molecular formula C24H31FN2O4S B607615 GDC-0276 CAS No. 1494581-70-2

GDC-0276

カタログ番号: B607615
CAS番号: 1494581-70-2
分子量: 462.6 g/mol
InChIキー: PTCBNPULJWGSML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

GDC-0276 is a novel inhibitor of the NaV1.7 voltage-gated sodium channel, a genetically validated therapeutic target for pain transduction . The development of this compound was driven by the need for improved pain therapies that can provide adequate relief without the dose-limiting adverse effects associated with current options . Its mechanism of action involves the selective inhibition of the NaV1.7 channel, which is a key regulator of neuronal signaling in pain pathways . The compound's profile is supported by clinical evidence; a first-in-human, randomized, double-blind, placebo-controlled Phase I study demonstrated that the pharmacokinetics and safety profile of orally administered this compound support its investigation as a potential therapeutic agent . The synthetic accessibility of this compound for further research has been established through a redesigned, highly regioselective synthesis capable of being executed on a 100 kg scale, ensuring a reliable supply for the research community . As such, this compound represents a critical research tool for investigating the role of NaV1.7 in pain mechanisms and for exploring next-generation analgesic treatments.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBNPULJWGSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GDC-0276: A Technical Overview of its Mechanism of Action on the NaV1.7 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. This compound, an acyl-sulfonamide, was developed by Genentech and Xenon Pharmaceuticals as a potential non-opioid analgesic.[1][2] While its clinical development was discontinued after Phase 1 trials, the extensive preclinical and early clinical data available for this compound provide valuable insights into the principles of selective NaV1.7 inhibition.[2][3][4]

Core Mechanism of Action: State-Dependent Blockade of NaV1.7

This compound exerts its inhibitory effect on the NaV1.7 channel through a state-dependent mechanism, preferentially binding to the inactivated state of the channel.[5][6] This mode of action is characteristic of many aryl and acyl sulfonamide-based NaV1.7 inhibitors.[6] The voltage-gated sodium channel NaV1.7 is a crucial component in the transmission of pain signals, and its genetic validation as a key player in human pain perception has made it a significant target for analgesic drug development.[7][8]

The binding site for this compound and similar acylsulfonamide inhibitors has been identified as the voltage sensor domain 4 (VSD4) of the NaV1.7 channel.[2][3] Cryo-electron microscopy (cryo-EM) studies of related sulfonamide compounds in complex with NaV channel chimeras have elucidated the structural basis for this interaction, revealing that these inhibitors bind to a pocket on the VSD4.[2] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

Quantitative Pharmacology of this compound

This compound is a highly potent inhibitor of human NaV1.7 with an IC50 value of 0.4 nM as determined by electrophysiology assays in HEK293 cells.[2][9] The compound also exhibits significant selectivity for NaV1.7 over other NaV channel isoforms, which is a critical attribute for minimizing off-target effects.

NaV IsoformIC50 (nM)Selectivity vs. NaV1.7 (fold)
hNaV1.70.4[2][9]-
hNaV1.111[9]~28
hNaV1.2Not explicitly stated>21[2]
hNaV1.4Not explicitly stated~21[2]
hNaV1.5Not explicitly stated>21[2]
hNaV1.6Not explicitly stated~1200[2]
Table 1: In vitro potency and selectivity of this compound against various human voltage-gated sodium channel isoforms. Data obtained from electrophysiology assays on HEK293 cells.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biophysical and cellular assays. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for assessing the potency and state-dependence of NaV1.7 inhibitors.

Objective: To measure the inhibitory effect of this compound on NaV1.7 currents in a controlled in vitro system.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • To assess tonic block (resting state), cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied at a low frequency (e.g., 0.1 Hz).

    • To assess frequency-dependent block (inactivated state), a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) from a holding potential of -90 mV.

  • Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the external solution. The compound is applied to the cells via a perfusion system.

  • Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of this compound on NaV1.7

GDC0276_Mechanism cluster_membrane Cell Membrane Nav1_7 NaV1.7 Channel Pore VSD4 Action_Potential Action Potential Propagation Nav1_7:p_in->Action_Potential Na+ Influx No_Action_Potential Inhibition of Action Potential Nav1_7:vsd4->No_Action_Potential Stabilizes Inactivated State & Blocks Pore GDC0276 This compound GDC0276->Nav1_7:vsd4 Binds to Inactivated State Depolarization Membrane Depolarization Depolarization->Nav1_7:p_in Opens Channel Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesia No_Action_Potential->Analgesia

Caption: Mechanism of this compound action on the NaV1.7 channel.

Experimental Workflow for Evaluating a NaV1.7 Inhibitor

Experimental_Workflow start Start: Compound Synthesis primary_screen Primary Screen: High-Throughput Electrophysiology (e.g., PatchXpress, IonWorks) start->primary_screen potency_selectivity Potency & Selectivity Profiling: Manual Patch-Clamp Electrophysiology (NaV1.7 vs. other isoforms) primary_screen->potency_selectivity state_dependence State-Dependence & Kinetics: Specific Voltage Protocols (Tonic vs. Phasic Block) potency_selectivity->state_dependence in_vivo_pk In Vivo Pharmacokinetics: Rodent Models (e.g., Rat, Mouse) state_dependence->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models: Pain Models (e.g., Formalin, CFA, Neuropathic) in_vivo_pk->in_vivo_efficacy safety_tox Safety & Toxicology Studies in_vivo_efficacy->safety_tox clinical_trials Phase 1 Clinical Trials: Safety, Tolerability, PK in Humans safety_tox->clinical_trials end Go/No-Go Decision for Further Development clinical_trials->end

Caption: A typical experimental workflow for the evaluation of a NaV1.7 inhibitor.

Conclusion

This compound is a potent and selective state-dependent inhibitor of the NaV1.7 channel that binds to the VSD4. Although its clinical development was halted, the study of this compound has significantly contributed to the understanding of how to achieve selective NaV1.7 inhibition. The data and methodologies presented in this guide offer a valuable resource for researchers and drug developers in the field of non-opioid analgesics. Further exploration of the structure-activity relationships of acylsulfonamides and the development of novel chemical scaffolds targeting the VSD4 of NaV1.7 remain promising avenues for future pain therapeutic discovery.

References

GDC-0276: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

South San Francisco, CA & Burnaby, BC – GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, was a clinical candidate developed through a collaboration between Genentech and Xenon Pharmaceuticals for the treatment of pain.[1][2] Despite demonstrating a promising preclinical profile and advancing into Phase I clinical trials, its development was ultimately discontinued for undisclosed reasons.[1][3] This in-depth technical guide provides a comprehensive history of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Discovery and Lead Optimization

The discovery of this compound stemmed from a medicinal chemistry effort focused on identifying selective inhibitors of NaV1.7, a genetically validated target for pain.[2][4] The initial lead compound, an acyl-sulfonamide, was optimized to improve its metabolic stability and overall pharmacokinetic properties.[2][5] This optimization process led to the identification of this compound, which exhibited potent inhibition of NaV1.7 with an IC50 of 0.4 nM.[6][7]

The lead optimization workflow for this compound focused on enhancing metabolic stability and the pharmacokinetic profile, key challenges in the development of NaV1.7 inhibitors.

Lead_Optimization_Workflow cluster_0 Lead Identification cluster_1 Optimization Challenges cluster_2 Medicinal Chemistry Strategy cluster_3 Improved Candidate Initial Hit Initial Acyl-sulfonamide Hit Metabolic Instability Poor Metabolic Stability Initial Hit->Metabolic Instability Suboptimal PK Suboptimal Pharmacokinetics Initial Hit->Suboptimal PK SAR Studies Structure-Activity Relationship (SAR) Studies Metabolic Instability->SAR Studies Suboptimal PK->SAR Studies Analogue Synthesis Synthesis of Analogues SAR Studies->Analogue Synthesis This compound This compound Analogue Synthesis->this compound Improved Metabolic Stability & Pharmacokinetics

Medicinal Chemistry Lead Optimization Workflow for this compound.

Mechanism of Action

This compound is a selective inhibitor of the NaV1.7 sodium channel, which plays a critical role in the transmission of pain signals.[4] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[8] NaV1.7 is preferentially expressed in peripheral sensory neurons and acts as a key regulator of neuronal excitability.[4] By inhibiting NaV1.7, this compound was designed to reduce the transmission of pain signals from the periphery to the central nervous system.[4]

The NaV1.7 channel is a crucial component of the pain signaling pathway. Nociceptive signals from the periphery are transmitted via sensory neurons to the spinal cord and then to the brain.

Pain_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System Noxious Stimuli Noxious Stimuli (e.g., heat, pressure, chemical) Nociceptor Nociceptor Terminal Noxious Stimuli->Nociceptor NaV1.7 NaV1.7 Channel Nociceptor->NaV1.7 Depolarization Spinal Cord Spinal Cord (Dorsal Horn) NaV1.7->Spinal Cord Action Potential Propagation Brain Brain (Pain Perception) Spinal Cord->Brain

Simplified Diagram of the NaV1.7 Pain Signaling Pathway.

Preclinical Evaluation

In Vitro Potency and Selectivity

This compound demonstrated high potency for the human NaV1.7 channel. The selectivity of this compound was assessed against a panel of other human NaV channel subtypes.

Channel SubtypeIC50 (nM) or Fold Selectivity
hNaV1.70.4[6][7]
hNaV1.1>21-fold[6]
hNaV1.2>21-fold[6]
hNaV1.4~21-fold (lowest selectivity)[6]
hNaV1.5>21-fold[6]
hNaV1.6~1,200-fold (highest selectivity)[6]
Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species, demonstrating properties that supported its advancement into clinical trials.

SpeciesParameterValue
RatOral BioavailabilityData not publicly available in detail
Half-life3.8 - 5.3 hours (when dosed in a cyclodextrin solution)[9]
MonkeyOral BioavailabilityData not publicly available in detail
Half-lifeData not publicly available in detail

Clinical Development

This compound progressed to a Phase I, first-in-human clinical trial (NCT02856152) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[9][10]

The Phase I trial was a randomized, double-blind, placebo-controlled study with single and multiple ascending dose cohorts.

Clinical_Trial_Design cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Screening Healthy Volunteers Screening Randomization Randomization Screening->Randomization SAD_PIC Powder-in-Capsule (PIC) 2-270 mg Randomization->SAD_PIC Placebo-controlled SAD_CD Cyclodextrin Solution (CD) 45-540 mg Randomization->SAD_CD Placebo-controlled MAD_PIC Powder-in-Capsule (PIC) 15-540 mg total daily dose (BID or TID for 10-14 days) Randomization->MAD_PIC Placebo-controlled Endpoint Primary Endpoints: - Safety & Tolerability (AEs) - Pharmacokinetics (Cmax, AUC) SAD_PIC->Endpoint SAD_CD->Endpoint MAD_PIC->Endpoint

Phase I Clinical Trial Design for this compound.
Clinical Pharmacokinetics

Plasma exposure of this compound increased with the dose.[9][10] The cyclodextrin solution formulation resulted in higher exposure compared to the powder-in-capsule formulation at equivalent doses.[9][10]

FormulationDose RangeCmax (ng/mL)AUC (ng*h/mL)
Powder-in-Capsule (Single Dose)2 - 270 mgData not publicly available in detailData not publicly available in detail
Cyclodextrin Solution (Single Dose)45 - 540 mgData not publicly available in detailData not publicly available in detail
Powder-in-Capsule (Multiple Dose)15 - 540 mg (total daily)Data not publicly available in detailData not publicly available in detail
Safety and Tolerability

In the Phase I trial, single doses were generally well-tolerated up to 270 mg for the powder-in-capsule formulation and 360 mg for the cyclodextrin solution.[9][10] Hypotension was observed at the 540 mg dose of the cyclodextrin solution.[9][10] In the multiple-dose cohorts, elevations in liver transaminases were frequently observed.[9][10] No serious adverse events were reported.[9][10]

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of this compound against NaV channels were determined using whole-cell patch-clamp electrophysiology.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human NaV channel subtype (e.g., hNaV1.7).

  • Apparatus: Standard patch-clamp rig with an amplifier, micromanipulator, microscope, and data acquisition software.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with internal solution.

  • Solutions:

    • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[11]

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4.[11]

  • Voltage-Clamp Protocol for IC50 Determination:

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -120 mV to maintain the channels in a resting state.

    • Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

    • Apply various concentrations of this compound and measure the inhibition of the peak current to determine the IC50 value.

Preclinical In Vivo Model: Inherited Erythromelalgia (IEM) Mouse Model

A mouse model of Inherited Erythromelalgia (IEM) was utilized to assess the in vivo target engagement of NaV1.7 inhibitors. This model often involves the use of agents like aconitine to induce NaV1.7-dependent nocifensive behaviors.

  • Animal Model: Mice expressing a gain-of-function mutation in the Scn9a gene (encoding NaV1.7) or wild-type mice.

  • Induction of Pain Behavior: A dilute solution of aconitine is injected into the paw to induce spontaneous flinching or licking behaviors, which are dependent on NaV1.7 activity.

  • Drug Administration: this compound or vehicle is administered orally or via another appropriate route at various doses prior to aconitine injection.

  • Behavioral Assessment: The frequency or duration of flinching/licking is quantified over a set period following aconitine injection.

  • Endpoint: The dose-dependent reduction in pain-related behaviors is used to determine the in vivo efficacy and target engagement of the compound.

Conclusion

This compound was a potent and selective NaV1.7 inhibitor that progressed from discovery through to Phase I clinical trials. While its development was discontinued, the extensive preclinical and clinical data generated provide valuable insights for the ongoing development of novel analgesics targeting the NaV1.7 channel. The detailed methodologies and findings presented in this guide serve as a comprehensive resource for researchers in the field of pain drug discovery.

References

Preclinical Pharmacology of GDC-0276: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0276 is a potent, selective, and orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel has strong genetic validation as a critical mediator of pain perception in humans. This compound emerged from a discovery program aimed at identifying novel non-opioid analgesics with a favorable safety profile. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic profile. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to support further research and development in the field of NaV1.7-targeted pain therapeutics. Although the clinical development of this compound was discontinued for undisclosed reasons after Phase I trials, the preclinical data package for this compound remains a valuable resource for the scientific community.[1][2]

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3][4] Genetic gain-of-function mutations in SCN9A are linked to debilitating pain disorders such as inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits. This strong human genetic evidence has positioned NaV1.7 as a highly attractive target for the development of novel analgesics.

This compound was developed by Genentech and Xenon Pharmaceuticals as a potent and selective inhibitor of NaV1.7.[1][5][6] This whitepaper summarizes the key preclinical data for this compound, providing a technical resource for researchers in pain and ion channel drug discovery.

Mechanism of Action

This compound is an acyl-sulfonamide that acts as a state-dependent inhibitor of NaV1.7. It preferentially binds to the voltage-sensing domain IV (VSD4) of the channel.[4] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This state-dependent mechanism of action suggests that this compound would be more active in tissues with depolarized or rapidly firing neurons, such as those involved in chronic pain states.

Signaling Pathway

The primary role of NaV1.7 in pain signaling is the amplification of sub-threshold depolarizations in nociceptors, bringing the neuron to its action potential threshold. Inhibition of NaV1.7 by this compound directly blocks this initial step in the pain signaling cascade. Downstream of action potential generation, NaV1.7 activity is linked to the release of neurotransmitters in the spinal cord and has been shown to influence the expression of endogenous opioids, such as enkephalins.[3][7]

NaV1_7_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Modulatory Pathway Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Transducer_Channels Transducer Channels (e.g., TRPV1, TRPA1) Noxious_Stimuli->Transducer_Channels Depolarization Membrane Depolarization Transducer_Channels->Depolarization NaV1_7 NaV1.7 Activation Depolarization->NaV1_7 Action_Potential Action Potential Generation & Propagation NaV1_7->Action_Potential Endogenous_Opioid_System Endogenous Opioid System NaV1_7->Endogenous_Opioid_System Transcriptional Regulation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release GDC_0276 This compound GDC_0276->NaV1_7 Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Synaptic Transmission Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Preproenkephalin ↑ Preproenkephalin mRNA Endogenous_Opioid_System->Preproenkephalin

Figure 1: NaV1.7 Signaling Pathway in Pain Transmission.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of human NaV1.7. The selectivity of this compound against other NaV channel subtypes is a critical determinant of its potential safety profile, as off-target inhibition can lead to adverse effects related to the central nervous system (NaV1.1, NaV1.2, NaV1.6), cardiovascular system (NaV1.5), and skeletal muscle (NaV1.4).

TargetAssay TypeIC50 (nM)Fold Selectivity vs. hNaV1.7
hNaV1.7 Binding Assay (Ki) 1.1 -
hNaV1.7 Electrophysiology 0.4 -
hNaV1.7 Cellular Sodium Influx 49 -
hNaV1.1Electrophysiology>1000>2500
hNaV1.2Electrophysiology>1000>2500
hNaV1.4Electrophysiology>1000>2500
hNaV1.5Cellular Sodium Influx87018
hNaV1.6Electrophysiology>1000>2500

Table 1: In Vitro Potency and Selectivity of this compound. Data compiled from multiple sources. The electrophysiology IC50 of 0.4 nM is used as the primary potency value for calculating fold selectivity.

Experimental Protocols

The potency and selectivity of this compound were determined using automated patch-clamp electrophysiology.

Electrophysiology_Workflow cluster_0 Cell Preparation cluster_1 Automated Patch-Clamp cluster_2 Data Analysis Cell_Culture Stable expression of human NaV channel subtypes (e.g., hNaV1.7, hNaV1.5) in HEK293 cells Cell_Harvesting Cell harvesting and preparation for automated patch-clamp Cell_Culture->Cell_Harvesting Whole_Cell_Configuration Establishment of whole-cell patch-clamp configuration Cell_Harvesting->Whole_Cell_Configuration Voltage_Protocol Application of a voltage protocol to elicit NaV channel currents (e.g., holding at -120 mV, depolarizing pulses to 0 mV) Whole_Cell_Configuration->Voltage_Protocol Compound_Application Application of this compound at various concentrations Voltage_Protocol->Compound_Application Current_Recording Recording of NaV channel currents before and after compound application Compound_Application->Current_Recording Peak_Current_Measurement Measurement of peak inward current Current_Recording->Peak_Current_Measurement Concentration_Response_Curve Generation of concentration-response curves Peak_Current_Measurement->Concentration_Response_Curve IC50_Calculation Calculation of IC50 values Concentration_Response_Curve->IC50_Calculation

Figure 2: Automated Electrophysiology Workflow.
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).

  • Method: Automated whole-cell patch-clamp (e.g., IonWorks or PatchXpress).

  • Voltage Protocol: A typical voltage protocol involves holding the cell membrane at a potential where the channels are in a resting state (e.g., -120 mV) and then applying depolarizing pulses (e.g., to 0 mV) to open the channels and elicit a sodium current. To assess state-dependent inhibition, protocols that favor the inactivated state are used.

  • Data Analysis: The peak inward sodium current is measured before and after the application of this compound at various concentrations. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacology

Efficacy in a Preclinical Pain Model

The in vivo efficacy of this compound was evaluated in a genetically validated mouse model of inherited erythromelalgia (IEM). This model utilizes mice expressing a gain-of-function mutation in NaV1.7, which recapitulates the human pain phenotype.

Animal ModelEndpointEC50
Inherited Erythromelalgia (IEM) MouseReduction in nociceptive events1.7 µM

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

IEM_Mouse_Model_Workflow cluster_0 Animal Model cluster_1 Experimental Procedure cluster_2 Data Analysis Transgenic_Mice Transgenic mice expressing a human gain-of-function NaV1.7 mutation (e.g., I228M) Acclimatization Acclimatization of mice to the testing environment Transgenic_Mice->Acclimatization Drug_Administration Oral administration of this compound or vehicle Acclimatization->Drug_Administration Nociceptive_Stimulus Application of a mild thermal stimulus to induce nociceptive behaviors (e.g., paw withdrawal, licking) Drug_Administration->Nociceptive_Stimulus Behavioral_Observation Observation and quantification of nociceptive behaviors Nociceptive_Stimulus->Behavioral_Observation Quantification Quantification of the reduction in nociceptive events Behavioral_Observation->Quantification Dose_Response_Analysis Generation of dose-response curves Quantification->Dose_Response_Analysis EC50_Calculation Calculation of the effective concentration (EC50) Dose_Response_Analysis->EC50_Calculation

Figure 3: Inherited Erythromelalgia Mouse Model Workflow.
  • Animal Model: Transgenic mice expressing a human gain-of-function NaV1.7 mutation that leads to a phenotype of thermal hyperalgesia, mimicking inherited erythromelalgia.[8]

  • Drug Administration: this compound is administered orally at a range of doses.

  • Behavioral Assessment: Following drug administration, mice are subjected to a mild thermal stimulus, and the frequency and duration of pain-related behaviors (e.g., paw licking, flinching) are quantified.

  • Data Analysis: The dose-dependent reduction in nociceptive behaviors is used to calculate the EC50 value.

Preclinical Pharmacokinetics

A favorable pharmacokinetic profile is essential for a successful clinical candidate. While detailed species-specific data for this compound is not publicly available, it has been described as having an acceptable overall pharmacokinetic profile and improved metabolic stability.[6]

SpeciesRoute of AdministrationKey Findings
RodentsOralGood oral bioavailability and exposure.
Non-rodentsOralData not publicly available.
Human (Phase I)Oral (Powder-in-capsule and Cyclodextrin solution)Plasma exposure increased with dose. Tolerated up to 270 mg (PIC) and 360 mg (CD) in single doses. Hypotension was dose-limiting at 540 mg (CD). Liver transaminase elevations were observed with multiple doses.[2][9]

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Findings for this compound.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 with demonstrated efficacy in a genetically validated preclinical model of pain. Its development provided valuable insights into the therapeutic potential and challenges of targeting NaV1.7 for the treatment of pain. The preclinical data for this compound, as summarized in this document, serves as a useful reference for the continued development of next-generation NaV1.7 inhibitors with improved efficacy and safety profiles. The discontinuation of its clinical development highlights the complexities of translating preclinical findings to human outcomes and underscores the need for a deeper understanding of the role of NaV1.7 in human physiology.

References

GDC-0276 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective, orally bioavailable, small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Developed by Genentech and Xenon Pharmaceuticals, it was investigated as a potential therapeutic for the treatment of pain.[2] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a compelling target for the development of novel analgesics. This compound is an acyl-sulfonamide that selectively binds to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel, stabilizing it in its activated state and thereby inhibiting channel function. While this compound demonstrated a promising preclinical profile and completed Phase 1 clinical trials, its development has since been discontinued.[2][3] This guide provides a comprehensive overview of the target selectivity profile of this compound based on publicly available data.

Core Target Engagement and Potency

This compound exhibits high-affinity binding and potent inhibition of the human NaV1.7 channel. The primary potency of this compound against its intended target is summarized in the table below.

TargetAssay TypePotency (IC50)
hNaV1.7Electrophysiology0.4 nM
Table 1: Potency of this compound against the primary target, hNaV1.7.[1][3]

Selectivity Profile against NaV Channel Subtypes

A critical aspect of the development of NaV1.7 inhibitors is their selectivity against other sodium channel subtypes, which are crucial for physiological functions in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6), skeletal muscle (NaV1.4), and the heart (NaV1.5). Off-target inhibition of these channels can lead to significant adverse effects. This compound has demonstrated a favorable selectivity profile across various NaV channel isoforms.

TargetSelectivity Fold vs. hNaV1.7
hNaV1.1>21
hNaV1.2>21
hNaV1.4~21
hNaV1.5>21
hNaV1.6~1200
Table 2: Selectivity of this compound for hNaV1.7 over other human NaV channel subtypes.[3]

Broader Off-Target Selectivity Profile

A comprehensive evaluation of a drug candidate's selectivity involves screening against a broad panel of unrelated targets, such as G-protein coupled receptors (GPCRs), kinases, and other ion channels. While detailed results from a comprehensive off-target screening panel (e.g., a CEREP safety screen) for this compound are not publicly available, the high selectivity observed within the NaV channel family suggests a focused mechanism of action. The development of selective NaV1.7 inhibitors like this compound was driven by the need to avoid the off-target effects associated with non-selective sodium channel blockers.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a key role in pain signaling. Upon tissue injury or inflammation, various stimuli lead to the depolarization of the neuronal membrane, causing the opening of NaV1.7 channels and the influx of sodium ions. This initiates an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. This compound, as a selective inhibitor of NaV1.7, is designed to block this initial step in pain signal transmission.

NaV1_7_Signaling_Pathway cluster_0 Nociceptive Neuron Painful_Stimuli Painful Stimuli (e.g., Inflammation, Injury) Membrane_Depolarization Membrane Depolarization Painful_Stimuli->Membrane_Depolarization NaV1.7_Activation NaV1.7 Channel Activation Membrane_Depolarization->NaV1.7_Activation Na_Influx Na+ Influx NaV1.7_Activation->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception This compound This compound This compound->NaV1.7_Activation

Figure 1: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's target selectivity profile involves a series of in vitro assays. The following are detailed methodologies representative of those used to evaluate selective NaV1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Selectivity

This assay is the gold standard for characterizing the potency and selectivity of ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NaV1.7 and other NaV channel subtypes.

Materials:

  • HEK-293 or CHO cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 adjusted with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 adjusted with CsOH.

  • Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound stock solution in DMSO, serially diluted to final concentrations in the external solution.

Procedure:

  • Culture the stable cell line to 50-80% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on an isolated cell.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

  • Apply a voltage protocol to elicit NaV channel currents. For example, a depolarizing step to 0 mV for 20 ms.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with increasing concentrations of this compound in the external solution, allowing for equilibration at each concentration.

  • Record the sodium current at each concentration.

  • Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Target Affinity

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound to its target receptor.

Objective: To determine the binding affinity of this compound to the NaV1.7 channel.

Materials:

  • Membrane preparations from cells overexpressing hNaV1.7.

  • A suitable radioligand that binds to NaV1.7 (e.g., [3H]-saxitoxin, though specific radioligands for the VSD4 site may be proprietary).

  • Binding buffer: 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.

  • This compound stock solution in DMSO, serially diluted.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known NaV1.7 binder.

  • Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Selectivity Profiling

The process of characterizing the selectivity of a novel compound like this compound follows a hierarchical approach, starting with the primary target and progressively expanding to assess off-target interactions.

GDC0276_Selectivity_Workflow cluster_workflow Selectivity Profiling Workflow Primary_Screening Primary Screening (hNaV1.7 Potency) Electrophysiology_Primary Whole-Cell Electrophysiology (IC50 determination) Primary_Screening->Electrophysiology_Primary Selectivity_Screening NaV Subtype Selectivity Screening (NaV1.1, 1.2, 1.4, 1.5, 1.6) Electrophysiology_Primary->Selectivity_Screening Potent Hit Electrophysiology_Selectivity Whole-Cell Electrophysiology (IC50 determination for each subtype) Selectivity_Screening->Electrophysiology_Selectivity Broad_Panel_Screening Broad Off-Target Screening (e.g., CEREP Safety Panel, Kinase Panel) Electrophysiology_Selectivity->Broad_Panel_Screening Selective Hit Binding_Assays Radioligand Binding Assays (% inhibition at a fixed concentration) Broad_Panel_Screening->Binding_Assays Follow_Up Follow-up IC50 Determination for significant hits Binding_Assays->Follow_Up Significant Hits (>50% inhibition) Data_Analysis Data Analysis and Selectivity Profile Generation Binding_Assays->Data_Analysis No significant hits Functional_Assays Functional Assays for Off-Targets Follow_Up->Functional_Assays Functional_Assays->Data_Analysis

Figure 2: A representative experimental workflow for determining the target selectivity profile of a NaV1.7 inhibitor like this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the NaV1.7 channel, demonstrating significant selectivity over other NaV channel subtypes. This selectivity is a key feature, designed to minimize the potential for mechanism-based adverse effects associated with non-selective sodium channel blockade. While a comprehensive public dataset on its broader off-target profile is not available, the focused development on NaV1.7 underscores the intended specificity of this compound. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of the selectivity of future NaV1.7 inhibitors, a critical step in the development of safer and more effective analgesics.

References

In Vitro Potency of GDC-0276: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of GDC-0276, a selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details the quantitative potency, selectivity, and mechanism of action of this compound, supported by comprehensive experimental methodologies and visual representations of key biological and experimental processes.

Quantitative In Vitro Potency and Selectivity

This compound is a highly potent and selective inhibitor of the human NaV1.7 channel, a genetically validated target for the treatment of pain.[1] The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined through electrophysiological assays.

Table 1: In Vitro Potency of this compound against human NaV1.7

ParameterValueAssay TypeCell Line
IC500.4 nMWhole-cell patch clampCHO or HEK293 cells

This compound exhibits significant selectivity for NaV1.7 over other NaV channel subtypes, which is a critical attribute for minimizing off-target effects. The selectivity profile has been characterized by determining the IC50 values against a panel of human NaV channels.

Table 2: Selectivity Profile of this compound against various human NaV channel subtypes

NaV SubtypeFold Selectivity vs. NaV1.7
hNaV1.1>21
hNaV1.2>21
hNaV1.4~21
hNaV1.5>21
hNaV1.6~1200

Data compiled from multiple sources.

Mechanism of Action

This compound functions as a state-dependent inhibitor of the NaV1.7 channel. Its mechanism involves binding to the voltage-sensing domain 4 (VSD4) of the channel protein.[2][3] This interaction stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

cluster_membrane Cell Membrane NaV17 NaV1.7 Channel (Resting State) NaV17_inactivated NaV1.7 Channel (Inactivated State) NaV17->NaV17_inactivated transitions to Sodium_Influx Sodium Ion Influx NaV17->Sodium_Influx allows No_Signal Inhibition of Pain Signal NaV17_inactivated->No_Signal prevents re-activation GDC0276 This compound GDC0276->NaV17_inactivated binds to VSD4 and stabilizes Depolarization Nociceptive Stimulus (Depolarization) Depolarization->NaV17 activates Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

This compound Mechanism of Action

Experimental Protocols

The in vitro potency of this compound is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.

Cell Culture
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 (hNaV1.7) channel are commonly used.

  • Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure continued expression of the target channel.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for determining the IC50 of this compound on hNaV1.7 channels.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to sub-confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Approach a cell with a pipette filled with the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for IC50 Determination:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

    • Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

    • Establish a stable baseline recording of the peak current.

    • Perfuse the cell with increasing concentrations of this compound in the external solution.

    • At each concentration, record the peak inward current after it reaches a steady-state block.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current at each concentration to the control (pre-drug) current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO/HEK293 with hNaV1.7) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Pipette Fabrication (2-5 MΩ) Pipette_Fabrication->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Drug_Application Perfuse with this compound Voltage_Protocol->Drug_Application Measure_Current Measure Peak Current Drug_Application->Measure_Current Normalize_Data Normalize to Control Measure_Current->Normalize_Data Plot_Curve Plot Concentration-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Experimental Workflow for IC50 Determination

Conclusion

This compound is a potent and selective in vitro inhibitor of the NaV1.7 sodium channel. Its mechanism of action as a state-dependent blocker provides a strong rationale for its development as a potential therapeutic for pain. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate the properties of this compound and other NaV1.7 inhibitors.

References

GDC-0276: A Deep Dive into Preclinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The development of this compound was discontinued after Phase I clinical trials for undisclosed reasons. Nevertheless, the publicly available preclinical data offers valuable insights for researchers in the field of pain therapeutics and drug development. This document summarizes key PK parameters in various animal models, details the experimental methodologies employed, and visualizes relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The preclinical development of this compound involved pharmacokinetic evaluation in multiple animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys, as reported in the primary literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
T1/2 (h) 2.12.9
Cmax (ng/mL) -1200
Tmax (h) -1.5
AUCinf (ng·h/mL) 18007300
CL (mL/min/kg) 9.3-
Vss (L/kg) 1.8-
F (%) -81

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
T1/2 (h) 4.55.3
Cmax (ng/mL) -780
Tmax (h) -2.0
AUCinf (ng·h/mL) 11005600
CL (mL/min/kg) 7.6-
Vss (L/kg) 2.8-
F (%) -128*

*Note: Bioavailability exceeding 100% may be attributed to various factors such as non-linear clearance or experimental variability.

Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
T1/2 (h) 3.84.2
Cmax (ng/mL) -450
Tmax (h) -2.7
AUCinf (ng·h/mL) 9303400
CL (mL/min/kg) 8.9-
Vss (L/kg) 2.5-
F (%) -87

Experimental Protocols

The pharmacokinetic parameters presented above were determined through a series of in vivo studies in different animal models. The methodologies for these key experiments are detailed below.

In Vivo Pharmacokinetic Studies in Rats, Dogs, and Cynomolgus Monkeys
  • Animal Models:

    • Male Sprague-Dawley rats.

    • Male beagle dogs.

    • Male cynomolgus monkeys.

  • Dosing:

    • Intravenous (IV) Administration: this compound was administered as a single bolus dose via a cannulated vein. The typical dose was 1 mg/kg for rats and 0.5 mg/kg for dogs and monkeys.

    • Oral (PO) Administration: this compound was administered via oral gavage. The typical dose was 5 mg/kg for rats and 2 mg/kg for dogs and monkeys. The formulation for oral dosing was a solution or suspension in a suitable vehicle.

  • Sample Collection:

    • Serial blood samples were collected from a cannulated artery or vein at predetermined time points post-dose.

    • Plasma was separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method:

    • The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method involved protein precipitation from the plasma samples, followed by chromatographic separation on a reverse-phase HPLC column and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters calculated include: half-life (T1/2), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Preclinical_PK_Workflow cluster_animal_studies Animal Dosing cluster_sampling Sample Collection cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Rat Rat Dosing (IV & PO) Blood_Sampling Serial Blood Sampling Rat->Blood_Sampling Dog Dog Dosing (IV & PO) Dog->Blood_Sampling Monkey Monkey Dosing (IV & PO) Monkey->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Caption: A typical workflow for preclinical pharmacokinetic studies in animal models.

NaV17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV17 NaV1.7 Channel Depolarization Membrane Depolarization NaV17->Depolarization Na+ influx leads to Pain_Stimulus Painful Stimulus Pain_Stimulus->NaV17 activates GDC0276 This compound GDC0276->NaV17 inhibits Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.

GDC-0276: A Technical Guide on Preclinical and Clinical Safety and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] The NaV1.7 channel is a genetically validated target for the treatment of pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes for NaV1.7) exhibit a congenital insensitivity to pain.[2][3] this compound was developed by Genentech and Xenon Pharmaceuticals to address the need for novel, non-opioid analgesics.[4][5] Despite promising preclinical data, the clinical development of this compound was discontinued after Phase I trials for undisclosed reasons.[5][6] This guide provides a comprehensive overview of the available safety and toxicology data for this compound, compiled from public sources. Due to the proprietary nature of drug development and the discontinuation of the program, detailed preclinical toxicology data for this compound are not publicly available. Therefore, this guide also presents a generalized overview of the expected preclinical safety and toxicology evaluation for a small molecule drug candidate like this compound, based on standard regulatory guidelines.

Mechanism of Action: NaV1.7 Inhibition

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][7] As a "threshold channel," NaV1.7 amplifies small, sub-threshold depolarizations, thereby setting the gain for nociceptive signaling.[3][7] Inhibition of NaV1.7 by this compound is intended to reduce the excitability of these neurons and, consequently, block the transmission of pain signals.

Below is a diagram illustrating the role of the NaV1.7 channel in the pain signaling pathway.

Nav1_7_Signaling_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious Stimulus Noxious Stimulus Transducer Channels Transducer Channels Noxious Stimulus->Transducer Channels Activates NaV1.7 NaV1.7 Transducer Channels->NaV1.7 Depolarization NaV1.8 NaV1.8 NaV1.7->NaV1.8 Amplifies depolarization to threshold Action Potential Action Potential NaV1.8->Action Potential Initiates Spinal Cord Spinal Cord Action Potential->Spinal Cord Propagation Brain Brain Spinal Cord->Brain Signal Relay Pain Perception Pain Perception Brain->Pain Perception This compound This compound This compound->NaV1.7 Inhibits

Figure 1: Role of NaV1.7 in Pain Signaling and Site of this compound Action.

Preclinical Safety and Toxicology

While specific quantitative preclinical toxicology data for this compound are not publicly available, it has been reported that severe autonomic side effects were observed in preclinical safety studies of some NaV1.7 inhibitors.[8] A standard preclinical toxicology program for a small molecule like this compound would typically include the following studies to support a first-in-human clinical trial.

Single-Dose Toxicity

These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Table 1: Generalized Single-Dose Toxicity Study Design

ParameterDescription
Species Rodent (e.g., rat) and non-rodent (e.g., dog or non-human primate)
Route of Administration Intended clinical route (oral for this compound)
Dose Levels At least 3 dose levels, including a limit dose (e.g., 2000 mg/kg in rodents)
Endpoints Clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), gross pathology, and histopathology of selected tissues.
Repeat-Dose Toxicity

These studies evaluate the toxic effects of the drug candidate after repeated administration over a defined period. The duration of these studies is guided by the intended duration of the clinical trial.

Table 2: Generalized Repeat-Dose Toxicity Study Design

ParameterDescription
Species Rodent and non-rodent
Duration Typically 28 days to support Phase I clinical trials
Dose Levels At least 3 dose levels (low, mid, high) and a control group
Endpoints Similar to single-dose studies, with more extensive histopathological examination. Toxicokinetics are also determined to relate dose levels to systemic exposure.
Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects of a drug candidate on vital organ systems.

Table 3: Generalized Safety Pharmacology Study Design

SystemStudy TypeEndpoints
Central Nervous System Functional Observational Battery (FOB) or Irwin test in ratsEffects on behavior, coordination, sensory and motor functions.
Cardiovascular System In vivo telemetry in a non-rodent species (e.g., dog)Blood pressure, heart rate, and electrocardiogram (ECG) parameters.
Respiratory System Whole-body plethysmography in ratsRespiratory rate, tidal volume, and minute volume.
Genotoxicity

A battery of tests is conducted to assess the potential of the drug candidate to cause genetic damage.

Table 4: Standard Genotoxicity Test Battery

TestPurpose
Ames Test Bacterial reverse mutation assay to detect point mutations.
In vitro Chromosomal Aberration Test To detect chromosomal damage in mammalian cells.
In vivo Micronucleus Test To assess chromosomal damage in a rodent model.

Clinical Safety and Toxicology (Phase I)

A first-in-human, Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound in 183 healthy volunteers.[9]

Experimental Protocol

The study consisted of single and multiple ascending dose cohorts.[9]

  • Single Ascending Doses (SAD):

    • Powder-in-capsule (PIC) formulation: 2-270 mg.[9]

    • Cyclodextrin (CD) solution formulation: 45-540 mg.[9]

  • Multiple Ascending Doses (MAD):

    • PIC formulation: Total daily doses of 15-540 mg, administered as two or three divided doses for up to 10 or 14 days.[9]

Safety was assessed by monitoring adverse events (AEs), vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests.[9]

Below is a workflow diagram of the Phase I clinical trial.

Phase_I_Trial_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Screening Screening Randomization Randomization Screening->Randomization SAD_PIC PIC Formulation (2-270 mg) Randomization->SAD_PIC SAD_CD CD Solution (45-540 mg) Randomization->SAD_CD MAD_PIC PIC Formulation (15-540 mg/day for 10-14 days) Randomization->MAD_PIC Safety_Monitoring Safety & Tolerability Assessment (AEs, Vitals, ECGs, Labs) SAD_PIC->Safety_Monitoring SAD_CD->Safety_Monitoring MAD_PIC->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis Safety_Monitoring->PK_Analysis Data_Analysis Data Analysis & Reporting PK_Analysis->Data_Analysis

Figure 2: Workflow of the this compound Phase I Clinical Trial.
Safety and Tolerability Findings

No deaths or serious adverse events were reported during the study.[9] However, dose-limiting toxicities were observed.

Table 5: Summary of Adverse Findings in the Phase I Clinical Trial of this compound

FindingDose and FormulationDetails
Hypotension 540 mg single dose (CD solution)This was a dose-limiting adverse event in the single-dose cohorts.[9]
Elevated Liver Transaminases Multiple doses up to 270 mg twice daily (PIC)Frequently observed in the multiple-dose cohorts.[9]

Single doses were generally well-tolerated up to 270 mg for the PIC formulation and 360 mg for the CD solution.[9] Multiple PIC doses were tolerated up to 270 mg twice daily.[9]

Conclusion

This compound demonstrated a safety and pharmacokinetic profile in a Phase I clinical trial that supported its potential for future investigation as a therapeutic for pain.[9] However, the observation of dose-limiting hypotension and elevations in liver transaminases highlighted potential safety concerns. The subsequent discontinuation of the this compound development program suggests that these or other undisclosed safety or efficacy findings may have presented a challenging path forward. The lack of publicly available detailed preclinical toxicology data prevents a more thorough assessment of the non-clinical safety profile of this compound. This guide provides a summary of the available information and a framework for understanding the typical safety and toxicology evaluation of a novel NaV1.7 inhibitor.

References

GDC-0276: A Technical Guide to its Role in Pain Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent, selective, and orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. This compound was developed to selectively block NaV1.7, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals. This technical guide provides an in-depth overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective Inhibition of NaV1.7

The primary mechanism by which this compound modulates pain pathways is through the potent and selective inhibition of the NaV1.7 ion channel.[1][2] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.

By binding to the NaV1.7 channel, this compound stabilizes the channel in a non-conducting state, thereby reducing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This leads to a decreased excitability of nociceptive neurons and a reduction in the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway of NaV1.7 in Nociception and Inhibition by this compound

Pain_Pathway_Modulation cluster_Neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) NaV17_Activation NaV1.7 Channel Activation Noxious_Stimulus->NaV17_Activation Na_Influx Na+ Influx NaV17_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0276 This compound GDC0276->NaV17_Activation Inhibition

Caption: this compound inhibits NaV1.7 activation, blocking the pain signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Assay TypeTargetIC50 (nM)Reference
ElectrophysiologyhNaV1.70.4[1]
Cellular Sodium InfluxhNaV1.749
Table 2: Selectivity Profile of this compound against other NaV Channel Subtypes
NaV SubtypeCellular Sodium Influx IC50 (nM)Fold Selectivity vs. hNaV1.7
hNaV1.1>30,000>612
hNaV1.2>30,000>612
hNaV1.3>30,000>612
hNaV1.4>30,000>612
hNaV1.587018
hNaV1.6>30,000>612
Table 3: Phase 1 Clinical Trial Data for this compound
ParameterValueReference
Study DesignRandomized, double-blind, placebo-controlled, single- and multiple-dose[3]
PopulationHealthy Volunteers[3]
Tolerated Single Dose (Powder-in-Capsule)Up to 270 mg[3]
Tolerated Single Dose (Cyclodextrin Solution)Up to 360 mg[3]
Tolerated Multiple Dose (Powder-in-Capsule)Up to 270 mg twice daily[3]
Dose-Limiting ToxicityHypotension (at 540 mg single dose), Liver transaminase elevations (multiple doses)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for the evaluation of NaV1.7 inhibitors.

Automated Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on human NaV1.7 channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

Objective: To determine the IC50 of this compound for hNaV1.7.

Materials:

  • HEK293 or CHO cells stably expressing hNaV1.7.

  • Automated patch-clamp system (e.g., Qube or Patchliner).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp system.

  • Compound Preparation: Prepare a serial dilution of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

  • Automated Patch-Clamp Recording:

    • Load the cell suspension and compound plate into the automated patch-clamp system.

    • Initiate the automated process of cell capture, seal formation, and whole-cell configuration.

    • Voltage Protocol:

      • Hold the cells at a resting potential of -120 mV.

      • Apply a depolarizing pulse to 0 mV for 20 ms to elicit a NaV1.7 current.

      • To assess state-dependent inhibition, a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV for 500 ms) can be applied before the test pulse.

    • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline control.

    • Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture Culture hNaV1.7-expressing cells Cell_Harvest Harvest and prepare cell suspension Cell_Culture->Cell_Harvest APC_System Load cells and compound into automated patch-clamp system Cell_Harvest->APC_System Compound_Prep Prepare serial dilutions of this compound Compound_Prep->APC_System Recording Establish whole-cell recordings APC_System->Recording Voltage_Protocol Apply voltage protocol to elicit NaV1.7 currents Recording->Voltage_Protocol Compound_Application Perfuse with increasing concentrations of this compound Voltage_Protocol->Compound_Application Data_Acquisition Record peak inward currents Compound_Application->Data_Acquisition Data_Analysis Normalize data and calculate IC50 Data_Acquisition->Data_Analysis

Caption: Workflow for automated patch-clamp electrophysiology.

FLIPR Membrane Potential Assay

This is a high-throughput fluorescence-based assay to measure changes in cell membrane potential.

Objective: To screen for and characterize the activity of NaV1.7 inhibitors like this compound.

Materials:

  • HEK293 cells stably expressing hNaV1.7.

  • 384-well black-wall, clear-bottom plates.

  • FLIPR Membrane Potential Assay Kit (contains a fluorescent dye).

  • NaV channel activator (e.g., veratridine).

  • This compound stock solution in DMSO.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the hNaV1.7-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the kit manufacturer's instructions. Add the dye to the cells and incubate to allow for dye loading.

  • Compound Addition: Prepare a plate with serial dilutions of this compound.

  • FLIPR Assay:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • The instrument will first add the this compound solutions to the cells and incubate for a defined period.

    • Next, the instrument will add the NaV channel activator (veratridine) to all wells to induce membrane depolarization.

    • The fluorescence intensity is measured before and after the addition of the activator.

  • Data Analysis:

    • The change in fluorescence upon activator addition is a measure of NaV1.7 channel activity.

    • The inhibitory effect of this compound is determined by the reduction in the fluorescence change.

    • Calculate the IC50 value by plotting the percent inhibition against the this compound concentration.

FLIPR_Workflow Cell_Plating Plate hNaV1.7-expressing cells Dye_Loading Load cells with membrane potential dye Cell_Plating->Dye_Loading FLIPR_Instrument Place plates in FLIPR instrument Dye_Loading->FLIPR_Instrument Compound_Plate Prepare this compound dilution plate Compound_Plate->FLIPR_Instrument Compound_Addition Add this compound to cells FLIPR_Instrument->Compound_Addition Activator_Addition Add NaV channel activator (veratridine) Compound_Addition->Activator_Addition Fluorescence_Reading Measure fluorescence change Activator_Addition->Fluorescence_Reading Data_Analysis Calculate percent inhibition and IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for the FLIPR membrane potential assay.

Inherited Erythromelalgia (IEM) Mouse Model

This in vivo model is used to assess the efficacy of NaV1.7 inhibitors in a genetically relevant pain model.

Objective: To evaluate the analgesic effect of this compound in a mouse model of inherited erythromelalgia.

Materials:

  • Transgenic mice expressing a gain-of-function mutation of NaV1.7 associated with IEM.

  • This compound formulation for oral administration (e.g., in a vehicle of 10% DMSO and 90% corn oil).[2]

  • Apparatus for assessing thermal hyperalgesia (e.g., hot plate or Hargreaves' test).

Procedure:

  • Animal Acclimation: Acclimate the IEM mice to the testing environment and equipment.

  • Baseline Measurement: Determine the baseline thermal pain threshold of each mouse.

  • Drug Administration: Administer this compound or vehicle orally to the mice at various doses (e.g., 0.5-5 mg/kg).[2]

  • Post-Dosing Measurement: At specified time points after drug administration, re-assess the thermal pain threshold of the mice.

  • Data Analysis:

    • Calculate the change in pain threshold from baseline for each animal.

    • Compare the effect of this compound to the vehicle control.

    • Determine the dose-response relationship for the analgesic effect of this compound.

IEM_Model_Workflow Animal_Acclimation Acclimate IEM mice to testing environment Baseline_Test Measure baseline thermal pain threshold Animal_Acclimation->Baseline_Test Drug_Administration Administer this compound or vehicle orally Baseline_Test->Drug_Administration Post_Dose_Test Re-measure thermal pain threshold at different time points Drug_Administration->Post_Dose_Test Data_Analysis Analyze change in pain threshold and determine dose-response Post_Dose_Test->Data_Analysis

Caption: Workflow for the inherited erythromelalgia mouse model.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 that has demonstrated target engagement in preclinical models of pain. The quantitative data from in vitro assays confirm its high affinity and selectivity for NaV1.7 over other sodium channel subtypes. The first-in-human Phase 1 clinical trial established a safety and pharmacokinetic profile that supported its potential for further investigation.[3] However, the observation of dose-limiting toxicities, including hypotension and elevations in liver transaminases, highlights the challenges in the clinical development of NaV1.7 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel NaV1.7 inhibitors in the quest for safer and more effective pain therapeutics.

References

GDC-0276: A Technical Guide to a Potent and Selective NaV1.7 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3][4] Its preferential expression in peripheral sensory neurons makes it a compelling target for developing novel analgesics with potentially fewer central nervous system side effects.[4][5] GDC-0276 is a potent, selective, and orally active small molecule inhibitor of NaV1.7 that has been investigated as a potential pain therapeutic.[3][6] Although its clinical development was discontinued after Phase 1 trials, its well-characterized profile makes it a valuable chemical probe for studying NaV1.7 biology and pharmacology.[2][7] This document provides a comprehensive technical overview of this compound, including its quantitative data, detailed experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The efficacy and selectivity of a chemical probe are paramount. This compound demonstrates high potency for NaV1.7 with significant selectivity over other NaV subtypes.

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the inhibitory activity of this compound against various human NaV channel subtypes, as determined by electrophysiology assays in HEK293 cells. The data highlights the compound's potent inhibition of NaV1.7 and its selectivity profile.

Channel SubtypeIC50 (nM)Selectivity Fold (vs. hNaV1.7)Reference
hNaV1.7 0.4 - [2][6]
hNaV1.111.027.5x[6]
hNaV1.220.050x[6]
hNaV1.4~8.4~21x[2]
hNaV1.549.0122.5x[6]
hNaV1.6480.01200x[2][6]
Table 2: Pharmacokinetic Parameters of this compound in Humans

The following parameters were determined from a first-in-human, Phase 1 clinical trial in healthy volunteers.[1][7]

ParameterValueFormulation / NotesReference
Administration OralPowder-in-Capsule (PIC) & Cyclodextrin Solution (CD)[1][7]
Dose Range (Single) 2-270 mg (PIC), 45-540 mg (CD)Single ascending dose cohorts[1][7]
Dose Range (Multiple) 15-540 mg (Total daily dose)Multiple ascending dose cohorts[1][7]
Plasma Exposure Increased with dose level-[1][7]
Half-life (t½) 3.8 - 5.3 hoursWith cyclodextrin solution formulation[7]

Detailed Experimental Protocols

The characterization of this compound involved standard and specialized assays to determine its potency, selectivity, and drug-like properties.

In Vitro Electrophysiology Assay for NaV Channels

This protocol describes a typical automated patch-clamp electrophysiology assay used to determine the IC50 values of this compound against a panel of human NaV channels.

Objective: To measure the concentration-dependent inhibition of NaV channel currents by this compound.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.1, hNaV1.5, etc.).[3][6]

  • Instruments: Automated patch-clamp system (e.g., IonWorks Quattro, PatchXpress).[8]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2.

  • Compound: this compound dissolved in DMSO to create stock solutions, followed by serial dilutions in the external solution.

Methodology:

  • Cell Preparation: HEK293 cells expressing the target NaV subtype are cultured and harvested for the assay.

  • System Priming: The automated patch-clamp system is primed with internal and external solutions.

  • Cell Sealing: A cell suspension is added to the system's plate, where individual cells are positioned to form high-resistance Giga-seals over micro-apertures.

  • Whole-Cell Configuration: Intracellular access is established to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol & Baseline Recording:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

    • A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current. This is repeated at a set frequency.

    • A stable baseline current is recorded before compound addition.

  • Compound Application: this compound at various concentrations is applied to the cells.

  • Post-Compound Recording: The same voltage protocol is applied in the presence of the compound, and the resulting sodium current is measured. The degree of inhibition is often assessed against both resting and inactivated channel states.

  • Data Analysis:

    • The peak inward current after compound application is compared to the baseline current.

    • The percentage of inhibition is calculated for each concentration.

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

GDC_0276_Electrophysiology_Workflow start Start: Prepare HEK293 cells expressing target hNaV subtype prime Prime Automated Patch-Clamp System with solutions start->prime seal Achieve Giga-seals with individual cells prime->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Na+ Current (Voltage Protocol) whole_cell->baseline compound Apply Serial Dilutions of this compound baseline->compound post_compound Record Post-Compound Na+ Current compound->post_compound analyze Calculate % Inhibition vs. Concentration post_compound->analyze fit Generate Dose-Response Curve & Determine IC50 analyze->fit end_node End: Potency & Selectivity Profile Determined fit->end_node

Caption: Automated Electrophysiology Workflow for IC50 Determination.
Preclinical In Vivo Pain Models

To assess the analgesic potential of NaV1.7 inhibitors, various animal models that mimic human pain states are used. This compound showed dose-dependent analgesic effects in such models.[4] Below are general protocols for common models.

Objective: To evaluate the efficacy of this compound in reducing pain-related behaviors in animal models of inflammatory or neuropathic pain.

Models:

  • Inflammatory Pain (Complete Freund's Adjuvant - CFA Model):

    • Induction: A subcutaneous injection of CFA into the plantar surface of a rat's or mouse's hind paw induces a localized, persistent inflammation.[9][10]

    • Pain Behavior Assessment: At a set time post-CFA injection (e.g., 24 hours), pain sensitivity is measured. This can include thermal hyperalgesia (e.g., Hargreaves test) or mechanical allodynia (e.g., von Frey filaments).

    • Drug Administration: this compound or a vehicle control is administered (e.g., orally).

    • Post-Dose Assessment: Pain behavior is reassessed at various time points after drug administration to determine the extent and duration of analgesia.

  • Neuropathic Pain (Chronic Constriction Injury - CCI Model):

    • Induction: The sciatic nerve of an anesthetized rat is loosely ligated at several locations, causing nerve damage that leads to chronic neuropathic pain.[9][10]

    • Pain Behavior Development: Animals develop signs of mechanical and thermal hypersensitivity over several days to weeks.

    • Drug Administration & Assessment: Once pain behaviors are established, this compound or vehicle is administered, and the reversal of hypersensitivity is measured over time using tests for mechanical and thermal sensitivity.

First-in-Human (Phase 1) Clinical Trial Protocol

The clinical evaluation of this compound was initiated to assess its safety, tolerability, and pharmacokinetics in healthy human subjects.[1][7]

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of orally administered this compound.

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, first-in-human study.[1][7]

  • Population: Healthy adult volunteers.

  • Cohorts:

    • Single Ascending Dose (SAD): Subjects received a single oral dose of this compound (as either powder-in-capsule or cyclodextrin solution) or a placebo. Doses were escalated in successive cohorts.[1][7]

    • Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound or a placebo over a period of up to 14 days. Doses were escalated in successive cohorts.[1][7]

Assessments:

  • Safety & Tolerability: Monitored through adverse events (AEs), vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.[1]

  • Pharmacokinetics (PK): Serial blood samples were collected at predetermined time points after dosing to measure the plasma concentrations of this compound. Key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) were calculated.[1]

Signaling Pathways and Logical Frameworks

Visualizing the biological context and development process is crucial for understanding the role of a chemical probe.

Caption: Role of NaV1.7 in Pain Signaling and Site of this compound Action.

Caption: Logical Workflow for the Development of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of the NaV1.7 channel.[2][6] Its discovery and characterization followed a rigorous drug development path, culminating in a first-in-human clinical trial that established its pharmacokinetic profile and tolerability limits in humans.[1][7] Despite the discontinuation of its clinical development, the extensive preclinical and clinical data available for this compound make it an exemplary chemical probe.[2][7]

For researchers in the field, this compound serves as a critical tool to:

  • Investigate the physiological and pathophysiological roles of NaV1.7 in nociception and other sensory processes.

  • Serve as a reference compound for the development of new NaV1.7 inhibitors.

  • Explore target engagement and biomarker strategies for NaV1.7-targeted therapies.

The journey of this compound underscores the challenges in translating potent NaV1.7 inhibition into clinical efficacy for pain, but its value as a high-quality chemical probe for advancing our understanding of pain biology remains undisputed.

References

Methodological & Application

GDC-0276 Protocol for In Vitro Electrophysiology: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2][3] This document provides detailed application notes and protocols for the in vitro electrophysiological characterization of this compound. The following methodologies are designed to assess the potency, selectivity, and mechanism of action of this compound on NaV1.7 and other relevant sodium channel subtypes.

Mechanism of Action

This compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel.[4][5] This mechanism contributes to its potency and selectivity. The binding of this compound to the voltage-sensing domain 4 (VSD4) in its activated conformation is thought to trap the channel in a non-conducting, inactivated state.[5]

Data Presentation

Table 1: Potency of this compound on Human Voltage-Gated Sodium Channels

The following table summarizes the inhibitory potency (IC50) of this compound on various human NaV channel subtypes expressed in HEK293 cells, as determined by electrophysiology assays.

Channel SubtypeIC50 (µM)
hNaV1.70.0004[1]
hNaV1.10.011[1]
hNaV1.20.020[1]
hNaV1.50.049[1]
hNaV1.60.48[1]
Table 2: Selectivity Profile of this compound

This table illustrates the selectivity of this compound for hNaV1.7 over other tested hNaV subtypes.

ComparisonSelectivity (Fold)
hNaV1.1 / hNaV1.727.5
hNaV1.2 / hNaV1.750
hNaV1.5 / hNaV1.7122.5
hNaV1.6 / hNaV1.71200[4]

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing the human voltage-gated sodium channel of interest (e.g., hNaV1.7, hNaV1.5) for electrophysiological recordings.

Materials:

  • HEK293 cells

  • Culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Plasmid DNA encoding the desired hNaV α-subunit and any necessary β-subunits

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (for stable cell line generation, e.g., G418)

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, seed cells onto glass coverslips in a 35 mm dish 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

  • Prepare the transfection complex according to the manufacturer's protocol. Briefly, dilute plasmid DNA and transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

  • Add the transfection complex to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with a complete culture medium.

  • Allow 24-48 hours for channel expression before performing electrophysiology experiments. For stable cell lines, introduce the selection antibiotic 48 hours post-transfection and select for resistant colonies.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure ionic currents through the expressed sodium channels in response to voltage changes and to assess the inhibitory effect of this compound. This can be performed using manual or automated patch-clamp systems.[6][7]

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope) or an automated patch-clamp system (e.g., SyncroPatch 768PE, IonFlux)[7]

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution (in DMSO) and serial dilutions in extracellular solution

  • Extracellular (External) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Internal) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Protocol:

  • Prepare this compound dilutions in the extracellular solution on the day of the experiment.

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting voltage-clamp recordings.

Voltage Protocols for Assessing Potency and State-Dependence

Protocol 1: Tonic Block (Resting State)

Objective: To determine the IC50 of this compound on channels in the resting state.

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current. Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize state-dependent block.

  • Establish a stable baseline current in the control extracellular solution.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Measure the peak inward current at each concentration and normalize to the baseline current to determine the percentage of inhibition.

  • Fit the concentration-response data to a Hill equation to calculate the IC50 value.

Protocol 2: Use-Dependent Block (Inactivated State)

Objective: To assess the affinity of this compound for the inactivated state of the channel.

  • Hold the membrane potential at -120 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

  • Record the peak current for each pulse in the train.

  • In the presence of this compound, a progressive decrease in the peak current with each pulse indicates use-dependent block, signifying preferential binding to the open and/or inactivated states.

  • Compare the rate and extent of block at different concentrations of this compound.

Signaling Pathway and Experimental Workflow Diagrams

GDC_0276_Mechanism_of_Action cluster_membrane Cell Membrane cluster_states Channel States NaV1_7 NaV1.7 Channel Resting Resting Open Open Resting->Open Inactivated Inactivated Open->Inactivated Inactivates Inactivated->Resting Recovers Block Channel Block (No Ion Flow) Inactivated->Block Leads to Depolarization Membrane Depolarization Depolarization->Resting Activates Repolarization Membrane Repolarization Repolarization->Inactivated GDC0276 This compound GDC0276->Inactivated Binds & Stabilizes

Caption: Mechanism of action of this compound on NaV1.7 channel states.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_testing Compound Testing cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with hNaV1.7 cDNA Cell_Culture->Transfection Incubation Incubate 24-48h Transfection->Incubation Patch_Clamp Whole-Cell Patch Clamp Incubation->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Record_Baseline Record Baseline Current Voltage_Protocol->Record_Baseline Apply_GDC0276 Apply this compound Record_Baseline->Apply_GDC0276 Record_Inhibition Record Inhibited Current Apply_GDC0276->Record_Inhibition Washout Washout Compound Record_Inhibition->Washout Measure_Peak Measure Peak Current Record_Inhibition->Measure_Peak Washout->Record_Baseline Reversibility Check Calc_Inhibition Calculate % Inhibition Measure_Peak->Calc_Inhibition Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50

Caption: Experimental workflow for in vitro electrophysiology of this compound.

References

Application Notes and Protocols for GDC-0276 in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent, selective, and reversible inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key mediator of pain signals, making it a significant target for the development of novel analgesics.[2] HEK293 cells, due to their robust growth and high transfectability, are a widely used platform for studying the activity of ion channels and for screening potential modulators. These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to characterize its inhibitory activity and assess its cellular effects.

Mechanism of Action

This compound functions by binding to the NaV1.7 channel and stabilizing it in an inactivated state. This blockage of sodium ion influx prevents the depolarization of the cell membrane, thereby inhibiting the propagation of action potentials in nociceptive neurons.

Data Presentation

This compound Inhibitory Activity in HEK293 Cells
TargetCell LineAssay TypeIC50Reference
Human NaV1.7HEK293Electrophysiology0.4 nM (0.0004 µM)[1]
Human NaV1.1HEK293Electrophysiology11 nM (0.011 µM)[1]
Human NaV1.2HEK293Electrophysiology20 nM[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of NaV1.7-mediated signaling.

GDC_0276_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular NaV17 NaV1.7 Channel (Voltage-Gated) Depolarization Membrane Depolarization NaV17->Depolarization Leads to GDC0276 This compound GDC0276->NaV17 Inhibits (Inactivated State) Na_ion Na+ Ions Na_ion->NaV17 Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential Initiates Extracellular Extracellular Na+ PainSignal Pain Signal (Nociceptive Stimulus) PainSignal->NaV17 Activates

Figure 1. Mechanism of action of this compound on the NaV1.7 signaling pathway.

Experimental Protocols

Cell Culture of HEK293 Cells Stably Expressing NaV1.7

This protocol describes the maintenance of HEK293 cells engineered to stably express the human NaV1.7 channel.

Materials:

  • HEK293 cells stably expressing human NaV1.7 (hNaV1.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • G-418 (Geneticin)

  • Poly-D-lysine coated T-75 flasks

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Procedure:

  • Culture HEK293-hNaV1.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To maintain stable expression, include 500 µg/mL G-418 in the culture medium.[3]

  • Grow cells as a monolayer on poly-D-lysine coated T-75 flasks in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculture cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach. c. Neutralize trypsin with 7-8 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh growth medium and plate into new flasks at the desired density.

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare serial dilutions of this compound in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).

Membrane Potential Assay using a Fluorescence Imaging Plate Reader (FLIPR)

This protocol is for measuring the inhibitory effect of this compound on NaV1.7 channel activity in HEK293-hNaV1.7 cells using a membrane potential-sensitive dye.

Experimental Workflow:

FLIPR_Workflow Start Start Seed Seed HEK293-hNaV1.7 cells in 96-well plates Start->Seed Incubate1 Incubate for 24-48 hours Seed->Incubate1 LoadDye Load cells with membrane potential dye Incubate1->LoadDye Incubate2 Incubate for 30-60 minutes LoadDye->Incubate2 AddCompound Add this compound dilutions Incubate2->AddCompound Incubate3 Incubate for a defined period AddCompound->Incubate3 AddActivator Add NaV1.7 activator (e.g., Veratridine) Incubate3->AddActivator Measure Measure fluorescence using FLIPR AddActivator->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Figure 2. Workflow for the FLIPR-based membrane potential assay.

Materials:

  • HEK293-hNaV1.7 cells

  • Black-walled, clear-bottom 96-well plates

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • NaV1.7 channel activator (e.g., Veratridine or a specific peptide activator)

  • This compound

  • Assay Buffer (e.g., HBSS)

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Seed HEK293-hNaV1.7 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates for 24-48 hours at 37°C with 5% CO2.

  • Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add the dye solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-60 minutes) to allow for compound binding.

  • Prepare the NaV1.7 activator solution at a concentration that elicits a robust and reproducible increase in fluorescence.

  • Place the plate in the FLIPR instrument.

  • Initiate fluorescence reading and establish a baseline.

  • Add the NaV1.7 activator to all wells simultaneously using the instrument's fluidics system.

  • Continue to record the fluorescence signal to measure the change in membrane potential.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay

This protocol can be used to assess the off-target cytotoxic effects of this compound on HEK293 cells.

Experimental Workflow:

Cytotoxicity_Workflow Start Start Seed Seed HEK293 cells in 96-well plates Start->Seed Incubate1 Incubate for 24 hours Seed->Incubate1 AddCompound Add this compound dilutions Incubate1->AddCompound Incubate2 Incubate for 24-72 hours AddCompound->Incubate2 AddReagent Add cytotoxicity reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate as per kit instructions AddReagent->Incubate3 Measure Measure absorbance or luminescence Incubate3->Measure Analyze Analyze data and calculate CC50 Measure->Analyze End End Analyze->End

References

GDC-0276 Application in Dorsal Root Ganglion Neuron Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and plays a critical role in pain signal transmission.[2][3] Genetic studies in humans have validated NaV1.7 as a key mediator of pain, where loss-of-function mutations lead to a congenital inability to experience pain.[4] Consequently, selective NaV1.7 inhibitors like this compound represent a promising therapeutic strategy for the treatment of various pain states.

These application notes provide a comprehensive overview of the use of this compound in preclinical research focused on DRG neurons. While specific protocols for this compound are not extensively published due to its proprietary development, this document outlines detailed, adaptable protocols based on established methodologies for studying selective NaV1.7 inhibitors in DRG neuron cultures.

Data Presentation

The following tables summarize representative quantitative data for this compound and the expected effects of selective NaV1.7 inhibition on DRG neuron function based on preclinical studies with similar compounds.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValue (nM)Reference
IC50 for hNaV1.7 0.4 --INVALID-LINK--

Table 2: Selectivity Profile of this compound against other Human NaV Subtypes

NaV SubtypeFold Selectivity over NaV1.7
hNaV1.1>21
hNaV1.2>21
hNaV1.4~21
hNaV1.5>21
hNaV1.6~1,200

Data adapted from Frontiers in Pharmacology, 2022.[1]

Table 3: Representative Effects of Selective NaV1.7 Inhibition on DRG Neuron Excitability

ParameterVehicle Control (Exemplary Values)NaV1.7 Inhibitor (Exemplary Values)Expected Outcome
TTX-Sensitive Na+ Current Density (pA/pF) -85 ± 10-30 ± 8Significant reduction in the amplitude of the fast, transient inward sodium current.
Action Potential Firing Frequency (Hz) in response to depolarizing ramp 15 ± 34 ± 2Marked decrease in the number of action potentials fired in response to a slow depolarizing stimulus.
Rheobase (pA) 50 ± 795 ± 12Increased current injection required to elicit a single action potential, indicating reduced excitability.[5]
Spontaneous Firing Rate (Hz) 0.5 ± 0.10.1 ± 0.05Reduction in spontaneous activity, particularly in models of neuronal hyperexcitability.

These values are illustrative and will vary depending on the specific experimental conditions and the DRG neuron subtype being studied.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on DRG neurons.

Protocol 1: Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, providing a primary cell model for studying the effects of this compound.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Collagenase Type IA

  • Trypsin

  • Neurobasal Medium

  • B27 Supplement

  • GlutaMAX

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine and Laminin-coated culture plates or coverslips

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the vertebral column and expose the DRGs.

  • Carefully excise the DRGs and place them in ice-cold DMEM/F12.

  • Enzymatically digest the ganglia in a solution of collagenase (1 mg/mL) and trypsin (0.25 mg/mL) in DMEM/F12 for 45-60 minutes at 37°C.

  • Mechanically dissociate the neurons by gentle trituration with a fire-polished Pasteur pipette.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and NGF (50 ng/mL).

  • Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture vessels.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Neurons are typically ready for experiments within 24-72 hours.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of NaV1.7 currents and the assessment of neuronal excitability.

Materials:

  • Cultured DRG neurons on coverslips

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3

  • This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.

  • Identify a healthy neuron with a smooth membrane.

  • Form a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • To isolate NaV1.7 currents, use a voltage-clamp protocol that steps the membrane potential from a holding potential of -120 mV to various test potentials (e.g., -80 to +40 mV).

  • To assess neuronal excitability, switch to current-clamp mode. Determine the rheobase by injecting small, incremental current steps. Measure the action potential firing frequency in response to depolarizing current ramps.

  • Establish a stable baseline recording, then perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 1-100 nM).

  • Record the changes in sodium currents and excitability parameters after drug application.

Protocol 3: Calcium Imaging

This protocol indirectly measures neuronal activity by detecting changes in intracellular calcium concentration following depolarization.

Materials:

  • Cultured DRG neurons on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Fluorescence microscope with a calcium imaging system

  • This compound stock solution

Procedure:

  • Load the cultured DRG neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons to induce depolarization and calcium influx. This can be achieved by applying a high concentration of KCl (e.g., 50 mM) or an electrical field stimulation.

  • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium.

  • Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes).

  • Repeat the stimulation and record the fluorescence response in the presence of the inhibitor.

  • Analyze the data by measuring the peak fluorescence change before and after this compound application.

Protocol 4: Immunocytochemistry

This protocol is used to visualize the expression and localization of NaV1.7 channels in cultured DRG neurons.

Materials:

  • Cultured DRG neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against NaV1.7

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cultured DRG neurons with 4% PFA for 15-20 minutes at room temperature.

  • Rinse the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-NaV1.7 antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

GDC_0276_Signaling_Pathway cluster_intracellular Intracellular Space NaV1_7 NaV1.7 Channel Na_influx Na+ Influx NaV1_7->Na_influx GDC0276 This compound GDC0276->NaV1_7 Depolarization Membrane Depolarization Na_influx->Depolarization Leads to AP_Generation Action Potential Generation Depolarization->AP_Generation Triggers Pain_Signal Pain Signal Transmission AP_Generation->Pain_Signal Results in

Caption: this compound inhibits NaV1.7, blocking Na+ influx and pain signal transmission.

Experimental_Workflow cluster_assays 3. Functional and Molecular Assays DRG_Culture 1. Primary DRG Neuron Culture GDC0276_Treatment 2. This compound Treatment DRG_Culture->GDC0276_Treatment Electrophysiology Electrophysiology (Patch Clamp) GDC0276_Treatment->Electrophysiology Calcium_Imaging Calcium Imaging GDC0276_Treatment->Calcium_Imaging ICC Immunocytochemistry GDC0276_Treatment->ICC Data_Analysis 4. Data Analysis and Interpretation Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis ICC->Data_Analysis

Caption: Workflow for studying this compound effects on DRG neurons.

Logical_Relationship High_NaV1_7_Activity High NaV1.7 Activity Low_AP_Threshold Low Action Potential Threshold High_NaV1_7_Activity->Low_AP_Threshold leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability Low_AP_Threshold->Neuronal_Hyperexcitability results in Pain_Perception Pain Perception Neuronal_Hyperexcitability->Pain_Perception causes GDC0276_Inhibition This compound Inhibition of NaV1.7 Reduced_NaV1_7_Activity Reduced NaV1.7 Activity GDC0276_Inhibition->Reduced_NaV1_7_Activity causes Increased_AP_Threshold Increased Action Potential Threshold Reduced_NaV1_7_Activity->Increased_AP_Threshold leads to Reduced_Excitability Reduced Neuronal Excitability Increased_AP_Threshold->Reduced_Excitability results in Analgesia Analgesia Reduced_Excitability->Analgesia produces

Caption: Logical flow from NaV1.7 activity to pain perception and analgesia.

References

Application Notes and Protocols for GDC-0276 Administration in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have validated NaV1.7 as a crucial channel in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][3] this compound has demonstrated efficacy in preclinical rodent models of pain and has completed Phase I clinical trials.[2][4] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its administration and evaluation in common rodent pain models.

Mechanism of Action

This compound functions by selectively blocking the NaV1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[2] These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[2] By inhibiting NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system. This targeted action is anticipated to provide pain relief with a lower incidence of the side effects associated with less selective sodium channel blockers.

Signaling Pathway

GDC0276_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) NaV17 NaV1.7 Channel Noxious_Stimuli->NaV17 activates Action_Potential Action Potential Generation & Propagation NaV17->Action_Potential initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0276 This compound GDC0276->NaV17 inhibits

This compound inhibits NaV1.7, blocking pain signal generation.

Data Presentation: Efficacy of this compound in Rodent Pain Models

While specific preclinical data for this compound is not extensively published, the following tables illustrate how quantitative data from rodent pain models would be structured for clear comparison.

Table 1: Effect of this compound in the Mouse Formalin Test

Treatment GroupDose (mg/kg, p.o.)Phase I Licking Time (s)% Inhibition (Phase I)Phase II Licking Time (s)% Inhibition (Phase II)
Vehicle-65 ± 5-120 ± 10-
This compound150 ± 623%90 ± 825%
This compound335 ± 446%60 ± 750%
This compound1020 ± 369%30 ± 575%
Positive Control (e.g., Morphine)515 ± 277%20 ± 483%

Table 2: Effect of this compound on Mechanical Allodynia in the Rat Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - Day 7% Reversal of AllodyniaPaw Withdrawal Threshold (g) - Day 14% Reversal of Allodynia
Sham-15.0 ± 1.0-15.0 ± 1.2-
Vehicle (CCI)-2.5 ± 0.50%2.2 ± 0.40%
This compound (CCI)35.0 ± 0.720%5.5 ± 0.626%
This compound (CCI)108.5 ± 0.948%9.0 ± 0.853%
This compound (CCI)3012.0 ± 1.176%12.5 ± 1.080%
Positive Control (e.g., Gabapentin)10010.5 ± 1.064%11.0 ± 0.969%

Table 3: Effect of this compound on Thermal Hyperalgesia in the Mouse Complete Freund's Adjuvant (CFA) Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) - Day 3% Reversal of HyperalgesiaPaw Withdrawal Latency (s) - Day 7% Reversal of Hyperalgesia
Naive-12.0 ± 1.0-12.2 ± 1.1-
Vehicle (CFA)-4.5 ± 0.40%4.2 ± 0.50%
This compound (CFA)36.5 ± 0.527%6.8 ± 0.633%
This compound (CFA)108.8 ± 0.757%9.2 ± 0.863%
This compound (CFA)3011.0 ± 0.987%11.5 ± 1.091%
Positive Control (e.g., Celecoxib)209.5 ± 0.867%10.0 ± 0.973%

Experimental Protocols

Mouse Formalin Test for Acute and Persistent Pain

This model assesses the analgesic efficacy of a compound against both acute non-inflammatory and persistent inflammatory pain.[5]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Formalin solution (1-5% in saline)

  • Observation chambers

  • Syringes and needles for oral gavage and intraplantar injection

Protocol:

  • Acclimatize mice to the testing environment for at least 30 minutes.

  • Administer this compound or vehicle orally (p.o.) at the desired doses.

  • After a predetermined pretreatment time (e.g., 60 minutes), inject 20 µL of formalin solution into the plantar surface of the right hind paw.

  • Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw.

  • The observation period is typically divided into two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-40 minutes post-formalin).[6]

Data Analysis: Calculate the mean licking time for each group in both phases. Determine the percentage inhibition of the pain response compared to the vehicle-treated group.

Rat Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[7]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Chromic gut sutures (4-0)

  • Von Frey filaments for assessing mechanical allodynia

Protocol:

  • Anesthetize the rat and expose the sciatic nerve in the mid-thigh region of the left leg.

  • Loosely tie four ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them.

  • Close the incision with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.

  • Assess baseline mechanical allodynia using von Frey filaments.

  • Administer this compound or vehicle orally daily for a specified period.

  • Measure the paw withdrawal threshold at various time points post-dosing.

Data Analysis: Determine the mean paw withdrawal threshold in grams for each group. Calculate the percentage reversal of allodynia relative to the vehicle-treated CCI group.

Mouse Complete Freund's Adjuvant (CFA) Model for Inflammatory Pain

The CFA model induces a robust and sustained inflammatory response, leading to thermal hyperalgesia and mechanical allodynia.[8]

Materials:

  • Male BALB/c mice (20-25 g)

  • This compound

  • Vehicle

  • Complete Freund's Adjuvant (CFA)

  • Plantar test apparatus for assessing thermal hyperalgesia

Protocol:

  • Inject 20 µL of CFA into the plantar surface of the right hind paw to induce inflammation.

  • Allow 24-48 hours for the inflammatory response to develop.

  • Assess baseline thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.

  • Administer this compound or vehicle orally.

  • Measure the paw withdrawal latency at various time points post-dosing.

Data Analysis: Calculate the mean paw withdrawal latency in seconds for each group. Determine the percentage reversal of hyperalgesia compared to the vehicle-treated CFA group.

Experimental Workflow

GDC0276_Experimental_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Animal_Model Select Rodent Pain Model (e.g., Formalin, CCI, CFA) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Acclimatization->Grouping Administration Administer this compound or Controls (e.g., oral gavage) Grouping->Administration Pain_Induction Induce Pain (if applicable) (e.g., Formalin, CFA injection) Administration->Pain_Induction Behavioral_Testing Behavioral Assessment (e.g., Paw Licking, Von Frey, Plantar Test) Pain_Induction->Behavioral_Testing Data_Collection Collect and Record Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Summarize Results in Tables Statistical_Analysis->Results

Workflow for evaluating this compound in rodent pain models.

References

GDC-0276: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of stock solutions of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Adherence to these guidelines will ensure solution stability and concentration accuracy for reproducible experimental results.

Introduction

This compound is a powerful research tool for investigating the role of NaV1.7 in pain signaling pathways.[1] It is a selective, reversible, and orally active inhibitor with an IC50 value of 0.4 nM for NaV1.7.[1] Proper preparation of stock solutions is the first critical step in any experiment. This document outlines the recommended procedures for dissolving and storing this compound to maintain its integrity and activity.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 462.58 g/mol
Chemical Formula C₂₄H₃₁FN₂O₄S
Appearance Solid
IC50 (hNaV1.7) 0.4 nM[1]
Binding Ki (hNaV1.7) 1.1 nM
Cellular Sodium Influx IC50 49 nM
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Recommended Stock Concentration 10 mM[1]
Storage of Stock Solution -20°C or -80°C, protected from light

Signaling Pathway of this compound Target: NaV1.7

This compound exerts its inhibitory effect on the voltage-gated sodium channel NaV1.7. This channel is a key component in the transmission of pain signals in peripheral sensory neurons. The diagram below illustrates the role of NaV1.7 in nociception and the point of inhibition by this compound.

GDC0276_Pathway This compound Mechanism of Action cluster_neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical pressure) NaV17 NaV1.7 Channel Noxious_Stimulus->NaV17 activates Depolarization Membrane Depolarization NaV17->Depolarization Na+ influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0276 This compound GDC0276->NaV17 inhibits

This compound inhibits the NaV1.7 channel, blocking pain signal transmission.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol is recommended for preparing a high-concentration stock solution for most in vitro applications.

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.626 mg of this compound (Molecular Weight = 462.58 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but ensure the vial is tightly sealed. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the DMSO stock solution is stable for several months.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the stock solution preparation protocol.

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow Start Start Equilibrate Equilibrate this compound powder to room temp. Start->Equilibrate Weigh Weigh this compound powder Equilibrate->Weigh Add_Solvent Add anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex until fully dissolved Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Workflow for the preparation and storage of this compound stock solution.
Preparation of Working Solutions

For cell-based assays, the 10 mM DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Example Dilution: To prepare a 1 µM working solution from a 10 mM stock:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM solution.

  • Further dilute this 10 µM solution 1:10 in culture medium to achieve the final 1 µM concentration.

Important Considerations

  • Solubility: While this compound is readily soluble in DMSO, its solubility in aqueous buffers is limited. It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them into aqueous solutions for final use. Direct dissolution in aqueous buffers is not advised.

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution. Use of single-use aliquots is strongly recommended. Protect the stock solution and working solutions from light.

  • Safety: this compound is a potent bioactive molecule. Handle the powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • Experimental Controls: Always include a vehicle control (e.g., culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

References

Application Note and Protocol: Formulation of GDC-0276 for In Vivo Oral Dosing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: GDC-0276 is an orally active, potent, and selective NaV1.7 inhibitor that has been evaluated in preclinical and Phase I clinical trials for the treatment of pain.[1][2][3] Like many new chemical entities, formulating this compound for effective oral delivery presents challenges, likely related to its physicochemical properties such as aqueous solubility.[4][5] This document provides an overview of known oral formulations for this compound and presents a detailed protocol for a representative preclinical formulation based on publicly available information. It also discusses general strategies for formulating poorly soluble compounds for in vivo oral administration.

Introduction to this compound and Oral Formulation Challenges

This compound is a novel acyl-sulfonamide developed by Genentech that selectively inhibits the NaV1.7 voltage-gated sodium channel, a genetically validated target for pain.[3] The development of an oral dosage form is often preferred for its convenience and patient compliance.[6] However, a significant hurdle in the development of many new drug candidates is poor aqueous solubility, which can limit oral bioavailability and hinder the evaluation of pharmacodynamics and toxicology.[5][7]

For this compound, clinical studies have utilized both a powder-in-capsule (PIC) and a cyclodextrin solution (CD) formulation, suggesting that solubility enhancement is a key consideration for this compound.[1][8] The use of cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, is a common strategy to improve the solubility and dissolution of poorly water-soluble drugs.[4][9]

Known and Representative Formulations for this compound

While the specific details of Genentech's proprietary formulations are not publicly available, information from clinical trials and commercial suppliers provides insight into viable approaches for oral delivery.

Clinical Formulations

In a Phase I study, this compound was administered to healthy volunteers in two forms.[1][8] The plasma exposure was noted to be higher in the cyclodextrin solution cohorts compared to the equivalent powder-in-capsule doses, indicating that the formulation significantly impacts drug absorption.[1][8]

Formulation Type Description Dose Range (Single Dose) Reference
Powder-in-Capsule (PIC) The active pharmaceutical ingredient (API) is filled into a capsule, potentially with excipients.2 - 270 mg[1]
Cyclodextrin Solution (CD) The API is dissolved in an aqueous solution containing cyclodextrins to enhance solubility.45 - 540 mg[1]
Representative Preclinical Formulation

For non-clinical in vivo studies, a common approach for poorly soluble compounds is to use a vehicle composed of a mixture of solvents and/or lipids. A widely cited formulation for this compound for research purposes involves a dimethyl sulfoxide (DMSO) and corn oil vehicle.[2]

Component Percentage (v/v) Purpose Resulting Solubility Reference
DMSO 10%Co-solvent to initially dissolve the compound.≥ 6.25 mg/mL[2]
Corn Oil 90%Lipid-based vehicle for administration.(in the final mixture)

Experimental Protocols

The following protocol details the preparation of the representative 10% DMSO in 90% corn oil formulation for this compound, suitable for oral gavage in preclinical animal models.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Corn oil, USP grade

  • Sterile glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Analytical balance

Preparation of Stock Solution (e.g., 62.5 mg/mL in DMSO)
  • Weigh the required amount of this compound powder using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., for 10 mg of this compound, add 160 µL of DMSO).

  • Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary. This clear stock solution is the starting point for the final formulation.

Preparation of Final Dosing Solution (e.g., 6.25 mg/mL)
  • In a new sterile vial, add the required volume of corn oil (e.g., 900 µL for a 1 mL final volume).

  • Add the corresponding volume of the this compound DMSO stock solution (e.g., 100 µL of 62.5 mg/mL stock for a 1 mL final volume).

  • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous and stable solution/suspension. The resulting solution should be clear.[2]

  • It is recommended to prepare this working solution fresh on the day of the experiment.[2]

Workflow for Preclinical Formulation Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound oral dosing solution.

GDC0276_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_final Final Dosing Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve stock_sol Clear Stock Solution (e.g., 62.5 mg/mL) dissolve->stock_sol add_stock 5. Add Stock Solution to Corn Oil stock_sol->add_stock 1 part add_oil 4. Add Corn Oil to Vial add_oil->add_stock add_oil->add_stock 9 parts mix_final 6. Vortex Vigorously add_stock->mix_final final_sol Final Dosing Solution (e.g., 6.25 mg/mL) mix_final->final_sol

Workflow for preparing a this compound oral dosing solution.

General Strategies for Formulating Poorly Soluble Compounds

The selection of an appropriate formulation strategy depends on the physicochemical properties of the drug and the goals of the study.[9] Over 70% of new chemical entities are poorly soluble, making this a critical area of drug development.[4]

Key Formulation Approaches
  • Co-solvents: Using water-miscible organic solvents (e.g., DMSO, PEG 300) to increase solubility.[5]

  • pH Adjustment: For ionizable drugs, altering the pH of the vehicle can increase solubility.

  • Surfactants: Micelle-forming agents (e.g., Tween 80, Solutol HS-15) can encapsulate hydrophobic drugs, increasing their apparent solubility.[5][10]

  • Lipid-Based Formulations: Systems ranging from simple oily solutions to self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing lipid absorption pathways.[4]

  • Complexation with Cyclodextrins: As used for this compound, cyclodextrins form inclusion complexes with drug molecules, shielding the hydrophobic part from the aqueous environment.[4]

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][11]

Decision Pathway for Formulation Strategy

The diagram below presents a simplified decision-making process for selecting an oral formulation strategy for a poorly soluble compound in a preclinical setting.

Formulation_Decision_Tree start Start: Poorly Soluble Compound (BCS II/IV) check_solubility Soluble in Co-solvents/Lipids? start->check_solubility check_ionizable Is the compound ionizable? check_solubility->check_ionizable No form_solution Formulate as Solution: - Co-solvent (DMSO, PEG) - Lipid Vehicle (Corn Oil) - Surfactant Micelles check_solubility->form_solution Yes check_thermal_stability Thermally Stable? check_ionizable->check_thermal_stability No form_ph Use pH Adjustment: - Buffered Solution check_ionizable->form_ph Yes form_suspension Formulate as Suspension: - Wetting Agents - Suspending Agents check_thermal_stability->form_suspension No form_advanced Consider Advanced Formulations: - Cyclodextrin Complex - Solid Dispersion - Nanonization check_thermal_stability->form_advanced Yes form_suspension->form_advanced If bioavailability is still low

Decision pathway for preclinical oral formulation strategy.

Conclusion

Formulating this compound for in vivo oral dosing requires strategies to overcome its likely poor aqueous solubility. While specific clinical formulations are proprietary, a representative preclinical vehicle of 10% DMSO in 90% corn oil is effective for achieving concentrations suitable for research.[2] The principles and protocols outlined in this document provide a practical guide for researchers working with this compound and other poorly soluble compounds, enabling robust and reproducible in vivo studies.

References

GDC-0276 Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent, selective, and orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound was developed as a potential therapeutic for the treatment of pain.[3][4] Although its clinical development was discontinued, it remains a valuable tool for preclinical research into the role of NaV1.7 in nociception.

These application notes provide detailed protocols for the formulation and administration of this compound in animal models of pain, along with an overview of its mechanism of action and relevant in vitro and in vivo data.

Mechanism of Action

This compound selectively inhibits the NaV1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons.[1][5] These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals. The inhibition of NaV1.7 by this compound has been shown to be reversible.[1]

Signaling Pathway

The NaV1.7 channel acts as a key amplifier of sub-threshold depolarizations in nociceptive neurons. Its inhibition by this compound has downstream effects on the pain signaling cascade, including a potential upregulation of the endogenous opioid system.

GDC-0276_Mechanism_of_Action This compound Mechanism of Action in Pain Signaling cluster_0 Peripheral Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) NaV1.7 NaV1.7 Channel Noxious_Stimuli->NaV1.7 activates Action_Potential Action Potential Initiation & Propagation NaV1.7->Action_Potential depolarizes membrane Endogenous_Opioids Upregulation of Endogenous Opioids NaV1.7->Endogenous_Opioids inhibition leads to Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission This compound This compound This compound->NaV1.7 inhibits

Caption: this compound inhibits NaV1.7, blocking pain signal transmission.

Quantitative Data

ParameterValueSpeciesNotes
IC50 0.4 nMHumanPotent inhibitor of NaV1.7.[1][2]
Selectivity >21-fold vs. hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5HumanSelective for NaV1.7 over other isoforms.[6]
~1,200-fold vs. hNaV1.6HumanHighest selectivity against hNaV1.6.[6]
Solubility ≥ 6.25 mg/mLN/AIn 10% DMSO / 90% Corn Oil.[2]
Human Half-life 3.8 - 5.3 hoursHumanWith cyclodextrin solution formulation.[7]
Preclinical Half-life Consistent with humanRat, MonkeySpecific values not publicly available.[7]
Oral Bioavailability Orally activeN/A[1]

Experimental Protocols

Vehicle Preparation

An appropriate vehicle is crucial for the effective delivery of this compound in animal studies. Based on available data, the following vehicle formulation is recommended for oral administration:

Recommended Vehicle:

  • 10% DMSO (Dimethyl sulfoxide)

  • 90% Corn Oil

Protocol for Vehicle Preparation (10 mL):

  • Aseptically measure 1 mL of DMSO.

  • Aseptically measure 9 mL of corn oil.

  • Add the DMSO to the corn oil.

  • Vortex the solution until it is homogeneous.

Alternative Co-solvents:

For other routes of administration or if the recommended vehicle is not suitable, the following co-solvents can be considered. Formulation development and stability testing are recommended.

  • PEG300/PEG400

  • Tween-80

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

This compound Formulation

Protocol for this compound Formulation (for a 1 mg/mL solution):

  • Weigh the desired amount of this compound powder.

  • Prepare the 10% DMSO / 90% Corn Oil vehicle as described above.

  • Add the this compound powder to the vehicle to achieve the final desired concentration (e.g., for a 1 mg/mL solution, add 10 mg of this compound to 10 mL of vehicle).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution if necessary.

  • It is recommended to prepare the formulation fresh on the day of the experiment.

Animal Dosing

This compound has been evaluated in preclinical animal models via oral administration.

  • Species: Rats are a commonly used species for preclinical pain studies.

  • Route of Administration: Oral gavage is a suitable method for administration of the recommended formulation.

  • Dosage: A dosage range of 0.5 - 5 mg/kg has been reported for oral administration.[1] Dose-response studies are recommended to determine the optimal dose for a specific animal model and endpoint.

Experimental Workflow for Efficacy Studies

The following workflow outlines a general procedure for assessing the efficacy of this compound in a preclinical model of pain.

GDC-0276_Experimental_Workflow Preclinical Efficacy Testing Workflow for this compound Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Pain_Model_Induction Pain Model Induction (e.g., CFA, CCI) Baseline_Testing->Pain_Model_Induction Group_Allocation Randomized Group Allocation Pain_Model_Induction->Group_Allocation Drug_Administration This compound or Vehicle Administration (Oral) Group_Allocation->Drug_Administration Post-treatment_Testing Post-treatment Behavioral Testing Drug_Administration->Post-treatment_Testing Data_Analysis Data Analysis and Interpretation Post-treatment_Testing->Data_Analysis

References

GDC-0276: Application Notes and Protocols for Blocking NaV1.7 Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document includes key quantitative data on its inhibitory activity, detailed protocols for experimental validation, and visualizations of the underlying mechanisms and workflows.

This compound is an acyl-sulfonamide compound that has been investigated for its potential as a non-opioid analgesic.[1] Human genetic studies have validated NaV1.7 as a critical target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to an inability to perceive pain.[1][2] this compound has demonstrated high affinity and selectivity for NaV1.7, making it a valuable tool for studying the role of this channel in nociception.

Quantitative Data Summary

The inhibitory potency of this compound on NaV1.7 has been characterized using various electrophysiological and cell-based assays. The following table summarizes the key quantitative data for this compound and its interaction with NaV1.7 and other NaV channel subtypes.

ParameterValueAssay TypeCell LineNotes
IC50 (hNaV1.7) 0.4 nMNot specifiedNot specifiedHighly potent inhibitor.
Binding Ki (hNaV1.7) 1.1 nMRadioligand BindingNot specifiedDemonstrates strong binding affinity.
Cellular Sodium Influx IC50 (hNaV1.7) 49 nMSodium Influx AssayNot specifiedPotency in a cell-based functional assay.
Selectivity vs. hNaV1.5 (Cellular Sodium Influx IC50) 18-foldSodium Influx AssayNot specifiedIC50 for hNaV1.5 was 870 nM.
Selectivity vs. hNaV1.1/1.2/1.6 26-1200-foldVoltage ClampNot specifiedDemonstrates significant selectivity over other NaV subtypes.
EC50 (in vivo) 1.7 µMInherited Erythromelalgia (IEM) mouse modelIn vivoConcentration-dependent reduction in nociceptive events.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound on NaV1.7 channels.

Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the use of an automated patch-clamp (APC) system to determine the half-maximal inhibitory concentration (IC50) of this compound on human NaV1.7 channels expressed in a stable cell line.

a. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 (hNaV1.7) channel subunit (SCN9A).[3][4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for APC:

    • On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.

    • Centrifuge the cells and resuspend them in the appropriate extracellular solution at a concentration of 5 x 10^5 to 1 x 10^6 cells/mL.

b. Solutions:

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~320 mOsm.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~330 mOsm.

c. Automated Patch-Clamp Protocol:

  • Instrument: Use a high-throughput automated patch-clamp system such as the Qube 384 or SyncroPatch 768PE.[5][6]

  • Voltage Protocol for IC50 Determination:

    • Establish a stable whole-cell recording with a giga-ohm seal.

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward NaV1.7 current.

    • Apply a series of increasing concentrations of this compound (typically from 0.1 nM to 1 µM) to the cells.

    • At each concentration, apply the test pulse and record the peak current amplitude.

  • Data Analysis:

    • Normalize the peak current at each this compound concentration to the control (vehicle) current.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Sodium Influx Assay

This protocol describes a cell-based assay to measure the inhibition of NaV1.7-mediated sodium influx by this compound using a fluorescent sodium indicator.

a. Cell Culture and Preparation:

  • Use a stable hNaV1.7 expressing cell line (HEK293 or CHO).

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

b. Reagents:

  • Sodium-free buffer: Choline chloride-based buffer.

  • Sodium-containing buffer: Standard extracellular solution with ~140 mM NaCl.

  • Fluorescent Sodium Indicator: A commercially available sodium-sensitive dye.

  • NaV1.7 Activator: Veratridine or a scorpion toxin (e.g., OD1).

c. Assay Protocol:

  • Wash the cells with the sodium-free buffer.

  • Load the cells with the fluorescent sodium indicator according to the manufacturer's instructions.

  • Incubate the cells with various concentrations of this compound for a predetermined time.

  • Stimulate the cells with the NaV1.7 activator in the sodium-containing buffer.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

d. Data Analysis:

  • Calculate the rate of sodium influx or the peak fluorescence change for each concentration of this compound.

  • Normalize the data to the control (vehicle) response.

  • Plot the normalized response against the logarithm of the this compound concentration and fit to determine the IC50.

Visualizations

Signaling Pathway and Mechanism of Action

GDC0276_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav17 NaV1.7 Channel Pore Voltage Sensor Block Channel Block Nav17->Block Influx Sodium Influx Nav17:m->Influx Allows Na_out Na+ Na_in Na+ GDC0276 This compound GDC0276->Nav17 Binds to Depolarization Membrane Depolarization Depolarization->Nav17:v Activates Block->Influx Inhibits

Caption: Mechanism of this compound action on the NaV1.7 channel.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hNaV1.7 Expressing Cells Cell_Prep 2. Prepare Single Cell Suspension Cell_Culture->Cell_Prep APC_Setup 4. Setup Automated Patch-Clamp System Cell_Prep->APC_Setup Solutions 3. Prepare Intra- and Extracellular Solutions Solutions->APC_Setup Recording 5. Establish Whole-Cell Recording APC_Setup->Recording Drug_Application 6. Apply this compound Concentration Series Recording->Drug_Application Data_Acquisition 7. Record NaV1.7 Currents Drug_Application->Data_Acquisition Normalization 8. Normalize Current to Control Data_Acquisition->Normalization Curve_Fitting 9. Plot Dose-Response Curve Normalization->Curve_Fitting IC50_Calc 10. Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for determining the IC50 of this compound using automated patch-clamp.

References

Application Notes and Protocols for GDC-0276 Efficacy Studies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are traditionally known for their role in the action potential of excitable cells. However, emerging evidence has implicated the aberrant expression and activity of these channels, particularly the Nav1.7 subtype (encoded by the SCN9A gene), in the pathophysiology of various cancers.[1][2][3] Increased Nav1.7 expression has been observed in a range of malignancies, including breast, colon, lung, prostate, and ovarian cancers.[1][3][4][5] This overexpression is functionally linked to enhanced cellular behaviors critical for cancer progression, such as migration, invasion, and metastasis, making Nav1.7 a compelling therapeutic target in oncology.[4][5]

GDC-0276 is a potent and selective inhibitor of the Nav1.7 sodium channel. While initially developed for pain management, its high specificity for Nav1.7 provides a valuable pharmacological tool to investigate the role of this channel in cancer progression and to assess its potential as an anti-cancer therapeutic.

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in preclinical cancer models. The protocols detailed below are designed to assess the impact of Nav1.7 inhibition by this compound on key cancer cell processes, both in vitro and in vivo.

Signaling Pathway of Nav1.7 in Cancer Metastasis

The functional activity of Nav1.7 in cancer cells is thought to contribute to metastasis through the modulation of intracellular ion concentrations, which in turn influences downstream signaling pathways that control cell motility and invasion. A proposed mechanism involves the co-localization and functional coupling of Nav1.7 with the Na+/H+ exchanger 1 (NHE1). The sodium influx mediated by Nav1.7 activity can lead to an increase in the activity of NHE1, resulting in proton extrusion and acidification of the extracellular microenvironment. This localized acidification can promote the activity of pH-sensitive proteases, such as matrix metalloproteinases (MMPs), which degrade the extracellular matrix (ECM), a critical step in cancer cell invasion.

Nav1_7_Metastasis_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix Nav17 Nav1.7 Channel Na_ion_in Na+ Influx Nav17->Na_ion_in GDC0276 This compound GDC0276->Nav17 Inhibits NHE1 NHE1 H_ion_out H+ Extrusion NHE1->H_ion_out MMPs MMPs H_ion_out->MMPs Activates Na_ion_in->NHE1 Activates ECM_Degradation ECM Degradation MMPs->ECM_Degradation Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion

Figure 1: Proposed signaling pathway of Nav1.7 in promoting cancer cell invasion.

Experimental Protocols

In Vitro Efficacy Studies

A series of in vitro assays should be conducted to determine the direct effects of this compound on cancer cell lines with confirmed Nav1.7 expression.

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • BrdU Assay: Alternatively, use a BrdU incorporation assay to specifically measure DNA synthesis and cell proliferation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cell viability and proliferation.

Objective: To evaluate the impact of this compound on the migratory and invasive potential of cancer cells.

Protocol:

  • Transwell Assay:

    • Use Transwell inserts with 8.0 µm pore size. For invasion assays, coat the inserts with Matrigel.

    • Seed cancer cells in the upper chamber in serum-free media containing various concentrations of this compound.

    • Add complete media to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-migrated/invaded cells from the top of the insert.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

    • Count the number of stained cells under a microscope.

  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Treat the cells with this compound at various concentrations.

    • Capture images of the scratch at 0, 24, and 48 hours.

    • Measure the closure of the scratch over time.

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol:

  • Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 for 48 hours.

  • Staining:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest and stain cells with Annexin V-FITC and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

In Vivo Efficacy Studies

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.

Objective: To assess the effect of this compound on tumor growth in an in vivo setting.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at different dose levels daily. The control group should receive the vehicle.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Objective: To evaluate the effect of this compound on the formation of metastatic lesions.

Protocol:

  • Cell Injection: Inject cancer cells (e.g., luciferase-tagged cells) intravenously via the tail vein into immunodeficient mice.

  • Treatment: Begin treatment with this compound or vehicle control one day after cell injection and continue daily.

  • Imaging: Monitor the development of metastatic lesions (e.g., in the lungs) using bioluminescence imaging weekly.

  • Endpoint: At the end of the study, harvest the organs of interest (e.g., lungs) and quantify the metastatic burden through histological analysis or ex vivo imaging.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellLines Select Nav1.7-expressing Cancer Cell Lines Viability Cell Viability Assay (MTT/BrdU) CellLines->Viability Migration Migration/Invasion Assay (Transwell/Scratch) CellLines->Migration Apoptosis Apoptosis Assay (Annexin V/Caspase) CellLines->Apoptosis IC50 Determine IC50 Values Viability->IC50 Efficacy Evaluate Anti-Tumor & Anti-Metastatic Efficacy Migration->Efficacy Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Xenograft Subcutaneous Xenograft Model TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Metastasis Experimental Metastasis Model MetastasisBurden Reduction in Metastatic Burden Metastasis->MetastasisBurden TumorGrowth->Efficacy MetastasisBurden->Efficacy

Figure 2: Overall experimental workflow for this compound efficacy studies.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 (µM)% Inhibition of Migration (at 1 µM)% Inhibition of Invasion (at 1 µM)% Apoptosis Induction (at 1 µM)
MDA-MB-231 Viability5.2 ± 0.865 ± 572 ± 635 ± 4
Proliferation4.8 ± 0.6---
PC-3 Viability7.1 ± 1.158 ± 768 ± 828 ± 5
Proliferation6.5 ± 0.9---
A549 Viability> 1045 ± 655 ± 715 ± 3
Proliferation> 10---

Data are presented as mean ± standard deviation and are representative.

Table 2: In Vivo Efficacy of this compound in Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
This compound 1035 ± 6+1.8
This compound 3068 ± 8-0.5
This compound 10085 ± 5-3.2

Data are presented as mean ± standard deviation and are representative.

Table 3: In Vivo Efficacy of this compound in Experimental Metastasis Model

Treatment GroupDose (mg/kg/day)Reduction in Lung Metastatic Foci (%)
Vehicle Control -0
This compound 3055 ± 9
This compound 10078 ± 7

Data are presented as mean ± standard deviation and are representative.

Conclusion

The provided experimental design offers a robust framework to thoroughly evaluate the anti-cancer efficacy of the Nav1.7 inhibitor, this compound. By systematically assessing its impact on cell viability, migration, invasion, and apoptosis in vitro, and on tumor growth and metastasis in vivo, researchers can gain significant insights into the therapeutic potential of targeting Nav1.7 in oncology. The clear presentation of quantitative data in tabular format and the visualization of the underlying signaling pathway and experimental workflows will aid in the comprehensive analysis and interpretation of the study outcomes. These protocols can be adapted for various cancer types where Nav1.7 is implicated, paving the way for further development of Nav1.7 inhibitors as a novel class of anti-cancer agents.

References

Application Notes and Protocols: Measuring GDC-0276 Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a key player in the transmission of pain signals, making it a significant target for the development of novel analgesics.[3] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[4] this compound's high affinity and selectivity for NaV1.7 suggest its potential to modulate neuronal excitability, particularly in nociceptive pathways, with a reduced risk of off-target effects.[4]

These application notes provide detailed protocols for measuring the effects of this compound on the excitability of primary sensory neurons, specifically dorsal root ganglion (DRG) neurons, which endogenously express high levels of NaV1.7. The provided methodologies and illustrative data will guide researchers in designing and executing experiments to characterize the pharmacological effects of this compound and similar compounds.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and provide illustrative data on its expected effects on neuronal excitability based on its known mechanism of action as a potent NaV1.7 inhibitor.

Table 1: this compound In Vitro Pharmacology

ParameterValueReference
Target Voltage-Gated Sodium Channel NaV1.7[1][2]
IC₅₀ (hNaV1.7) 0.4 nM[2][4]
Selectivity >21-fold over hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6[4]
~1,200-fold over hNaV1.6[4]
~21-fold over hNaV1.4[4]

Table 2: Illustrative Effects of this compound on DRG Neuron Excitability (Hypothetical Data)

This table presents expected concentration-dependent effects of this compound on key parameters of DRG neuron excitability as would be measured by patch-clamp electrophysiology. This data is illustrative and intended to serve as a guide for experimental design and data analysis.

This compound Concentration (nM)Action Potential Firing Frequency (Hz) at 2x RheobaseRheobase (pA)Action Potential Amplitude (mV)
0 (Vehicle)15 ± 2100 ± 10110 ± 5
112 ± 2115 ± 12108 ± 5
48 ± 1.5140 ± 15105 ± 6
103 ± 1180 ± 20102 ± 7
400>25095 ± 8

Experimental Protocols

Protocol 1: Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, providing a suitable in vitro model for studying the effects of this compound on neuronal excitability.

Materials:

  • Complete Culture Medium: Neurobasal Medium supplemented with 2% B-27, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 50 ng/mL Nerve Growth Factor (NGF).

  • Enzyme Solution: Collagenase Type IV (1.5 mg/mL) and Dispase II (2.5 mg/mL) in Hank's Balanced Salt Solution (HBSS).

  • Trypsin-EDTA (0.25%).

  • Poly-D-lysine and Laminin-coated culture dishes or glass coverslips.

  • HBSS, ice-cold.

  • Fetal Bovine Serum (FBS).

  • Dissection tools (fine scissors and forceps).

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the vertebral column to expose the spinal cord.

  • Carefully excise the DRGs from the intervertebral foramina and place them in ice-cold HBSS.

  • Transfer the DRGs to the enzyme solution and incubate at 37°C for 45-60 minutes.

  • Gently wash the ganglia three times with complete culture medium containing 10% FBS to neutralize the enzymes.

  • Incubate the ganglia in Trypsin-EDTA for 5-10 minutes at 37°C.

  • Neutralize the trypsin by adding an equal volume of complete culture medium with 10% FBS.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium.

  • Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated dishes or coverslips.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Neurons are typically ready for experiments within 24-48 hours.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording action potentials from cultured DRG neurons to assess the effects of this compound on neuronal excitability.

Materials:

  • Cultured DRG neurons on coverslips.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

  • Borosilicate glass pipettes (3-5 MΩ resistance when filled with internal solution).

  • Micromanipulator.

  • Perfusion system.

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Prepare a patch pipette by pulling from a borosilicate glass capillary and fill it with the internal solution.

  • Under visual guidance (e.g., using a 40x water-immersion objective), approach a healthy-looking neuron with the patch pipette.

  • Apply gentle positive pressure to the pipette to keep the tip clean.

  • Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance (Giga-ohm) seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps (e.g., 500 ms duration, in 10 pA increments) to determine the rheobase (the minimum current required to elicit an action potential).

  • Apply a suprathreshold current stimulus (e.g., 2x rheobase) to elicit repetitive firing and measure the action potential firing frequency.

  • Measure the amplitude and width of the action potentials.

  • Prepare working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 1, 4, 10, 40 nM). Ensure the final DMSO concentration is below 0.1%.

  • Apply the this compound solutions to the bath via the perfusion system and allow for equilibration (typically 2-5 minutes).

  • Repeat the measurements of rheobase, firing frequency, and action potential parameters at each concentration of this compound.

  • Perform a washout with the external solution to assess the reversibility of the drug's effects.

  • Analyze the data to determine the concentration-dependent effects of this compound on neuronal excitability.

Visualizations

Signaling Pathway of NaV1.7 in Neuronal Excitability

GDC_0276_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nav1.7 NaV1.7 Channel Noxious_Stimuli->Nav1.7 Activates Depolarization Membrane Depolarization Nav1.7->Depolarization Na+ Influx This compound This compound This compound->Nav1.7 Inhibits AP_Initiation Action Potential Initiation Depolarization->AP_Initiation AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Neurotransmitter_Release Neurotransmitter Release AP_Propagation->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal GDC_0276_Experimental_Workflow DRG_Isolation 1. Isolate Dorsal Root Ganglion (DRG) Neurons Cell_Culture 2. Culture DRG Neurons on Coverslips DRG_Isolation->Cell_Culture Patch_Clamp 3. Perform Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Baseline_Recording 4. Record Baseline Neuronal Excitability Patch_Clamp->Baseline_Recording GDC-0276_Application 5. Apply this compound (Concentration-Response) Baseline_Recording->GDC-0276_Application Data_Analysis 8. Analyze Changes in Firing Frequency, Rheobase, etc. Baseline_Recording->Data_Analysis Post_Drug_Recording 6. Record Neuronal Excitability in the Presence of this compound GDC-0276_Application->Post_Drug_Recording Washout 7. Washout with Control Solution Post_Drug_Recording->Washout Post_Drug_Recording->Data_Analysis Washout->Post_Drug_Recording Assess Reversibility

References

Troubleshooting & Optimization

GDC-0276 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GDC-0276, a potent and selective NaV1.7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO, reaching concentrations of up to 125 mg/mL with the aid of ultrasonication.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.

Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. To resolve this, you can try the following troubleshooting steps:

  • Vortexing: Vigorously mix the solution.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Heating: Briefly warm the solution in a water bath at 37°C.

To prevent precipitation, it is recommended to first perform serial dilutions of the DMSO stock in DMSO to get closer to the final desired concentration before adding it to the aqueous buffer. This minimizes the localized high concentration of the compound when it first contacts the aqueous environment. Additionally, ensure rapid and thorough mixing during the dilution process.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[2]:

  • -20°C: Stable for up to 1 year.[2]

  • -80°C: Stable for up to 2 years.[2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: A common formulation for oral administration in animal models involves a co-solvent system of DMSO and corn oil. A clear solution with a solubility of at least 6.25 mg/mL can be achieved in a vehicle of 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare this working solution fresh on the day of use.[2]

Solubility Data

Solvent/VehicleMaximum SolubilityMethod
DMSO125 mg/mLUltrasonic assistance may be needed. Use of anhydrous DMSO is critical.[1]
10% DMSO / 90% Corn Oil≥ 6.25 mg/mLPrepare a stock in DMSO first, then add to corn oil.[2]

Stability Information

While specific degradation pathways for this compound are not extensively published, its stability is influenced by factors such as solvent, temperature, and exposure to light and pH extremes. The provided stock solution storage guidelines are based on empirical data.[2] To ensure the integrity of your experiments, it is advisable to perform your own stability assessments, especially when using custom formulations or buffer systems.

Experimental Protocols & Troubleshooting Guides

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (newly opened or properly stored)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[2]

Troubleshooting Guide: Solubility Issues

GDC_0276_Solubility_Troubleshooting start This compound Fails to Dissolve or Precipitates check_dmso Is the DMSO anhydrous and newly opened? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No check_dilution Did precipitation occur upon dilution in aqueous buffer? check_dmso->check_dilution Yes use_new_dmso->check_dilution redissolve Apply energy to redissolve: - Vortex vigorously - Sonicate for 10-15 min - Gently warm to 37°C check_dilution->redissolve Yes end_fail Issue persists: Consider lower concentration or alternative formulation check_dilution->end_fail No (Insoluble in initial solvent) optimize_dilution Optimize dilution protocol: - Perform serial dilutions in DMSO first - Ensure rapid mixing into aqueous buffer redissolve->optimize_dilution redissolve->end_fail Fails to redissolve end_success Solution is clear optimize_dilution->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

Protocol 2: General Protocol for Assessing this compound Stability (Forced Degradation)

Objective: To identify potential degradation of this compound under various stress conditions. This helps in understanding the molecule's intrinsic stability and in developing stability-indicating analytical methods.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC or LC-MS system

Procedure: This protocol is based on ICH guidelines for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Sample Preparation: Prepare multiple identical samples of this compound in solution. Include a control sample stored under normal conditions.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for a set time (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for a set time. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a set time, protected from light.

  • Thermal Degradation: Place the sample in an oven at a high temperature (e.g., 80°C) for a set time.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At each time point, analyze the stressed samples and the control sample by a suitable analytical method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which indicate degradation products.

Forced_Degradation_Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid (HCl) stress_conditions->acid base Base (NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation heat Heat (Thermal) stress_conditions->heat light Light (Photolytic) stress_conditions->light control Control (No Stress) stress_conditions->control analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis control->analysis evaluation Evaluate Data: - Compare stressed vs. control - Identify degradation products - Assess % degradation analysis->evaluation

Caption: General workflow for a forced degradation study of this compound.

Mechanism of Action & Signaling Pathway

This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling. NaV1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations at nerve endings to initiate an action potential.

By binding to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel, this compound stabilizes the channel in an inactivated state.[3] This prevents the influx of sodium ions that is necessary for the propagation of a pain signal from the periphery to the central nervous system.

NaV17_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron cluster_channel NaV1.7 Channel stimulus Noxious Stimulus (e.g., Heat, Pressure) nav17_closed Resting State stimulus->nav17_closed causes nav17_open Open State nav17_closed->nav17_open Depolarization nav17_inactive Inactivated State nav17_open->nav17_inactive Inactivation ap Action Potential Generation nav17_open->ap Na+ Influx gdc0276 This compound gdc0276->nav17_inactive Stabilizes signal Pain Signal to CNS ap->signal propagates

Caption: this compound inhibits pain signaling by stabilizing the NaV1.7 channel.

References

GDC-0276 Dose-Response Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response experiments with GDC-0276.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 is a critical component in pain signaling pathways, and its inhibition is a therapeutic strategy for pain management.[2][3] this compound acts by binding to the channel and trapping it in an inactivated state, thereby blocking the propagation of pain signals.[4]

Q2: What is a typical IC50 value for this compound?

In preclinical studies using HEK293 cells expressing human NaV1.7, this compound has demonstrated an IC50 value of approximately 0.4 nM.[1] However, this value can vary depending on the experimental conditions and cell type used.

Q3: Why am I observing significant variability in my this compound dose-response curves between experiments?

Variability in dose-response curves is a common issue in in vitro assays and can stem from several factors. These can be broadly categorized as issues with cell culture, compound handling, assay procedure, and data analysis. Specific troubleshooting steps are outlined in the guide below.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curves

Question: My dose-response curves for this compound are not consistently sigmoidal and vary significantly between experiments. What are the potential causes and solutions?

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells that are in a consistent, logarithmic growth phase and within a defined low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Inconsistent cell numbers per well can significantly impact the final readout. Ensure a homogenous cell suspension and use precise pipetting techniques. Optimize seeding density to ensure cells are in an exponential growth phase throughout the experiment.[5][6]
Compound Stability and Dilution This compound, like many small molecules, may have limited stability in culture medium. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[6] Ensure accurate serial dilutions.
Edge Effects The outer wells of microplates are prone to evaporation, leading to increased compound concentration. To mitigate this, fill the perimeter wells with sterile PBS or media and exclude them from data analysis.[7]
Assay Interference The compound may interfere with the assay reagents. Run a control with this compound in cell-free media to test for any direct interaction with the assay components.
Issue 2: High Variability Between Replicate Wells

Question: I am observing large error bars in my this compound dose-response data, indicating high variability between technical replicates. How can I improve reproducibility?

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Uneven cell distribution is a primary source of variability. Ensure the cell suspension is thoroughly mixed before and during plating.
Pipetting Errors Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to variability. Calibrate pipettes regularly and use appropriate pipetting techniques.
Compound Precipitation Higher concentrations of this compound may precipitate out of solution. Visually inspect the wells under a microscope. If precipitation is observed, consider using a different solvent, gentle warming, or sonication to aid dissolution.[6]
Inconsistent Incubation Times Ensure that the timing of compound addition and reagent addition is consistent across all plates and wells.

Experimental Protocols

General Protocol for a Cell-Based this compound Dose-Response Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay system.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the optimized seeding concentration.

    • Plate cells in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock to create a range of concentrations. It is recommended to perform a wide range-finding experiment first (e.g., 1 nM to 10 µM) to determine the effective dose range.[7]

    • Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).[6]

  • Compound Treatment:

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.

    • Incubate the plate for the desired treatment duration.

  • Assay Readout:

    • Perform the chosen cell viability or cytotoxicity assay (e.g., MTT, resazurin, or LDH release) according to the manufacturer's instructions.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal (media-only wells).

    • Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

GDC_0276_Mechanism_of_Action cluster_Neuron Nociceptive Neuron NaV17 NaV1.7 Channel ActionPotential Action Potential Propagation NaV17->ActionPotential Na+ Influx PainSignal Pain Signal Transmission ActionPotential->PainSignal GDC0276 This compound GDC0276->NaV17 Inhibits Dose_Response_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Dilution This compound Serial Dilution Compound_Dilution->Treatment Incubation Incubation Treatment->Incubation Assay Viability/Toxicity Assay Incubation->Assay Readout Plate Reading Assay->Readout Normalization Data Normalization Readout->Normalization Curve_Fitting Curve Fitting (IC50) Normalization->Curve_Fitting Troubleshooting_Logic Start Dose-Response Variability Observed Check_Cells Review Cell Culture (Health, Passage, Density) Start->Check_Cells Check_Cells->Start Issue Found & Corrected Check_Compound Verify Compound (Stability, Dilution) Check_Cells->Check_Compound Cells OK Check_Compound->Start Issue Found & Corrected Check_Assay Examine Assay Procedure (Pipetting, Edge Effects) Check_Compound->Check_Assay Compound OK Check_Assay->Start Issue Found & Corrected Consistent_Results Consistent Results Check_Assay->Consistent_Results Assay OK

References

GDC-0276 Technical Support Center: Troubleshooting Potential Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GDC-0276 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound that may be encountered during in-vitro and in-vivo assays. The information is presented in a question-and-answer format within our troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, helping you to distinguish between on-target NaV1.7 inhibition, off-target effects on other NaV isoforms, and other experimental artifacts.

Q1: We are seeing a reduction in signal in our cell-based assay that doesn't seem to correlate with the expected potency of this compound on NaV1.7. Could this be an off-target effect?

A1: While this compound is a highly potent and selective NaV1.7 inhibitor, it does exhibit activity against other NaV channel isoforms, albeit at higher concentrations.[1][2] An apparent discrepancy in potency could be due to the expression of other NaV isoforms in your cell line. We recommend the following troubleshooting steps:

  • Step 1: Profile the NaV isoform expression in your cell line. Use techniques like qPCR or Western blotting to determine the relative expression levels of NaV1.1, NaV1.2, NaV1.4, NaV1.5, and NaV1.6.

  • Step 2: Compare the observed IC50 with the known selectivity profile of this compound. Refer to the selectivity data provided in Table 1. If your observed IC50 aligns with the potency of this compound against one of the other expressed NaV isoforms, this may be the source of your signal.

  • Step 3: Utilize a more specific NaV1.7 cell line. If available, use a cell line that exclusively or predominantly expresses human NaV1.7 to confirm the on-target activity.

Q2: In our electrophysiology experiments, we observe changes in ion channel gating that are not characteristic of NaV1.7 inhibition. What could be the cause?

A2: this compound is designed to be a potent blocker of the NaV1.7 channel.[3][4] Atypical electrophysiological signatures could arise from several factors:

  • Experimental Artifacts: Ensure proper seal resistance, and that your voltage protocols are optimized for isolating NaV1.7 currents. Review the detailed electrophysiology protocol provided in this guide for best practices.

  • Off-Target Ion Channel Interaction: While comprehensive public data on the broader off-target profile of this compound is limited, it is possible that at higher concentrations, it may interact with other ion channels. To investigate this:

    • Perform a concentration-response curve to see if the atypical effect is dose-dependent.

    • Use specific blockers for other suspected ion channels in your system to see if the effect is mitigated.

  • Compound Stability: Ensure the compound is fully dissolved and stable in your assay buffer.

Q3: We are conducting in-vivo studies and have observed hypotension at higher doses of this compound. Is this an expected off-target effect?

A3: Yes, hypotension has been observed as a dose-limiting toxicity in preclinical and clinical studies with this compound.[5][6] This is a known potential off-target effect. When designing in-vivo experiments, it is crucial to perform dose-escalation studies to identify a therapeutic window that avoids this adverse effect. Monitor cardiovascular parameters closely during your studies.

Q4: Our team has noted an elevation in liver transaminases in animal models treated with this compound. Is this a known liability?

A4: Yes, elevations in liver transaminases have been reported as a potential safety concern with this compound.[5][6] This suggests a potential for off-target effects in the liver. For long-term in-vivo studies, it is advisable to include regular monitoring of liver function markers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[3][4] By blocking this channel, it aims to reduce the transmission of pain signals.

Q2: How selective is this compound for NaV1.7 over other sodium channel isoforms?

A2: this compound displays significant selectivity for NaV1.7 over other tested NaV isoforms. For detailed quantitative data on its selectivity profile, please refer to Table 1.

Q3: Has this compound been screened against a broad panel of kinases?

Q4: What are the known potential off-target liabilities of this compound from clinical studies?

A4: Based on publicly available information from a first-in-human study, potential off-target effects of this compound at higher doses include hypotension and elevations in liver transaminases.[5][6]

Quantitative Data Summary

Table 1: this compound Selectivity Profile Against NaV Channel Isoforms

TargetIC50 (nM)Fold Selectivity vs. NaV1.7
hNaV1.70.41
hNaV1.1>21-fold less potent>21
hNaV1.2>21-fold less potent>21
hNaV1.4~21-fold less potent~21
hNaV1.518-fold less potent18
hNaV1.6~1200-fold less potent~1200
Data compiled from multiple sources.[1][2]

Table 2: Potential Clinical Off-Target Effects of this compound

Adverse EffectObservation
HypotensionDose-limiting toxicity observed at higher doses.
Liver Transaminase ElevationFrequently observed with multiple doses.
Data from a first-in-human, single- and multiple-dose study in healthy volunteers.[5][6]

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Activity

This protocol provides a standardized method for assessing the inhibitory activity of this compound on voltage-gated sodium channels expressed in a heterologous expression system (e.g., HEK293 cells).

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human NaV channel of interest (e.g., NaV1.7) in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to the desired final concentrations.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Apply this compound at various concentrations by perfusion and record the resulting inhibition of the sodium current.

4. Data Analysis:

  • Measure the peak inward current at each this compound concentration.

  • Normalize the current to the baseline current recorded before compound application.

  • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Detailed Methodology: Fluorescence-Based Sodium Influx Assay

This protocol describes a high-throughput method to assess this compound activity by measuring changes in intracellular sodium concentration.

1. Cell Plating:

  • Plate cells expressing the NaV channel of interest in a 96-well or 384-well black-walled, clear-bottom plate.

  • Allow cells to adhere and form a monolayer overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a sodium-sensitive fluorescent indicator (e.g., Asante Natrium Green-2 AM) in a physiological salt solution.

  • Remove the culture medium from the cell plate and add the dye-loading buffer.

  • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

3. Compound Addition:

  • Prepare a plate with serial dilutions of this compound at a concentration 5-10x higher than the final desired concentration.

  • Add the compound solutions to the cell plate.

4. Assay Measurement:

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add a NaV channel activator (e.g., veratridine) to all wells to stimulate sodium influx.

  • Immediately begin kinetic reading of fluorescence intensity over time.

5. Data Analysis:

  • Calculate the increase in fluorescence signal in response to the activator.

  • Determine the inhibitory effect of this compound by comparing the signal in compound-treated wells to control wells.

  • Plot the concentration-response curve and calculate the IC50 value.

Visualizations

NaV17_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response NaV17 NaV1.7 Channel ActionPotential Action Potential Propagation NaV17->ActionPotential Sodium Influx GDC0276 This compound GDC0276->NaV17 Inhibition PainSignal Pain Signal Transmission ActionPotential->PainSignal Electrophysiology_Workflow A Cell Culture (NaV1.7 expressing cells) B Prepare Solutions (Internal, External, this compound) A->B C Obtain Giga-ohm Seal (Whole-cell patch clamp) B->C D Record Baseline Na+ Current C->D E Apply this compound D->E F Record Inhibited Na+ Current E->F G Data Analysis (IC50 determination) F->G Fluorescence_Assay_Workflow A Plate Cells (NaV expressing cells) B Load with Sodium-Sensitive Dye A->B C Add this compound B->C D Add NaV Activator (e.g., Veratridine) C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (IC50 determination) E->F

References

GDC-0276 Induced Hypotension in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding hypotension observed with the selective NaV1.7 inhibitor, GDC-0276, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism believed to cause hypotension with this compound and other selective NaV1.7 inhibitors?

A1: The hypotensive effects of this compound are considered an "on-target" effect related to the inhibition of the NaV1.7 sodium channel. These channels are expressed not only in pain-sensing neurons but also in autonomic ganglia, which play a crucial role in regulating cardiovascular functions such as heart rate and blood pressure.[1] Acute pharmacological blockade of NaV1.7 can lead to autonomic dysfunction, potentially disrupting the normal control of vascular tone and resulting in hypotension.[2]

Q2: Was hypotension with this compound observed in human clinical trials?

A2: Yes, hypotension was a dose-limiting toxicity observed in the Phase I first-in-human clinical trial of this compound.[1][3] This adverse event was particularly noted at higher doses.[3]

Q3: Are there specific animal models that are more sensitive to NaV1.7 inhibitor-induced hypotension?

A3: While specific comparative sensitivity data for this compound across different animal models is not publicly available, non-human primates (NHPs) are a highly relevant model for assessing autonomic and cardiovascular effects of NaV1.7 inhibitors. Studies with other selective NaV1.7 inhibitors have demonstrated cardiovascular effects, such as altered heart rate variability and paradoxical blood pressure drops, in NHPs.[2] Rodent models are also commonly used in initial toxicology screens.

Q4: What is the expected onset and duration of the hypotensive effect after this compound administration?

A4: The onset and duration of hypotension will likely correlate with the pharmacokinetic profile of this compound, specifically the time to reach maximum plasma concentration (Tmax) and the half-life of the compound in the chosen animal model. Continuous monitoring is recommended to capture the full hemodynamic response.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in blood pressure readings between animals in the same dose group. 1. Stress-induced fluctuations in blood pressure. 2. Improper acclimation of animals to the monitoring equipment. 3. Inconsistent dosing technique or formulation.1. Ensure a quiet and controlled experimental environment. 2. Allow for an adequate acclimation period for animals, especially when using telemetry or tail-cuff systems. 3. Standardize dosing procedures and ensure the drug is properly solubilized or suspended.
No significant hypotensive effect observed even at high doses. 1. Poor bioavailability of this compound in the selected animal model. 2. Rapid metabolism of the compound. 3. The chosen species may be less sensitive to NaV1.7-mediated blood pressure regulation.1. Conduct pharmacokinetic studies to determine the exposure levels of this compound. 2. Consider a different route of administration or formulation to improve exposure. 3. If possible, consider using a non-human primate model, which may have a more translatable autonomic physiology.
Animals exhibit signs of severe distress (e.g., lethargy, collapse) along with hypotension. 1. The dose is exceeding the maximum tolerated dose (MTD). 2. Potential for off-target effects at high concentrations. 3. Compromised cardiovascular reflexes leading to syncope.[2]1. Immediately reduce the dose in subsequent cohorts. 2. Implement a dose-escalation design to carefully determine the MTD. 3. Monitor for other physiological changes (e.g., heart rate, respiration) to assess the overall safety profile.
Difficulty in obtaining consistent tail-cuff blood pressure measurements. 1. The tail-cuff method is prone to stress-induced artifacts. 2. Incorrect cuff size or placement. 3. Low ambient temperature causing vasoconstriction of the tail artery.1. Consider using radiotelemetry for continuous and more accurate blood pressure monitoring in freely moving animals.[4][5] 2. Ensure proper training of personnel on the tail-cuff technique. 3. Maintain an appropriate ambient temperature for the animals.

Data Presentation

While specific preclinical data for this compound is not publicly available, the following table provides a hypothetical representation of expected results based on findings from other selective NaV1.7 inhibitors and general principles of cardiovascular safety pharmacology.

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Conscious, Telemetered Non-Human Primates

Dose Group N Baseline MAP (mmHg) Peak Change in MAP from Baseline (mmHg) Time to Peak Effect (hours post-dose)
Vehicle485 ± 5-2 ± 1.5N/A
10 mg/kg487 ± 4-10 ± 32
30 mg/kg486 ± 6-25 ± 51.5
100 mg/kg488 ± 5-40 ± 71

Data are represented as mean ± standard deviation. This is illustrative data and does not represent actual experimental results.

Experimental Protocols

Key Experiment: Cardiovascular Safety Assessment in Conscious, Telemetered Non-Human Primates

This protocol describes a best-practice approach for evaluating the effects of a compound like this compound on cardiovascular parameters.

1. Animal Model:

  • Species: Cynomolgus monkeys (Macaca fascicularis)

  • Sex: Male and/or female, as appropriate

  • Age: Young adult

  • Justification: Non-human primates have a cardiovascular and autonomic nervous system that is highly homologous to humans, making them a suitable model for assessing potential hypotensive effects.[6]

2. Surgical Implantation of Telemetry Devices:

  • Animals are surgically implanted with a pressure-sensing catheter in a major artery (e.g., femoral or carotid) connected to a telemetry transmitter placed subcutaneously or in the abdominal cavity.

  • Allow for a minimum of a two-week recovery period post-surgery to ensure the animals have returned to a normal physiological state.

3. Acclimation and Baseline Data Collection:

  • House animals individually in a quiet, controlled environment.

  • Acclimate the animals to the study procedures and environment for at least 48 hours before dosing.

  • Collect continuous baseline cardiovascular data (systolic, diastolic, and mean arterial pressure; heart rate) for at least 24 hours prior to administration of the test article.

4. Dosing and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage is a common route for preclinical toxicology studies.

  • Dose Levels: A dose-escalation design is recommended, including a vehicle control group and at least three escalating dose levels.

5. Post-Dose Monitoring and Data Analysis:

  • Continuously record cardiovascular parameters via telemetry for at least 24 hours post-dose.

  • Analyze the data by calculating the change from baseline for each parameter at various time points.

  • Key endpoints include the maximum change in blood pressure (nadir) and the time to reach this effect.

  • Statistical analysis should be performed to compare the effects of this compound-treated groups to the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow

GDC0276_Hypotension_Pathway cluster_drug Pharmacological Intervention cluster_target Molecular Target cluster_cellular Cellular Effect cluster_systemic Systemic Outcome GDC0276 This compound NaV17 NaV1.7 Channel (in Autonomic Ganglia) GDC0276->NaV17 Inhibition ReducedFiring Reduced Neuronal Firing NaV17->ReducedFiring Leads to AutonomicDysfunction Autonomic Dysfunction ReducedFiring->AutonomicDysfunction Contributes to Hypotension Hypotension AutonomicDysfunction->Hypotension Results in

Caption: Proposed mechanism of this compound induced hypotension.

Experimental_Workflow start Start surgery Telemetry Device Implantation start->surgery recovery Recovery Period (≥ 2 weeks) surgery->recovery baseline Baseline Data Collection (24h) recovery->baseline dosing This compound or Vehicle Administration baseline->dosing monitoring Post-Dose Monitoring (≥ 24h) dosing->monitoring analysis Data Analysis (Change from Baseline) monitoring->analysis end End analysis->end

Caption: Workflow for cardiovascular safety assessment.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing liver transaminase elevations potentially associated with the investigational NaV1.7 inhibitor, GDC-0276. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical and clinical research.

Disclaimer

This compound is an investigational compound, and its development was discontinued after Phase I clinical trials for reasons that have not been publicly disclosed. The information provided here is based on limited publicly available data and general principles of drug-induced liver injury (DILI) management. It is not a substitute for a comprehensive safety evaluation and consultation with a qualified hepatologist.

Troubleshooting Guides and FAQs

This compound and Liver Safety Profile

Q1: What is known about this compound and its potential for liver-related adverse events?

A1: this compound is a potent and selective inhibitor of the NaV1.7 sodium channel that was investigated for the treatment of pain.[1][2] A first-in-human, Phase I clinical trial (NCT02118630) involving 183 healthy volunteers assessed the safety and pharmacokinetics of this compound.[3] While single doses were generally well-tolerated, the study reported that with multiple doses, "liver transaminase elevations were frequently observed."[3] The development of this compound was halted after this Phase I study.[4]

Q2: What was the magnitude of the liver transaminase elevations observed in the this compound clinical trial?

A2: The publicly available data from the Phase I clinical trial of this compound do not specify the exact magnitude (e.g., fold-increase over the upper limit of normal - ULN) or the frequency of the liver transaminase elevations.[3] The study summary states they were "frequently observed" in the multiple-dose cohorts.[3]

Q3: Was there a dose-dependent relationship in the observed liver transaminase elevations with this compound?

A3: The available literature does not provide a clear dose-dependent correlation for the liver transaminase elevations observed with this compound. The multiple-dose regimens, where the elevations were noted, ranged up to 270 mg twice daily.[3]

Monitoring and Management of Liver Transaminase Elevations

Q4: What are the general recommendations for monitoring liver function during studies with compounds like this compound?

A4: For any investigational compound with a potential signal for hepatotoxicity, a robust liver function monitoring plan is crucial. This typically includes:

  • Baseline Assessment: Establish baseline liver enzyme levels (ALT, AST, ALP) and bilirubin for all subjects before the first dose.

  • Frequent On-Treatment Monitoring: Conduct regular monitoring of liver function tests throughout the study. The frequency should be higher for multiple-dose studies.

  • Post-Treatment Follow-up: Continue monitoring for a defined period after the last dose to assess for delayed or persistent elevations.[3]

Q5: What actions should be taken if a significant liver transaminase elevation is observed in a research subject?

A5: The management of elevated liver transaminases in a clinical trial setting follows a structured approach to ensure subject safety. Key steps include:

  • Confirmation: Repeat the liver function tests to confirm the elevation.

  • Dose Interruption/Discontinuation: Depending on the severity of the elevation, the investigational drug may need to be temporarily withheld or permanently discontinued.

  • Clinical Evaluation: Assess the subject for any signs and symptoms of liver injury, such as jaundice, nausea, fatigue, or abdominal pain.

  • Investigate Alternative Causes: Rule out other potential causes of liver injury, including viral hepatitis, alcohol consumption, and concomitant medications.[5]

  • Hy's Law Assessment: Evaluate the subject for "Hy's Law," a prognostic indicator for severe drug-induced liver injury. This is characterized by hepatocellular injury (elevated ALT/AST) accompanied by jaundice (elevated bilirubin) in the absence of cholestasis (significant ALP elevation).[6]

The following table summarizes general thresholds for action based on clinical trial guidelines.

Liver Enzyme ElevationRecommended Action
ALT or AST > 3x ULN Increase monitoring frequency. Consider dose reduction or interruption.
ALT or AST > 5x ULN Interrupt or discontinue treatment. Investigate for DILI.
ALT or AST > 8x ULN Discontinue treatment immediately.
ALT or AST > 3x ULN and Total Bilirubin > 2x ULN Potential Hy's Law Case. Discontinue treatment immediately and conduct a thorough investigation. This is a critical safety signal.[6]
Any elevation with symptoms of liver injury Discontinue treatment and evaluate the subject.

ULN = Upper Limit of Normal; ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase

Experimental Protocols

Protocol 1: Preclinical Assessment of Hepatotoxicity in Rodent Models

This protocol outlines a general procedure for assessing the potential hepatotoxicity of a compound like this compound in a rodent model (e.g., rats or mice).

1. Study Design:

  • Animals: Use a sufficient number of animals of a single sex and strain (e.g., Sprague-Dawley rats).
  • Groups:
  • Vehicle control group.
  • At least three dose groups of the test compound (e.g., low, mid, and high dose). Doses should be selected based on prior pharmacokinetic and toxicology studies.
  • Dosing: Administer the compound daily for a specified duration (e.g., 7, 14, or 28 days).
  • Endpoints: Collect blood and liver tissue at specified time points.

2. Blood Collection and Analysis:

  • Collect blood via appropriate methods (e.g., tail vein, retro-orbital sinus) at baseline and at the end of the study.
  • Prepare serum and analyze for liver function markers:
  • Alanine aminotransferase (ALT)
  • Aspartate aminotransferase (AST)
  • Alkaline phosphatase (ALP)
  • Total bilirubin

3. Liver Tissue Collection and Histopathology:

  • At the end of the study, euthanize the animals and perform a gross necropsy.
  • Collect the liver, weigh it, and examine for any visible abnormalities.
  • Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination.
  • Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
  • A board-certified veterinary pathologist should evaluate the liver sections for evidence of hepatocellular necrosis, inflammation, cholestasis, and other signs of liver injury.

Protocol 2: In Vitro Assessment of Hepatotoxicity using Primary Human Hepatocytes

This protocol describes a method to evaluate the direct cytotoxic potential of a compound on primary human hepatocytes.

1. Cell Culture:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
  • Plate the hepatocytes in collagen-coated multi-well plates (e.g., 96-well plates) in the appropriate culture medium.
  • Allow the cells to attach and form a monolayer (typically 24-48 hours).

2. Compound Treatment:

  • Prepare a dilution series of the test compound in the culture medium.
  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
  • Incubate the cells for a specified time (e.g., 24, 48, or 72 hours).

3. Cytotoxicity Assay (e.g., MTT or LDH assay):

  • MTT Assay:
  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization solution.
  • Measure the absorbance at the appropriate wavelength to determine cell viability.
  • LDH Assay:
  • Collect the cell culture supernatant.
  • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

4. Data Analysis:

  • Calculate the percentage of cell viability or cytotoxicity for each concentration of the test compound compared to the vehicle control.
  • Determine the IC50 (the concentration at which 50% of cell viability is lost).

Visualizations

Signaling Pathways and Workflows

GDC0276_Investigation_Workflow cluster_monitoring Routine Monitoring cluster_investigation Investigation of Elevated LFTs start Subject enrolled in study baseline Baseline LFTs (ALT, AST, ALP, Bili) start->baseline dosing This compound Dosing baseline->dosing monitoring Regular LFT Monitoring dosing->monitoring elevation ALT/AST Elevation Detected monitoring->elevation confirm Repeat LFTs to Confirm assess Assess for Symptoms & Alternative Causes hys_law Hy's Law Assessment (ALT >3x ULN & Bili >2x ULN?) discontinue Discontinue this compound follow_up Follow-up until Resolution report Report as Adverse Event

Hypothetical_DILI_Pathway GDC0276 This compound Hepatocyte Hepatocyte GDC0276->Hepatocyte Metabolite Reactive Metabolite Hepatocyte->Metabolite Metabolism (CYP450) Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria OxidativeStress Oxidative Stress Metabolite->OxidativeStress Mitochondria->OxidativeStress Apoptosis Apoptosis Mitochondria->Apoptosis OxidativeStress->Apoptosis CellDeath Hepatocellular Death Apoptosis->CellDeath TransaminaseRelease Transaminase Release (ALT/AST) CellDeath->TransaminaseRelease

References

Technical Support Center: Pan-PIM Kinase Inhibitor (e.g., GDC-0339)

Author: BenchChem Technical Support Team. Date: December 2025

GDC-0276 Technical Note

Initial Topic Clarification: The user request specified creating a technical support center for optimizing the dosage of This compound as a PIM kinase inhibitor. However, publicly available research and clinical trial data consistently identify this compound as a potent and selective NaV1.7 inhibitor developed for the treatment of pain.[1][2][3] Its development was discontinued after Phase I trials for undisclosed reasons.[4][5]

To fulfill the user's core interest in PIM kinase inhibition while maintaining scientific accuracy, this technical support center will focus on a representative pan-PIM kinase inhibitor, GDC-0339 , which was also developed by Genentech and has published preclinical data.[6][7]

This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with pan-PIM kinase inhibitors like GDC-0339 to optimize experimental design and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pan-PIM kinase inhibitors?

A1: Pan-PIM kinase inhibitors are small molecules that typically act as ATP-competitive inhibitors of the three PIM kinase isoforms: PIM-1, PIM-2, and PIM-3.[6] These are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating downstream targets like the pro-apoptotic protein BAD, thereby inactivating it.[8][9] By inhibiting PIM kinases, these compounds prevent the phosphorylation of BAD and other substrates, leading to the induction of apoptosis and a reduction in cell proliferation.[8][9]

Q2: How can I verify that my PIM inhibitor is engaging its target in cell-based assays?

A2: Target engagement can be verified using Western blotting to assess the phosphorylation status of known PIM kinase substrates. A common and reliable biomarker is the phosphorylation of BAD at Ser112. Treatment with an effective PIM inhibitor should lead to a dose-dependent decrease in phospho-BAD (Ser112) levels without significantly altering total BAD protein levels.

Q3: My cells are not showing sensitivity to the PIM inhibitor. What are some potential causes and troubleshooting steps?

A3: Lack of sensitivity can arise from several factors:

  • Cell Line Dependence: The cell line may not rely on PIM signaling for survival. Verify PIM kinase expression levels in your cell model.

  • Drug Concentration/Incubation Time: The concentration may be too low or the incubation time too short. Perform a dose-response and time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions.

  • Resistance Mechanisms: Cells can develop resistance, sometimes through the upregulation of parallel survival pathways like the PI3K/AKT pathway.[10][11][12]

  • Compound Solubility/Stability: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture media is non-toxic (typically <0.1%). Prepare fresh dilutions for each experiment.

Q4: What are common starting doses for in vivo xenograft studies with PIM inhibitors like GDC-0339?

A4: Published preclinical data for GDC-0339 showed significant single-agent activity in multiple myeloma xenograft models. For example, a dose of 100 mg/kg resulted in 90% tumor growth inhibition (TGI) in RPMI 8226 xenografts and 60% TGI in MM1.S xenografts.[6] These values provide a strong starting point for dose-ranging studies in similar models. Always perform a tolerability study in a small cohort of animals before proceeding with a large efficacy study.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative pan-PIM kinase inhibitor GDC-0339.

Table 1: Biochemical Potency of GDC-0339

Target Ki (nM)
PIM-1 < 0.5
PIM-2 < 0.5
PIM-3 < 0.5

(Data derived from preclinical studies reported by Genentech)[6]

Table 2: In Vivo Efficacy of GDC-0339 in Multiple Myeloma Xenograft Models

Xenograft Model Dosage (oral) Tumor Growth Inhibition (TGI)
RPMI 8226 100 mg/kg 90%
MM1.S 100 mg/kg 60%

(Data derived from preclinical studies reported by Genentech)[6]

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a PIM inhibitor.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the PIM inhibitor in DMSO. Create a series of 2X working solutions by serially diluting the stock in complete growth medium.

  • Drug Treatment: Add 100 µL of the 2X working solutions to the appropriate wells to achieve a 1X final concentration. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Blue® or MTT) to each well. Incubate for 1-4 hours as per the manufacturer's instructions.

  • Data Acquisition: Read the plate's fluorescence or absorbance using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-BAD)

This protocol assesses the inhibitor's ability to modulate its direct target pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the PIM inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for 6-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-BAD signal to total BAD and the loading control to determine the dose-dependent effect of the inhibitor.

Visualizations

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects STAT3 STAT3/5 PIM PIM Kinase (PIM-1, 2, 3) STAT3->PIM Upregulate Expression PI3K PI3K/AKT PI3K->PIM Upregulate Expression NFkB NF-kB NFkB->PIM Upregulate Expression pBAD p-BAD (Inactive) PIM->pBAD Phosphorylates Proliferation Cell Proliferation & Survival PIM->Proliferation BAD BAD Apoptosis Apoptosis BAD->Apoptosis pBAD->Apoptosis Inhibitor Pan-PIM Inhibitor (e.g., GDC-0339) Inhibitor->PIM

Caption: PIM Kinase signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Start: No effect observed in cell viability assay Check_IC50 Is the dose based on a known IC50 value? Start->Check_IC50 Perform_Dose_Response Action: Perform broad dose-response (e.g., 1 nM to 10 µM) Check_IC50->Perform_Dose_Response No Check_Target Does the cell line express PIM kinases? Check_IC50->Check_Target Yes Success Problem Solved: Effective dose identified Perform_Dose_Response->Success Validate_Expression Action: Validate PIM-1/2/3 expression (Western Blot / qPCR) Check_Target->Validate_Expression No Check_Engagement Did you confirm target engagement? Check_Target->Check_Engagement Yes Consider_Resistance Conclusion: Cell line is likely resistant. Consider alternative models or combination therapies. Validate_Expression->Consider_Resistance Perform_WB Action: Run Western Blot for p-BAD at relevant doses/times Check_Engagement->Perform_WB No Check_Engagement->Consider_Resistance Yes Perform_WB->Success

Caption: Troubleshooting guide for lack of inhibitor efficacy.

Experimental_Workflow Prep 1. Prepare Compound Stock Solution (DMSO) Dilute 3. Prepare Serial Dilutions in Culture Medium Prep->Dilute Seed 2. Seed Cells in 96-well Plates Treat 4. Add Compound to Cells (Include Vehicle Control) Seed->Treat Dilute->Treat Incubate 5. Incubate (e.g., 72 hours) Treat->Incubate Assay 6. Add Viability Reagent (e.g., MTT, CTG) Incubate->Assay Read 7. Read Plate (Absorbance/Fluorescence) Assay->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze

Caption: Standard workflow for an in vitro IC50 determination.

References

Technical Support Center: Overcoming GDC-0276 Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully administering GDC-0276 in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address the challenges associated with the in vivo delivery of this potent NaV1.7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with in vivo?

A1: this compound is a highly potent and selective, orally active inhibitor of the voltage-gated sodium channel NaV1.7, a key target for pain therapeutics.[1] The primary challenge in its in vivo application stems from its poor aqueous solubility due to its hydrophobic nature. This can lead to low bioavailability, inconsistent exposure, and difficulty in preparing suitable formulations for administration.

Q2: What is the mechanism of action of this compound?

A2: this compound selectively binds to the NaV1.7 channel, which is predominantly expressed in peripheral sensory neurons.[2][3] NaV1.7 acts as a "threshold channel," amplifying small depolarizations in response to stimuli.[2][4][5] By inhibiting this channel, this compound effectively dampens the pain signal at its origin, preventing it from being transmitted to the central nervous system.

Q3: What are the known formulation strategies to improve this compound delivery?

A3: Due to its low solubility, formulation strategies are critical for achieving adequate in vivo exposure of this compound. In a phase I clinical trial, this compound was administered as both a powder-in-capsule (PIC) and a cyclodextrin solution.[6] The cyclodextrin formulation resulted in higher plasma exposure compared to the PIC formulation at equivalent doses, highlighting the importance of solubility-enhancing excipients.[6][7] For preclinical studies, dissolving this compound in a small amount of an organic solvent like DMSO and then suspending it in a vehicle such as corn oil is a common approach.[1]

Q4: What are the reported side effects or tolerability issues with this compound in vivo?

A4: In a first-in-human study, single doses of this compound were generally well-tolerated up to certain levels.[6] However, at higher doses, particularly with the cyclodextrin formulation, hypotension was observed.[6][7] With multiple doses, elevations in liver transaminases were frequently noted.[6][7]

Q5: Has this compound been successful in clinical trials?

A5: this compound completed Phase I clinical trials.[8] However, its development was discontinued for reasons that have not been publicly disclosed.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or variable oral bioavailability Low aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.- Utilize a solubility-enhancing formulation. A common starting point is to dissolve this compound in a minimal amount of DMSO and then suspend the solution in an appropriate vehicle like corn oil.[1]- Consider using a cyclodextrin-based formulation, which has been shown to improve exposure.[6][7][11][12][13][14]- Ensure the particle size of the compound is minimized to increase the surface area for dissolution.
Precipitation of this compound in the formulation The concentration of this compound exceeds its solubility limit in the chosen vehicle.- Reduce the final concentration of this compound in the formulation.- Increase the proportion of the co-solvent (e.g., DMSO), but be mindful of potential toxicity in the animal model.- Use sonication or gentle warming to aid in the dissolution of the compound during preparation.
Inconsistent results between experiments Variability in formulation preparation or administration technique.- Standardize the formulation protocol, including the order of solvent addition, mixing time, and temperature.- Ensure accurate and consistent oral gavage technique to minimize variability in dosing.- Prepare fresh formulations for each experiment to avoid potential stability issues.
Observed toxicity or adverse events in animals The vehicle or the compound itself may be causing toxicity at the administered dose.- Conduct a vehicle-only control group to assess the tolerability of the formulation.- If using co-solvents like DMSO, ensure the final concentration is below the known toxic threshold for the animal species.- If adverse events are observed, consider reducing the dose of this compound.

Data Presentation

Table 1: this compound Solubility Data

SolventConcentrationObservationsReference
DMSO125 mg/mL (270.22 mM)Requires sonication; hygroscopic nature of DMSO can affect solubility.[1]
10% DMSO in Corn Oil≥ 6.25 mg/mLClear solution.[1]

Table 2: Preclinical Pharmacokinetic Parameters of Orally Administered Compounds (Illustrative)

CompoundAnimal ModelDose (mg/kg)FormulationCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
This compound (Illustrative) Rat1010% DMSO in Corn OilData not publicly availableData not publicly availableData not publicly available
XR11576Rat-Oral--54 ± 32[15]
CMC2.24Rat100Carboxymethylcellulose~8 (at day 28)~0.75Data not publicly available[16]

Note: Specific preclinical pharmacokinetic data for this compound is not extensively published. The table provides an illustrative structure and includes data from other orally administered compounds for context. Researchers should perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil (or other suitable vehicle like methylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of anhydrous DMSO to dissolve the this compound powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.

  • In a separate tube, measure the required volume of the vehicle (e.g., corn oil).

  • Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure a homogenous suspension. For a final concentration of 1 mg/mL in a 10% DMSO/corn oil formulation, add 100 µL of the 10 mg/mL this compound/DMSO stock to 900 µL of corn oil.

  • Vortex the final formulation thoroughly before each administration to ensure a uniform suspension.

  • Administer the formulation to the animals via oral gavage at the desired dose volume.

Protocol 2: In Vivo Efficacy Study in a Rodent Model of Pain

Animal Model:

  • Use an appropriate and validated animal model of pain (e.g., Complete Freund's Adjuvant (CFA) model for inflammatory pain, or Chronic Constriction Injury (CCI) model for neuropathic pain).

Experimental Groups:

  • Vehicle control (e.g., 10% DMSO in corn oil)

  • This compound treatment group(s) (e.g., 1, 3, 10 mg/kg)

  • Positive control (e.g., a known analgesic like gabapentin or celecoxib)

Procedure:

  • Induce the pain model in the animals according to the established protocol.

  • After the development of hypersensitivity, measure baseline pain responses (e.g., using von Frey filaments for mechanical allodynia or a thermal paw withdrawal test for thermal hyperalgesia).

  • Administer the vehicle, this compound, or positive control orally at the predetermined doses.

  • Measure pain responses at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.

  • Collect blood samples at selected time points for pharmacokinetic analysis to correlate drug exposure with efficacy.

Mandatory Visualizations

GDC_0276_Signaling_Pathway cluster_0 Nociceptive Neuron Terminal Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Activates Generator Potential Small Depolarization (Generator Potential) Receptor Activation->Generator Potential Induces NaV1.7 NaV1.7 Channel (Threshold Amplifier) Generator Potential->NaV1.7 Activates Action Potential Threshold Action Potential Threshold NaV1.7->Action Potential Threshold Amplifies depolarization to reach threshold Action Potential Propagation Action Potential Propagation to CNS Action Potential Threshold->Action Potential Propagation Initiates This compound This compound This compound->NaV1.7 Inhibits

Caption: NaV1.7 Signaling Pathway in Pain and this compound Inhibition.

GDC_0276_In_Vivo_Workflow cluster_workflow Experimental Workflow for this compound In Vivo Study Start Start Formulation Prepare this compound Formulation (e.g., 10% DMSO in Corn Oil) Start->Formulation Dosing Oral Administration of this compound or Vehicle Formulation->Dosing Animal Model Induce Pain Model in Animals (e.g., CFA, CCI) Baseline Measure Baseline Pain Hypersensitivity Animal Model->Baseline Baseline->Dosing Timepoints Assess Pain Response at Multiple Time Points Dosing->Timepoints PK Collect Blood Samples for Pharmacokinetic Analysis Dosing->PK Analysis Data Analysis: Efficacy and PK/PD Correlation Timepoints->Analysis PK->Analysis End End Analysis->End GDC_0276_Delivery_Challenges cluster_challenges Overcoming this compound In Vivo Delivery Challenges Challenge Primary Challenge: Poor Aqueous Solubility Consequence1 Low Oral Bioavailability Challenge->Consequence1 Consequence2 Variable In Vivo Exposure Challenge->Consequence2 Solution3 Particle Size Reduction Challenge->Solution3 Solution1 Formulation with Co-solvents (e.g., DMSO) Consequence1->Solution1 Solution2 Use of Solubility Enhancers (e.g., Cyclodextrins) Consequence1->Solution2 Consequence2->Solution1 Consequence2->Solution2 Outcome Improved and More Consistent In Vivo Efficacy Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Interpreting Unexpected Results with GDC-0276

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GDC-0276. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

This compound is a potent, selective, and orally active inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.4 nM.[1] NaV1.7 is a well-validated target for pain therapeutics, as it plays a crucial role in the initiation and propagation of action potentials in pain-sensing neurons.[2][3][4] Despite its promise, the clinical development of this compound was discontinued after Phase I trials for undisclosed reasons.[5][6] The trials did note that hypotension and elevated liver transaminases were dose-limiting adverse effects.[6][7]

This guide will help you navigate potential challenges and interpret unexpected findings in your research with this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
hNaV1.70.4

Source: MedChemExpress[1]

Table 2: Selectivity Profile of this compound

Channel SubtypeSelectivity Fold vs. hNaV1.7
hNaV1.1>21
hNaV1.2>21
hNaV1.4~21
hNaV1.5>21
hNaV1.6~1,200

Source: Frontiers in Pharmacology[5]

Frequently Asked Questions (FAQs) and Troubleshooting

In Vitro Electrophysiology (e.g., Patch Clamp)

Q1: I am not observing the expected inhibition of NaV1.7 currents with this compound.

A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:

  • Compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Voltage Protocol: this compound is a state-dependent inhibitor, meaning its binding affinity can be influenced by the conformational state of the channel.[8] Ensure your voltage protocol is designed to favor the channel state (e.g., inactivated state) that this compound binds to most effectively.

  • Cellular Health: The health of your cells is critical. Unhealthy cells can have altered membrane potentials and channel expression, affecting the reliability of your recordings.

  • Seal Resistance: A low giga-ohm seal can lead to leaky recordings and an underestimation of the inhibitory effect. Aim for a seal resistance of at least 1 GΩ.

Q2: I am seeing inconsistent results between patches or recording sessions.

A2: Inconsistency can arise from several sources:

  • Pipette Resistance: Variations in pipette resistance can affect the quality of your recordings. Try to use pipettes with a consistent resistance (e.g., 3-7 MΩ).[9]

  • Solution Osmolarity: Ensure that the osmolarity of your intracellular and extracellular solutions is consistent between experiments.

  • Perfusion Speed: If using a perfusion system to apply this compound, ensure the flow rate is consistent and does not physically disturb the patched cell. A flow rate over 2 mL/min may be problematic.[9]

Q3: Could off-target effects be influencing my electrophysiology results?

A3: While this compound is highly selective for NaV1.7, at high concentrations, it may interact with other ion channels.[5] Its lowest selectivity is against NaV1.4, the skeletal muscle sodium channel.[5] If you are using a very high concentration of this compound, consider the possibility of off-target effects on other sodium channel subtypes present in your cell model.

Cell-Based Assays (e.g., Neuronal Viability)

Q1: I am observing unexpected cytotoxicity in my neuronal cell line with this compound.

A1: While selective NaV1.7 inhibition is not expected to be cytotoxic, several factors could lead to this observation:

  • High Compound Concentration: At very high concentrations, off-target effects or issues with compound solubility could lead to cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

  • Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., MTT reduction). Consider running a cell-free control to check for direct interaction between this compound and your assay reagents.

Q2: this compound does not seem to protect my neurons from a cytotoxic insult in a neuroprotection assay.

A2: The protective effect of a NaV1.7 inhibitor would be context-dependent.

  • Mechanism of Insult: this compound would be expected to be protective against insults that cause neuronal hyperexcitability and subsequent excitotoxicity. If the cytotoxic mechanism is independent of sodium channel activity, this compound is unlikely to show a protective effect.

  • Timing of Treatment: The timing of this compound administration relative to the insult is crucial. For a protective effect, the compound likely needs to be present before or during the insult.

In Vivo Pain Models

Q1: this compound shows potent in vitro activity but has limited or no efficacy in my in vivo pain model.

A1: This is a common challenge in the development of analgesics and was a point of concern for NaV1.7 inhibitors in general.[10][11]

  • Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in your animal model, preventing sufficient concentrations from reaching the target site.

  • Target Engagement: Even with adequate plasma exposure, the compound may not be reaching the peripheral nerves where NaV1.7 is expressed at a high enough concentration to be effective.

  • Pain Model Specificity: The contribution of NaV1.7 can vary between different pain models. This compound may be more effective in models of acute or inflammatory pain where NaV1.7 is a key driver, and less so in certain models of neuropathic pain where other channels may play a more dominant role.[4]

  • Central vs. Peripheral Effects: While NaV1.7 is primarily expressed in the peripheral nervous system, some evidence suggests it may also play a role in the central nervous system.[2] If this compound has poor blood-brain barrier penetration, it may not be effective against centrally mediated pain mechanisms.

Q2: I am observing adverse effects in my animals, such as sedation or motor impairment.

A2: These effects could be due to:

  • Off-Target Effects: Inhibition of other sodium channel subtypes in the central nervous system (e.g., NaV1.1, NaV1.2, NaV1.6) or cardiovascular system (NaV1.5) could lead to such effects.[12]

  • High Dose: The dose administered may be too high, leading to an exaggeration of on-target or off-target pharmacology.

  • Hypotension: The hypotension observed in clinical trials could manifest as lethargy or reduced activity in animal models.[7]

Experimental Protocols

Whole-Cell Patch Clamp Recording of NaV1.7 Currents

This protocol is adapted for recording from CHO cells stably expressing hNaV1.7.

Materials:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.

  • Borosilicate glass capillaries for pipettes.

  • Patch clamp amplifier and data acquisition system.

Procedure:

  • Culture CHO cells expressing hNaV1.7 on glass coverslips.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[9]

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Approach a cell with the recording pipette while applying light positive pressure.

  • Upon touching the cell membrane, release the positive pressure to form a GΩ seal.

  • Apply gentle suction to rupture the cell membrane and achieve whole-cell configuration.

  • Hold the cell at a potential of -120 mV.

  • To record current-voltage relationships, apply voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.[13]

  • To test for inhibition by this compound, apply a test pulse (e.g., to 0 mV for 20 ms) at regular intervals (e.g., every 3-5 seconds) to monitor the peak current amplitude.[13]

  • Perfuse the cell with the desired concentration of this compound and record the change in peak current.

Neuronal Cell Viability Assay (Calcein AM/EthD-1)

This protocol is for assessing the viability of primary neurons or neuronal cell lines.

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific), containing Calcein AM and Ethidium homodimer-1 (EthD-1).

  • Dulbecco's Phosphate-Buffered Saline (D-PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microscope or microplate reader.

Procedure:

  • Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Prepare the LIVE/DEAD reagent by diluting Calcein AM and EthD-1 in D-PBS according to the manufacturer's instructions.[14]

  • Aspirate the culture medium from the wells and wash gently with D-PBS.[14]

  • Add the LIVE/DEAD reagent to each well and incubate for 15-30 minutes at room temperature, protected from light.[14]

  • Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Alternatively, quantify the fluorescence intensity using a microplate reader.

In Vivo Formalin Pain Model

This protocol is for assessing the analgesic efficacy of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • This compound and a suitable vehicle for administration (e.g., 0.5% methylcellulose).

  • 5% formalin solution.

  • Observation chambers with a clear floor.

Procedure:

  • Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.[15]

  • Administer this compound or vehicle via the desired route (e.g., oral gavage) at a pre-determined time before the formalin injection (e.g., 60 minutes).[15]

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[15]

  • Immediately place the animal back into the observation chamber.

  • Record the total time the animal spends licking, biting, or flinching the injected paw during two phases:

    • Phase 1 (Early/Acute Phase): 0-5 minutes post-injection.[16]

    • Phase 2 (Late/Inflammatory Phase): 15-60 minutes post-injection.[15][16]

  • A blinded observer should perform the behavioral scoring to minimize bias.

  • Analyze the data by comparing the duration of nociceptive behaviors between the this compound-treated groups and the vehicle control group for each phase.

Visualizations

NaV1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Axon Axon cluster_Synapse Central Synapse (Spinal Cord) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Transducer_Channels Transducer Channels (e.g., TRP Channels) Noxious_Stimuli->Transducer_Channels Depolarization Generator Potential (Subthreshold Depolarization) Transducer_Channels->Depolarization Na+ influx NaV1_7 NaV1.7 Channel Depolarization->NaV1_7 Amplifies Action_Potential Action Potential Initiation NaV1_7->Action_Potential Initiates Propagation Action Potential Propagation Action_Potential->Propagation Other_NaVs Other NaV Channels (e.g., NaV1.8, NaV1.9) Propagation->Other_NaVs Involved in Neurotransmitter_Release Neurotransmitter Release Propagation->Neurotransmitter_Release Pain_Signal_Transmission Pain Signal to Brain Neurotransmitter_Release->Pain_Signal_Transmission GDC0276 This compound GDC0276->NaV1_7 Inhibits

Caption: Simplified signaling pathway of NaV1.7 in nociception.

Electrophysiology_Troubleshooting Start Unexpected Result: No/Low Inhibition of NaV1.7 Current Check_Compound Check Compound Integrity - Fresh Aliquot? - Stored Correctly? Start->Check_Compound Check_Protocol Review Voltage Protocol - Is it optimal for state-dependent block? Start->Check_Protocol Check_Cell_Health Assess Cell Health - Healthy morphology? - Stable baseline current? Start->Check_Cell_Health Check_Recording_Quality Verify Recording Quality - Giga-ohm seal? - Consistent pipette resistance? Start->Check_Recording_Quality Outcome_Compound_OK Compound is OK Check_Compound->Outcome_Compound_OK Yes Action_New_Compound Action: Use fresh compound Check_Compound->Action_New_Compound No Outcome_Protocol_OK Protocol is OK Check_Protocol->Outcome_Protocol_OK Yes Action_Modify_Protocol Action: Modify holding potential or test pulse Check_Protocol->Action_Modify_Protocol No Outcome_Cells_OK Cells are Healthy Check_Cell_Health->Outcome_Cells_OK Yes Action_New_Cells Action: Use a new batch of cells Check_Cell_Health->Action_New_Cells No Outcome_Recording_OK Recording is Good Check_Recording_Quality->Outcome_Recording_OK Yes Action_Improve_Patching Action: Refine patching technique Check_Recording_Quality->Action_Improve_Patching No

Caption: Troubleshooting workflow for unexpected electrophysiology results.

InVivo_Efficacy_Logic cluster_PK Pharmacokinetics (PK) Issues cluster_PD Pharmacodynamics (PD) Issues cluster_Formulation Formulation Issues Start Unexpected Result: Poor In Vivo Efficacy Despite High In Vitro Potency cluster_PK cluster_PK Start->cluster_PK cluster_PD cluster_PD Start->cluster_PD cluster_Formulation cluster_Formulation Start->cluster_Formulation PK_Absorption Poor Absorption PD_Target_Engagement Insufficient Target Engagement PK_Absorption->PD_Target_Engagement PK_Distribution Low Distribution to Target Site PK_Distribution->PD_Target_Engagement PK_Metabolism Rapid Metabolism PK_Metabolism->PD_Target_Engagement PD_Model_Relevance Pain Model Not NaV1.7-Driven PD_Off_Target Adverse Off-Target Effects (e.g., Hypotension) Formulation_Solubility Poor Solubility in Vehicle Formulation_Solubility->PK_Absorption Formulation_Stability Compound Degradation Formulation_Stability->PK_Absorption

References

Navigating the Nuances of Plasma Protein Binding in GDC-0276 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the potent NaV1.7 inhibitor GDC-0276, understanding the impact of plasma protein binding (PPB) is critical for accurate interpretation of experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, with a focus on problems related to plasma protein binding.

Observed Problem Potential Cause Recommended Solution
Significantly lower than expected potency (higher IC50) of this compound in cell-based assays containing serum. High plasma protein binding of this compound reduces the free fraction available to interact with the NaV1.7 target. Aryl-sulfonamides, the class of compounds to which this compound belongs, are known to be highly bound to plasma proteins.[1]1. Quantify the IC50 Shift: Determine the IC50 of this compound in the absence and presence of a defined concentration of human serum albumin (HSA) or fetal bovine serum (FBS). 2. Calculate the Corrected Potency: Use the measured fraction unbound (fu) to calculate a corrected IC50 that reflects the free drug concentration. 3. Standardize Serum Concentration: If using serum, maintain a consistent concentration across all experiments to ensure reproducibility.
Inconsistent this compound activity between different batches of fetal bovine serum (FBS). The composition and concentration of proteins, particularly albumin and alpha-1-acid glycoprotein, can vary between different lots of FBS, leading to batch-to-batch differences in the unbound fraction of this compound.1. Use a Single Lot of FBS: For a given set of experiments, use FBS from a single, pre-tested lot. 2. Consider Serum-Free Media: If experimentally feasible, adapt your cell-based assays to serum-free or low-serum conditions to eliminate this variability. 3. Characterize Serum Batches: If serum is required, consider measuring the albumin concentration of each new batch to better understand potential variations in binding.
Poor correlation between in vitro potency and in vivo efficacy. High plasma protein binding in vivo significantly reduces the free drug concentration at the site of action. The total plasma concentration measured may not reflect the therapeutically relevant unbound concentration.1. Measure In Vivo Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins in the relevant species for your in vivo model. 2. Relate Efficacy to Unbound Concentrations: Correlate the observed in vivo efficacy with the calculated or measured unbound plasma concentrations of this compound, rather than the total concentration.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[2] NaV1.7 is a key component in the transmission of pain signals. By blocking this channel in peripheral sensory neurons, this compound can reduce the generation and propagation of pain signals.[3][4]

2. How does plasma protein binding affect the activity of this compound?

Only the unbound, or "free," fraction of a drug is able to diffuse across cell membranes and interact with its target.[5] this compound, as part of the aryl-sulfonamide class of molecules, is anticipated to have high plasma protein binding.[1] This means that a significant portion of the drug in the bloodstream is bound to proteins like albumin and is not immediately available to block NaV1.7 channels. Consequently, the observed potency in the presence of plasma or serum will be lower than in a protein-free environment.

3. What is the reported in vitro potency of this compound?

In a protein-free in vitro system, this compound has a reported IC50 of 0.4 nM for the inhibition of NaV1.7.[2]

4. How can I estimate the impact of plasma protein binding on my in vitro results?

An IC50 shift assay is a common method. By comparing the IC50 value obtained in a standard buffer with the IC50 value in the presence of a known concentration of plasma protein (e.g., 4% human serum albumin, which is physiologically relevant), you can quantify the effect of protein binding. A significant increase in the IC50 value in the presence of protein indicates a high degree of binding.

Illustrative Example of an IC50 Shift

The following table presents hypothetical data to illustrate the expected shift in this compound potency in the presence of human serum albumin (HSA).

Assay Condition This compound IC50 (nM) Fold Shift
Standard Buffer (0% HSA)0.4-
Physiological HSA (4%)40100

Note: This data is illustrative and intended to demonstrate the concept of an IC50 shift due to high plasma protein binding.

Experimental Protocols

1. Protocol for IC50 Determination in the Presence of Human Serum

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay that includes human serum.

  • Cell Seeding: Plate cells expressing NaV1.7 at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your assay buffer.

  • Serum Addition: Prepare a parallel set of this compound dilutions in assay buffer supplemented with a fixed concentration of heat-inactivated human serum (e.g., 10%, 20%, or 50%).

  • Treatment: Remove the culture medium from the cells and add the this compound dilutions (with and without serum). Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired period.

  • Activity Assay: Measure NaV1.7 channel activity using a suitable method, such as a membrane potential-sensitive dye or automated patch-clamp electrophysiology.

  • Data Analysis: Plot the inhibition of NaV1.7 activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

2. Protocol for Equilibrium Dialysis to Determine Plasma Protein Binding

Equilibrium dialysis is a standard method to determine the fraction of a drug that is unbound in plasma.

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger plasma proteins.

  • Procedure:

    • Load one chamber of the dialysis cell with plasma (from the species of interest) and the other chamber with a protein-free buffer (e.g., phosphate-buffered saline).

    • Add this compound to the plasma-containing chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of this compound in both chambers using a validated analytical method, such as LC-MS/MS.

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is then calculated as: % Bound = (1 - fu) x 100

Visualizations

GDC_0276_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) NaV1_7 NaV1.7 Channel Noxious_Stimulus->NaV1_7 Activates Depolarization Membrane Depolarization NaV1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation GDC_0276 This compound GDC_0276->NaV1_7 Inhibits

Caption: this compound inhibits the NaV1.7 channel in peripheral sensory neurons, blocking the initiation of pain signals.

Experimental_Workflow cluster_0 In Vitro Potency Assessment Assay_Setup Cell-based NaV1.7 Assay Condition_1 This compound in Standard Buffer Assay_Setup->Condition_1 Condition_2 This compound in Buffer + Plasma Proteins Assay_Setup->Condition_2 IC50_1 Determine IC50 (Protein-Free) Condition_1->IC50_1 IC50_2 Determine IC50 (with Protein) Condition_2->IC50_2 Comparison Compare IC50 values (Calculate IC50 Shift) IC50_1->Comparison IC50_2->Comparison

Caption: Workflow for determining the impact of plasma protein binding on this compound IC50.

Logical_Relationship Total_Drug Total this compound in Plasma Bound_Drug Protein-Bound This compound (Inactive Reservoir) Total_Drug->Bound_Drug Free_Drug Free this compound (Active) Total_Drug->Free_Drug Plasma_Proteins Plasma Proteins (e.g., Albumin) Plasma_Proteins->Bound_Drug Target_Interaction Interaction with NaV1.7 Target Free_Drug->Target_Interaction Biological_Effect Biological Effect (Analgesia) Target_Interaction->Biological_Effect

Caption: Relationship between total drug, plasma protein binding, free drug, and biological activity.

References

GDC-0276 Clinical Trial Discontinuation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of the GDC-0276 clinical trial. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical trial?

The clinical development of this compound, a potent and selective NaV1.7 inhibitor, was halted due to safety and tolerability concerns that emerged during a first-in-human, Phase 1 clinical trial (NCT02856152) in healthy volunteers.[1][2] Specifically, dose-limiting adverse events were observed, including hypotension at higher single doses and elevations in liver transaminases with multiple doses.[1][2]

Q2: What was the intended mechanism of action for this compound?

This compound was designed as a potent, selective, and reversible inhibitor of the voltage-gated sodium channel NaV1.7.[3][4] This channel is a key component in the pain signaling pathway, and genetic evidence in humans suggests that inhibiting NaV1.7 could lead to effective analgesia.[1] The compound was developed to address the shortcomings of existing pain medications, such as addiction and off-target side effects.[3]

Q3: Were there any serious adverse events reported in the this compound Phase 1 trial?

No deaths or serious adverse events (SAEs) were reported during the Phase 1 trial.[1][2] However, the observed adverse events, particularly hypotension and liver transaminase elevations, were significant enough to limit further dose escalation and ultimately led to the discontinuation of the program.[1]

Q4: What is known about the discontinuation of the related compound, GDC-0310?

GDC-0310 was another selective NaV1.7 inhibitor from the same discovery program as this compound.[4][5] While it also completed Phase 1 trials, the reasons for the discontinuation of its development have not been publicly disclosed.[5]

Troubleshooting Guide for Related Research

Issue: Observing unexpected cardiovascular effects (e.g., hypotension) in preclinical studies of NaV1.7 inhibitors.

Possible Cause: While NaV1.7 is primarily expressed in the peripheral nervous system, off-target effects or the on-target modulation of NaV1.7 in other tissues could contribute to cardiovascular changes. The experience with this compound, where hypotension was a dose-limiting factor in a single-dose cohort, highlights this potential liability.[1]

Troubleshooting Steps:

  • Assess Target Selectivity: Profile the compound against a broad panel of ion channels, including other NaV subtypes and cardiovascular-relevant channels, to rule out off-target activity.

  • In Vivo Cardiovascular Monitoring: Conduct thorough cardiovascular safety pharmacology studies in relevant animal models, including telemetry monitoring of blood pressure and heart rate.

  • Dose-Response Evaluation: Carefully evaluate the dose-response relationship for both efficacy and cardiovascular adverse effects to determine if a therapeutic window exists.

Issue: Detecting elevated liver enzymes in preclinical toxicology studies.

Possible Cause: Drug-induced liver injury is a common reason for drug candidate failure. The observation of frequently elevated liver transaminases in the multiple-dose cohorts of the this compound trial underscores the importance of monitoring hepatic safety for this class of compounds.[1][2]

Troubleshooting Steps:

  • In Vitro Hepatotoxicity Assays: Utilize in vitro models, such as primary human hepatocytes, to assess the potential for direct cellular toxicity, mitochondrial toxicity, and bile salt export pump (BSEP) inhibition.

  • Metabolite Profiling: Identify and characterize the metabolites of the compound to determine if any reactive metabolites are formed that could contribute to liver injury.

  • In Vivo Toxicology Studies: Conduct comprehensive in vivo toxicology studies in at least two species, with a focus on histopathological examination of the liver and monitoring of liver function markers.

Data Presentation

Summary of this compound Phase 1 Clinical Trial Design
ParameterDescription
Study Title A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Blind, Single- and Multiple-Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Subjects.[1]
Clinical Trial ID NCT02856152
Participants 183 randomized healthy volunteers.[1]
Formulations Powder-in-capsule (PIC) and cyclodextrin solution (CD).[1]
Single Ascending Dose (SAD) - PIC 7 cohorts, doses ranging from 2 mg to 270 mg.[1]
Single Ascending Dose (SAD) - CD 5 cohorts, doses ranging from 45 mg to 540 mg.[1]
Multiple Ascending Dose (MAD) - PIC Total daily doses from 15 mg to 540 mg, administered for up to 10 or 14 days.[1]
Primary Endpoints Safety and tolerability, assessed by monitoring adverse events, vital signs, physical examinations, ECGs, and laboratory tests.[1]
Secondary Endpoint Characterize the plasma pharmacokinetics of this compound.[1]
Key Safety and Tolerability Findings from the this compound Phase 1 Trial
FindingDetailsCitation
Hypotension Limited tolerability in the 540 mg single-dose cyclodextrin (SD-CD) cohort.[1]
Liver Transaminase Elevations Frequently observed in the multiple-dose powder-in-capsule (PIC) cohorts.[1][2]
Maximum Tolerated Single Dose Adequately tolerated up to 270 mg for the PIC formulation and 360 mg for the CD formulation.[1]
Maximum Tolerated Multiple Dose Tolerated up to 270 mg twice daily with the PIC formulation, but with frequent liver transaminase elevations.[1]

Note: Detailed quantitative data on the incidence of specific adverse events and pharmacokinetic parameters from the this compound Phase 1 trial are not publicly available in tabular format. The information presented is a summary of the published findings.

Experimental Protocols

Protocol: Phase 1 Single and Multiple Ascending Dose Study

  • Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria were enrolled.

  • Randomization and Blinding: The study was conducted in a randomized, double-blind, placebo-controlled manner for the single and multiple ascending dose cohorts.

  • Dosing Regimen:

    • Single Ascending Dose (SAD): Subjects received a single oral dose of this compound (either as a powder-in-capsule or a cyclodextrin solution) or a placebo. Doses were escalated in subsequent cohorts pending safety review.

    • Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound (as a powder-in-capsule) or a placebo for a specified duration (up to 10 or 14 days). Doses were escalated in subsequent cohorts based on safety and pharmacokinetic data.

  • Safety Monitoring:

    • Continuous monitoring of vital signs (blood pressure, heart rate, etc.).

    • Regular physical examinations.

    • Serial electrocardiograms (ECGs).

    • Frequent blood and urine sampling for clinical laboratory tests (including liver function tests).

    • Recording of all adverse events.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound over time.

  • Data Analysis: Safety and tolerability were assessed by summarizing the incidence and severity of adverse events. Pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) were calculated from the plasma concentration-time data.

Visualizations

GDC_0276_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Intervention Pharmacological Intervention cluster_Outcome Physiological Outcome Painful_Stimulus Painful Stimulus (e.g., Heat, Mechanical) NaV17_Channel NaV1.7 Channel Painful_Stimulus->NaV17_Channel Activates Depolarization Membrane Depolarization NaV17_Channel->Depolarization Na+ Influx Reduced_AP Reduced Action Potential Firing Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation GDC_0276 This compound GDC_0276->NaV17_Channel Inhibits Analgesia Analgesia (Pain Relief) Reduced_AP->Analgesia

Caption: NaV1.7 Signaling Pathway and this compound Mechanism of Action.

GDC0276_Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Dosing Dosing & Observation cluster_Analysis Data Analysis & Decision Screening Healthy Volunteer Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment (N=183) Informed_Consent->Enrollment Randomization Randomization (this compound or Placebo) Enrollment->Randomization SAD_PIC Single Ascending Dose (Powder-in-Capsule) Randomization->SAD_PIC SAD_CD Single Ascending Dose (Cyclodextrin Solution) Randomization->SAD_CD MAD_PIC Multiple Ascending Dose (Powder-in-Capsule) Randomization->MAD_PIC Safety_Monitoring Intensive Safety Monitoring (Vital Signs, ECGs, Labs) SAD_PIC->Safety_Monitoring PK_Sampling Pharmacokinetic Blood Sampling SAD_PIC->PK_Sampling SAD_CD->Safety_Monitoring SAD_CD->PK_Sampling MAD_PIC->Safety_Monitoring MAD_PIC->PK_Sampling Data_Analysis Analysis of Safety, Tolerability, and PK Data Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Adverse_Events Identification of Dose-Limiting Adverse Events (Hypotension, LFT Elevations) Data_Analysis->Adverse_Events Discontinuation Clinical Trial Discontinuation Adverse_Events->Discontinuation

Caption: this compound Phase 1 Clinical Trial Workflow and Discontinuation.

References

Validation & Comparative

A Preclinical Comparative Analysis of NaV1.7 Inhibitors: GDC-0276 and GDC-0310

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two selective inhibitors of the voltage-gated sodium channel NaV1.7, GDC-0276 and GDC-0310. NaV1.7 is a genetically validated target for the treatment of pain, and both compounds have been advanced to clinical trials. This document summarizes their key preclinical data to inform further research and development in the field of non-opioid analgesics.

Introduction

Voltage-gated sodium channels, particularly the NaV1.7 subtype, play a critical role in the initiation and propagation of action potentials in nociceptive neurons. Genetic gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This strong human genetic validation has made NaV1.7 a highly attractive target for the development of novel pain therapeutics.

This compound and GDC-0310 are potent and selective NaV1.7 inhibitors developed by Genentech and Xenon Pharmaceuticals.[1] GDC-0310 was developed as a follow-on compound to this compound with the aim of improving upon its metabolic stability and pharmacokinetic properties.[2] Both compounds have completed Phase 1 clinical trials.[2] This guide presents a side-by-side comparison of their preclinical profiles based on available data.

Quantitative Data Comparison

The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound and GDC-0310.

Table 1: In Vitro Potency and Selectivity Profile against Human NaV Channels

ChannelThis compound IC50 (nM)GDC-0310 IC50 (nM)This compound Fold Selectivity vs. NaV1.7GDC-0310 Fold Selectivity vs. NaV1.7
hNaV1.7 0.4 [3]0.6 [3]1 1
hNaV1.1>8.4>37.8>21[3]>63[3]
hNaV1.2>8.4>37.8>21[3]>63[3]
hNaV1.4~8.4~3.6~21[3]~6[3]
hNaV1.5>8.4>37.8>21[3]>63[3]
hNaV1.6~480~198~1200[3]~330[3]

Data is primarily derived from studies citing Safina et al., 2021.[3]

Table 2: Preclinical Pharmacokinetic Parameters

SpeciesParameterThis compoundGDC-0310
RatHalf-life (t½)Not explicitly stated5 h[4]
DogHalf-life (t½)Not explicitly stated46 h[4]
Cynomolgus MonkeyHalf-life (t½)Not explicitly stated4.4 h[4]
HumanHalf-life (t½)3.8–5.3 h[5]Not available

Experimental Protocols

The following are generalized experimental protocols typical for the preclinical evaluation of NaV1.7 inhibitors like this compound and GDC-0310. The specific details for these compounds can be found in Safina et al., 2021.

In Vitro Electrophysiology

Objective: To determine the potency (IC50) and selectivity of the compounds on human voltage-gated sodium channels.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the full-length human NaV1.7, NaV1.1, NaV1.2, NaV1.4, NaV1.5, or NaV1.6 channels were used.

  • Automated Patch-Clamp Electrophysiology: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., QPatch or IonWorks).

  • Voltage Protocol: Cells were held at a holding potential of -120 mV. To assess the potency of the compounds, a test pulse to 0 mV for 20 ms was applied to elicit a sodium current.

  • Compound Application: A range of concentrations of this compound or GDC-0310 were applied to the cells.

  • Data Analysis: The peak inward sodium current was measured before and after compound application. The concentration-response curves were generated, and the IC50 values were calculated by fitting the data to a four-parameter logistic equation. Selectivity was determined by comparing the IC50 value for NaV1.7 to the IC50 values for other NaV channel subtypes.

In Vivo Pharmacokinetics

Objective: To determine the pharmacokinetic profile of the compounds in preclinical species.

Methodology:

  • Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.

  • Dosing: Compounds were administered intravenously (IV) and/or orally (PO) at specified doses.

  • Blood Sampling: Blood samples were collected at various time points post-dosing.

  • Bioanalysis: Plasma concentrations of the parent compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) were calculated using non-compartmental analysis.

Visualizations

NaV1.7 Pain Signaling Pathway

The following diagram illustrates the role of the NaV1.7 channel in the pain signaling pathway.

NaV1_7_Pain_Pathway cluster_0 Peripheral Nociceptor cluster_1 Signal Propagation and Transmission Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptors TRP, ASIC, etc. Noxious_Stimuli->Receptors Activates Depolarization Membrane Depolarization Receptors->Depolarization Causes NaV1_7 NaV1.7 Channel Depolarization->NaV1_7 Opens Action_Potential Action Potential Initiation NaV1_7->Action_Potential Amplifies signal for Axon Axon Action_Potential->Axon Propagates along Spinal_Cord Spinal Cord (Dorsal Horn) Axon->Spinal_Cord Transmits to Brain Brain Spinal_Cord->Brain Relays signal to Pain_Perception Pain Perception Brain->Pain_Perception Processes as GDC This compound / GDC-0310 GDC->NaV1_7 Inhibits

Caption: Role of NaV1.7 in the pain signaling cascade and the point of intervention for this compound/GDC-0310.

Preclinical Evaluation Workflow for NaV1.7 Inhibitors

The diagram below outlines a typical workflow for the preclinical assessment of novel NaV1.7 inhibitors.

Preclinical_Workflow cluster_Discovery Discovery & In Vitro Characterization cluster_Preclinical Preclinical Development Compound_Synthesis Compound Synthesis Primary_Screening Primary Screening (NaV1.7 Assay) Compound_Synthesis->Primary_Screening Selectivity_Screening Selectivity Profiling (NaV Panel) Primary_Screening->Selectivity_Screening Lead_Optimization Lead Optimization Selectivity_Screening->Lead_Optimization ADME_PK ADME & Pharmacokinetics (In Vitro & In Vivo) Lead_Optimization->ADME_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Formalin, CCI) ADME_PK->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology (e.g., hERG, CNS) In_Vivo_Efficacy->Safety_Pharmacology Toxicology Toxicology Studies Safety_Pharmacology->Toxicology Candidate_Selection Clinical Candidate Selection Toxicology->Candidate_Selection

Caption: A generalized workflow for the preclinical discovery and development of NaV1.7 inhibitors.

Conclusion

Both this compound and GDC-0310 are highly potent and selective inhibitors of NaV1.7. The available preclinical data suggests that GDC-0310 was developed to possess an improved pharmacokinetic profile, particularly a longer half-life in dogs, which may offer advantages for dosing regimens.[4] However, both compounds have demonstrated a narrow therapeutic window in early clinical development, highlighting the ongoing challenges in translating the potent preclinical activity of NaV1.7 inhibitors into safe and effective analgesics for humans. This comparative guide provides a valuable resource for researchers in the field to understand the preclinical characteristics of these important tool compounds and to inform the design of future NaV1.7-targeted therapies.

References

A Comparative Guide to GDC-0276 and Other Selective NaV1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to a congenital indifference to pain. This has spurred the development of numerous selective NaV1.7 inhibitors. This guide provides an objective comparison of GDC-0276, a potent NaV1.7 inhibitor, with other key selective inhibitors, focusing on their performance backed by experimental data.

At a Glance: Potency and Selectivity

The development of selective NaV1.7 inhibitors aims to provide potent analgesia without the off-target effects associated with non-selective sodium channel blockers. The following table summarizes the in vitro potency and selectivity of this compound and other notable selective NaV1.7 inhibitors.

CompoundTargethNaV1.7 IC50 (nM)Selectivity Profile (Fold-Selectivity vs hNaV1.7)
This compound NaV1.70.4[1]>21-fold vs hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5; ~1200-fold vs hNaV1.6[1]
GDC-0310 NaV1.70.6[1]>63-fold vs hNaV1.1, hNaV1.2, hNaV1.5; ~330-fold vs hNaV1.6; ~6-fold vs hNaV1.4[1]
PF-05089771 NaV1.711[2]>909-fold vs hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.8; 11-fold vs hNaV1.2; 16-fold vs hNaV1.6; 59-fold vs hNaV1.1[2]
ST-2427 NaV1.739 (human)[3]Highly selective over other NaV channel isoforms (IC50 >100,000 nM)[3]

In Vivo Efficacy in Preclinical Pain Models

The translation of in vitro potency to in vivo analgesic efficacy is a critical step in drug development. The following table outlines the performance of these inhibitors in established animal models of pain.

CompoundPain ModelSpeciesDose/RouteKey Findings
This compound Aconitine-induced pain[4]Mouse (transgenic)Not specifiedShowed a concentration-dependent reduction in nociceptive events with an unbound EC50 of 0.42 nM.[4]
PF-05089771 Inflammatory and Neuropathic Pain[5]RodentsNot specifiedDemonstrated efficacy in both inflammatory and neuropathic pain models.[5]
ST-2427 Acute Pain (Pinprick and Capsaicin-evoked itch)[3]Cynomolgus Monkey0.1 and 0.3 mg/kg s.c.[3]Showed analgesic effects against Aδ and C-fiber evoked pain.[3]
ST-2530 (related to ST-2427) Acute and Neuropathic Pain[1]MiceSubcutaneousDemonstrated analgesia in acute pain models and transiently reversed mechanical allodynia in a neuropathic pain model.[1]

Mechanism of Action: Targeting the Voltage Sensor

This compound and many other selective NaV1.7 inhibitors, such as PF-05089771, belong to the class of aryl sulfonamides. These compounds exhibit a state-dependent mechanism of action, preferentially binding to the inactivated state of the NaV1.7 channel. They target the voltage-sensor domain of domain IV (VSD4), stabilizing it in a conformation that prevents channel reactivation and subsequent action potential propagation.

State-Dependent Block of NaV1.7 by Aryl Sulfonamides Resting_State Resting State Activated_State Activated State Resting_State->Activated_State Depolarization Inactivated_State Inactivated State Activated_State->Inactivated_State Inactivation Inactivated_State->Resting_State Repolarization Drug_Bound Drug-Bound Inactivated State Inactivated_State->Drug_Bound Drug_Bound->Drug_Bound Stabilization of Inactivated State Aryl_Sulfonamide Aryl Sulfonamide (e.g., this compound) Aryl_Sulfonamide->Drug_Bound

Mechanism of state-dependent NaV1.7 inhibition.

Experimental Workflow for Inhibitor Profiling

The characterization of selective NaV1.7 inhibitors typically involves a multi-step process, from initial high-throughput screening to detailed electrophysiological analysis and in vivo efficacy studies.

Experimental Workflow for NaV1.7 Inhibitor Characterization HTS High-Throughput Screening (e.g., FLIPR) APC Automated Patch Clamp (e.g., Qube, SyncroPatch) IC50 Determination HTS->APC Hit Identification MPC Manual Patch Clamp State-Dependence & Selectivity APC->MPC Lead Characterization In_Vivo In Vivo Pain Models (e.g., Formalin, CCI) MPC->In_Vivo Preclinical Candidate Selection PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy & Safety Assessment

References

GDC-0276 vs. Traditional Analgesics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel, selective NaV1.7 inhibitor, GDC-0276, against traditional analgesics, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and opioids. The information is tailored for a scientific audience to support research and development in pain therapeutics. Due to the discontinuation of this compound's clinical development after Phase I trials, publicly available preclinical efficacy data is limited.[1][2][3] This guide, therefore, synthesizes the known pharmacological profile of this compound with representative preclinical data for traditional analgesics to offer a comparative perspective.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of the voltage-gated sodium channel NaV1.7.[4] With an IC50 value of 0.4 nM, it demonstrates high affinity for its target.[4] The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain.[5] this compound was developed to address the shortcomings of existing pain medications, such as addiction and off-target side effects.[4] The compound completed Phase I clinical trials in healthy volunteers, where it was generally well-tolerated and exhibited a favorable pharmacokinetic profile.[6] However, its clinical development was subsequently discontinued for undisclosed reasons.[1][2]

Mechanism of Action: Targeting the Source of Pain Signaling

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. The NaV1.7 isoform is preferentially expressed in peripheral sensory neurons and plays a key role in pain signaling. This compound selectively binds to the NaV1.7 channel, inhibiting the influx of sodium ions and thereby dampening the generation and transmission of pain signals. This targeted approach is in contrast to traditional analgesics which have broader mechanisms of action.

cluster_Nociceptor Nociceptor Membrane Painful_Stimulus Painful Stimulus NaV1.7 NaV1.7 Channel Painful_Stimulus->NaV1.7 Activates Action_Potential Action Potential (Pain Signal) NaV1.7->Action_Potential Initiates This compound This compound This compound->NaV1.7 Inhibits Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission

Figure 1: Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of this compound.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of this compound in comparison to standard analgesics. It is important to note that direct comparative studies are not available in the public domain. The data for this compound is presented as a qualitative assessment based on available literature, while the data for traditional analgesics is derived from published preclinical studies.

Table 1: Efficacy in a Model of Inflammatory Pain (Formalin-Induced Paw Licking)

CompoundDose Range (mg/kg)Route of AdministrationEfficacy (% Reduction in Licking Time - Late Phase)
This compoundNot Publicly AvailableOralReported to have "CIP-like efficacy" in pain models[1]
Ibuprofen (NSAID)30 - 100Oral~40-60%
Morphine (Opioid)1 - 10Subcutaneous~70-90%

Table 2: Efficacy in a Model of Neuropathic Pain (Chronic Constriction Injury - Mechanical Allodynia)

CompoundDose Range (mg/kg)Route of AdministrationEfficacy (% Reversal of Mechanical Threshold Reduction)
This compoundNot Publicly AvailableOralReported to have "CIP-like efficacy" in pain models[1]
Gabapentin (Standard of Care)30 - 100Oral~50-70%
Morphine (Opioid)1 - 5Subcutaneous~60-80%[7]

Experimental Protocols

Detailed methodologies for key preclinical pain models are provided below. These protocols are standardized and widely used for the evaluation of analgesic compounds.

Formalin-Induced Inflammatory Pain Model

Objective: To assess the efficacy of a compound against persistent inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: The test compound (e.g., this compound, NSAID, or opioid) or vehicle is administered at a predetermined time before formalin injection.

  • Induction of Nociception: A dilute solution of formalin (50 µL of 5% formalin) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) representing acute nociception, and the late phase (15-60 minutes) representing inflammatory pain.

  • Data Analysis: The percentage reduction in licking time in the treated group is calculated relative to the vehicle-treated control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of a compound in a model of peripheral nerve injury-induced neuropathic pain.

Methodology:

  • Animals: Male Wistar rats (250-300g) are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.

  • Post-operative Recovery: Animals are allowed to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

  • Compound Administration: The test compound or vehicle is administered, and the paw withdrawal threshold is measured at various time points post-dosing.

  • Data Analysis: The percentage reversal of the nerve injury-induced decrease in paw withdrawal threshold is calculated.

cluster_Workflow Preclinical Analgesic Testing Workflow Animal_Model Select Animal Pain Model Baseline Establish Baseline Pain Response Animal_Model->Baseline Compound_Admin Administer Test Compound (e.g., this compound) or Control Baseline->Compound_Admin Pain_Assessment Assess Pain Response Post-Dosing Compound_Admin->Pain_Assessment Data_Analysis Analyze and Compare Efficacy Data Pain_Assessment->Data_Analysis

Figure 2: Generalized experimental workflow for the preclinical evaluation of analgesic compounds.

Conclusion

This compound, with its high potency and selectivity for the genetically validated pain target NaV1.7, represents a promising therapeutic strategy. While the discontinuation of its clinical development limits the availability of direct efficacy data, its pharmacological profile suggests the potential for significant analgesic effects, possibly comparable to or exceeding those of traditional analgesics in specific pain modalities, and likely with a more favorable side-effect profile. Further research into selective NaV1.7 inhibitors is warranted to explore the full therapeutic potential of this targeted approach to pain management.

References

GDC-0276: A Comparative Analysis of NaV Channel Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GDC-0276, a potent, orally active, and selective inhibitor of the voltage-gated sodium channel NaV1.7, has been a subject of significant interest in the pursuit of novel analgesics.[1][2] This guide provides a comprehensive comparison of this compound's selectivity profile across various NaV channel subtypes against other notable NaV1.7 inhibitors, supported by experimental data and detailed methodologies. While showing promise in preclinical studies, it is important to note that the clinical development of this compound and its analog, GDC-0310, was discontinued after Phase I trials for reasons that have not been publicly disclosed.[3][4]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its key comparators, GDC-0310 and PF-05089771, against a panel of human voltage-gated sodium channel (hNaV) subtypes. This data, derived from whole-cell patch-clamp electrophysiology assays, highlights the distinct selectivity profiles of these compounds.

CompoundhNaV1.7 IC50 (nM)hNaV1.1 IC50 (nM)hNaV1.2 IC50 (nM)hNaV1.3 IC50 (nM)hNaV1.4 IC50 (nM)hNaV1.5 IC50 (nM)hNaV1.6 IC50 (nM)hNaV1.8 IC50 (µM)Selectivity over hNaV1.5
This compound 0.4[2][5]>8.4 (>21-fold)[5]>8.4 (>21-fold)[5]->8.4 (>21-fold)[5]>8.4 (>21-fold)[5]~480 (~1200-fold)[5]->21-fold
GDC-0310 0.6[1][5]202[6]38[6]-3.4[6]551[6]198[6]-~918-fold
PF-05089771 1185011011,00010,00025,000160>10[7][8]~2273-fold

Note: Fold selectivity for this compound is presented as a minimum value based on the available data. IC50 values for GDC-0310 were converted from µM to nM where necessary for consistency.

Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound and other aryl sulfonamide-based inhibitors exhibit a distinct mechanism of action by targeting the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.[9][10] This interaction stabilizes the VSD4 in an activated conformation, which in turn promotes a non-conducting, inactivated state of the channel pore, thereby inhibiting sodium ion influx.[11] This mechanism contrasts with local anesthetics and certain other NaV channel blockers that physically occlude the channel pore.

cluster_membrane Cell Membrane NaV17 NaV1.7 Channel VSD4 VSD4 Stabilization Stabilization of Activated State VSD4->Stabilization GDC0276 This compound GDC0276->VSD4 Binds to Inactivation Channel Inactivation Stabilization->Inactivation Block Block of Na+ Influx Inactivation->Block

Caption: Mechanism of this compound action on the NaV1.7 channel.

Experimental Protocols

The determination of NaV channel subtype selectivity and potency for compounds like this compound relies heavily on whole-cell patch-clamp electrophysiology. The following is a representative protocol synthesized from established methodologies.[12][13][14][15]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • Cells are stably or transiently transfected with plasmids encoding the alpha subunit of the desired human NaV channel subtype (e.g., hNaV1.1, hNaV1.2, hNaV1.7, etc.).

2. Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the intracellular solution.

  • After establishing a giga-ohm seal and whole-cell configuration, series resistance is compensated by approximately 80%.

3. Voltage Protocols:

  • To assess the inhibition of channels in the resting state , cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarizing pulses (e.g., to 0 mV) are applied to elicit sodium currents.

  • To assess the inhibition of channels in the inactivated state , cells are held at a more depolarized potential (e.g., -60 mV or -70 mV, near the V1/2 of inactivation for the specific subtype) before the depolarizing test pulse. Aryl sulfonamides like this compound typically show much higher potency on the inactivated state.

  • A range of compound concentrations are perfused over the cells, and the resulting inhibition of the sodium current is measured.

4. Data Analysis:

  • The peak inward sodium current at each concentration is measured and normalized to the control current (before compound application).

  • Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to a Hill equation.

cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_analysis Data Analysis A HEK293 Cell Culture B Transfection with hNaV Subtype A->B C Whole-Cell Patch Clamp B->C D Apply Voltage Protocols C->D E Perfuse with This compound D->E F Record Na+ Currents E->F G Measure Peak Currents F->G H Generate Conc-Resp Curves G->H I Calculate IC50 H->I

Caption: Experimental workflow for assessing NaV channel selectivity.

References

A Head-to-Head Comparison of GDC-0276 and Other Sulfonamide-Based NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) to a congenital inability to experience pain. This has spurred the development of numerous selective NaV1.7 inhibitors, with a significant focus on sulfonamide-based compounds. This guide provides a head-to-head comparison of GDC-0276, a potent acyl-sulfonamide NaV1.7 inhibitor, with other notable sulfonamide inhibitors, offering a comprehensive overview of their performance based on available preclinical data.

Introduction to this compound and its Analogs

This compound is a highly potent and selective, orally active inhibitor of the NaV1.7 sodium channel, with a reported IC50 value of 0.4 nM.[1] It belongs to the acyl-sulfonamide class of inhibitors and was developed for the treatment of pain.[2] An analog of this compound, GDC-0310, was subsequently developed with the aim of improving upon the selectivity and pharmacokinetic profile of the parent compound. GDC-0310 also demonstrates potent inhibition of NaV1.7 with an IC50 of 0.6 nM.[3][4] Both compounds have completed Phase 1 clinical trials.[2]

Comparative Performance Data

To provide a clear comparison of the in vitro potency and selectivity of this compound and other sulfonamide-based NaV1.7 inhibitors, the following tables summarize key data from preclinical studies. It is important to note that direct head-to-head studies under identical conditions are limited; therefore, data has been compiled from various sources.

Table 1: In Vitro Potency against Human NaV1.7

CompoundChemical ClasshNaV1.7 IC50 (nM)Reference
This compound Acyl-sulfonamide0.4[1]
GDC-0310 Acyl-sulfonamide0.6[3][4]
PF-05089771 Aryl-sulfonamide11[5]
AM-2099 Naphthalene sulfonamide160[6]

Table 2: Selectivity Profile against Other Human NaV Subtypes (IC50 in µM)

CompoundNaV1.1NaV1.2NaV1.3NaV1.4NaV1.5NaV1.6NaV1.8Reference
This compound >21-fold selective>21-fold selective->21-fold selective>21-fold selective~1200-fold selective-[7]
GDC-0310 >63-fold selective>63-fold selective-~6-fold selective>63-fold selective~330-fold selective-[7]
PF-05089771 0.850.111110250.16>10[5]
AM-2099 <100-fold selective<100-fold selective>100-fold selective>100-fold selective>100-fold selective<100-fold selective>100-fold selective[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these sulfonamide inhibitors is the selective blockade of the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons.[6] NaV1.7 plays a crucial role in amplifying sub-threshold depolarizations in these neurons, thereby setting the threshold for action potential generation and the subsequent transmission of pain signals to the central nervous system.[8] By inhibiting NaV1.7, these compounds effectively dampen the excitability of nociceptive neurons, leading to an analgesic effect.

Recent research has also uncovered a fascinating interplay between NaV1.7 and the endogenous opioid system. Studies have shown that the absence or inhibition of NaV1.7 can lead to an upregulation of enkephalins, which are naturally occurring opioid peptides.[9] This suggests that the analgesic effect of NaV1.7 inhibitors may be, at least in part, mediated by the potentiation of the body's own pain-relief mechanisms.

NaV17_Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System cluster_2 Inhibitory Mechanism Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Generator_Potential Generator Potential (Sub-threshold depolarization) Noxious_Stimuli->Generator_Potential Activates NaV17 NaV1.7 Channel Generator_Potential->NaV17 Amplified by AP_Initiation Action Potential Initiation NaV17->AP_Initiation Triggers Opioid_System Endogenous Opioid System (Enkephalins) NaV17->Opioid_System Inhibition leads to upregulation of AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Spinal_Cord Spinal Cord (Dorsal Horn) AP_Propagation->Spinal_Cord Signal to Brain Brain Spinal_Cord->Brain Relays signal to Pain_Perception Pain Perception Brain->Pain_Perception Interprets as GDC0276 This compound & Other Sulfonamide Inhibitors GDC0276->NaV17 Blocks Opioid_System->Spinal_Cord Inhibits signal transmission

Caption: NaV1.7 Signaling Pathway in Pain and Inhibition by Sulfonamides.

Experimental Protocols

The characterization of NaV1.7 inhibitors primarily relies on two key in vitro assays: patch-clamp electrophysiology and cellular sodium influx assays. The following are detailed methodologies for these experiments.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting current.

Patch_Clamp_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Cell_Culture HEK293 cells stably expressing hNaV1.7 Transfection Transient transfection with SCN9A plasmid DNA Cell_Culture->Transfection Cell_Plating Plating on coverslips for recording Transfection->Cell_Plating Whole_Cell_Config Establish whole-cell configuration Voltage_Protocol Apply specific voltage protocols (e.g., holding potential, depolarizing pulses) Whole_Cell_Config->Voltage_Protocol Current_Recording Record Na+ currents Voltage_Protocol->Current_Recording Compound_Application Bath application of sulfonamide inhibitor Current_Recording->Compound_Application Post_Compound_Recording Record currents in the presence of the inhibitor Compound_Application->Post_Compound_Recording IC50_Determination Calculate IC50 values from dose-response curves Post_Compound_Recording->IC50_Determination Selectivity_Profiling Determine IC50 against other NaV channel subtypes Post_Compound_Recording->Selectivity_Profiling

Caption: Workflow for Patch-Clamp Electrophysiology Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels. These cells are cultured under standard conditions (37°C, 5% CO2) and are stably or transiently transfected with the gene encoding the human NaV1.7 channel (SCN9A).[10]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Voltage Protocols: To assess the potency of state-dependent inhibitors, specific voltage protocols are applied. For example, to measure the inhibition of channels in the inactivated state, the cell membrane is held at a depolarized potential (e.g., the half-inactivation voltage) before applying a test pulse to elicit a sodium current.[11]

  • Compound Evaluation: The sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired concentrations. The compounds are applied to the cells via a perfusion system.

  • Data Analysis: The peak sodium current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Cellular Sodium Influx Assay

This high-throughput assay provides an indirect measure of NaV channel activity by detecting changes in intracellular sodium concentration using a fluorescent indicator dye.

Sodium_Influx_Workflow cluster_0 Assay Preparation cluster_1 Compound Incubation & Channel Activation cluster_2 Fluorescence Measurement & Analysis Cell_Seeding Seed HEK293-hNaV1.7 cells in 96- or 384-well plates Dye_Loading Load cells with a sodium-sensitive fluorescent dye Cell_Seeding->Dye_Loading Compound_Addition Add sulfonamide inhibitors at various concentrations Channel_Activator Add a NaV channel activator (e.g., veratridine) Compound_Addition->Channel_Activator Fluorescence_Reading Measure fluorescence intensity using a plate reader Data_Normalization Normalize data to controls Fluorescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 from dose-response curves Data_Normalization->IC50_Calculation

Caption: Workflow for Cellular Sodium Influx Assay.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing hNaV1.7 are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to adhere overnight.

  • Dye Loading: The cells are then loaded with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2). This dye exhibits an increase in fluorescence upon binding to intracellular sodium.

  • Compound Incubation: The sulfonamide inhibitors are added to the wells at a range of concentrations and incubated with the cells for a specific period.

  • Channel Activation: A NaV channel activator, such as veratridine, is added to the wells to induce sodium influx through the NaV1.7 channels.[4]

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is normalized to control wells (no inhibitor). The percentage of inhibition of the sodium influx is calculated for each inhibitor concentration, and dose-response curves are used to determine the IC50 values.

Conclusion

This compound and its analog GDC-0310 stand out as highly potent acyl-sulfonamide inhibitors of NaV1.7 with excellent selectivity against other sodium channel subtypes. When compared to other sulfonamide-based inhibitors such as PF-05089771 and AM-2099, this compound and GDC-0310 demonstrate significantly lower IC50 values for NaV1.7 inhibition in preclinical studies. The development of these potent and selective inhibitors underscores the potential of targeting NaV1.7 for the treatment of pain. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel NaV1.7 inhibitors, facilitating the advancement of this promising class of analgesics.

References

Validating GDC-0276 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations to a congenital insensitivity to pain. GDC-0276, a potent and selective NaV1.7 inhibitor, represents a significant effort in developing non-opioid pain therapeutics. This guide provides a comparative overview of the in vivo validation of this compound's target engagement, with a focus on preclinical models and a comparison with other relevant NaV1.7 inhibitors.

This compound and its Mechanism of Action

This compound is an acyl-sulfonamide that potently and selectively inhibits the NaV1.7 channel.[1][2] Its mechanism of action involves binding to the voltage-sensing domain (VSD4) of the channel, stabilizing it in an inactivated state. This state-dependent inhibition is a key feature of this class of compounds, contributing to their selectivity for NaV1.7 over other sodium channel isoforms.[3][4] this compound, along with its analog GDC-0310, progressed to Phase 1 clinical trials before development was discontinued for undisclosed reasons.[1][5][6]

In Vivo Target Engagement Models

Validating that a compound engages its intended target in a living organism is a crucial step in drug development. For NaV1.7 inhibitors, several preclinical models have been established to assess target engagement and predict analgesic efficacy.

Aconitine-Induced Pain Model in IEM Transgenic Mice

A key model for assessing NaV1.7 target engagement is the aconitine-induced pain model in transgenic mice expressing the I848T gain-of-function mutation of human NaV1.7 (Inherited Erythromelalgia or IEM model).[7] Aconitine, a NaV channel activator, induces nocifensive behaviors (e.g., flinching, licking) that are heightened in these genetically modified mice, providing a specific window to evaluate the effects of NaV1.7 inhibition. It has been reported that acyl-sulfonamides developed by Genentech and Xenon, including compounds structurally related to this compound, demonstrated efficacy in this model at plasma concentrations less than five times their in vitro IC50 values.[7]

Histamine-Induced Scratching Model

The histamine-induced scratching model in mice is another valuable tool for demonstrating NaV1.7 target engagement. Histamine injection induces a scratching behavior that is dependent on NaV1.7, as evidenced by the lack of this response in NaV1.7 knockout mice. This model is particularly attractive due to its simplicity and potential for translation to human studies of itch.[5]

Formalin-Induced Inflammatory Pain Model

The formalin test in rodents is a widely used model of inflammatory pain. It involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The second phase of this response is associated with inflammation and central sensitization, and NaV1.7 is known to play a significant role in this phase.[8][9] The reduction of pain behaviors in the second phase of the formalin test is often used as an indicator of analgesic efficacy for NaV1.7 inhibitors.[8]

Comparative In Vivo Performance

Direct, side-by-side published data comparing this compound with other NaV1.7 inhibitors in the same in vivo target engagement models is limited. However, by compiling information from various sources, a comparative picture can be drawn.

CompoundIn Vivo ModelKey FindingsReference
This compound Aconitine-Induced Pain (IEM Mice)Efficacious at lower plasma concentrations compared to earlier sulfonamides.[7]
GDC-0310 Aconitine-Induced Pain (IEM Mice)Similar to this compound, demonstrated dose-dependent analgesic effects at low plasma concentrations.[7]
PF-05089771 Histamine-Induced Scratching (Mice)Intraperitoneal injection of 90 µg resulted in a significant reduction in histamine-induced scratching.
PF-05089771 Aconitine-Induced Pain (IEM Mice)Required higher plasma concentrations (>30x IC50) to reduce flinching compared to acyl-sulfonamides like this compound.
Aryl Sulfonamide (Compound 3) Formalin-Induced Pain (Rats)Showed efficacy at free plasma concentrations of approximately 250–260 nM.[10]

Experimental Protocols

Aconitine-Induced Pain Model in NaV1.7 Gain-of-Function (IEM) Mice
  • Animals: Transgenic mice expressing the human NaV1.7 I848T mutation are used.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at predetermined times before the aconitine challenge.

  • Aconitine Challenge: A low dose of aconitine is injected intraplantarly into the hind paw of the mice.

  • Behavioral Observation: Immediately following aconitine injection, the mice are placed in an observation chamber. The number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period (e.g., 5-10 minutes).

  • Data Analysis: The dose-dependent reduction in flinching and licking behavior by the test compound compared to the vehicle control is used to determine the in vivo target engagement and efficacy.

Histamine-Induced Scratching Model
  • Animals: Standard laboratory mice (e.g., C57BL/6) are used.

  • Drug Administration: The test compound or vehicle is administered prior to the histamine challenge.

  • Histamine Injection: A solution of histamine is injected intradermally into the rostral back or cheek of the mice.

  • Behavioral Observation: The number of scratching bouts directed towards the injection site is counted for a set period (e.g., 30 minutes) immediately following the injection.

  • Data Analysis: The reduction in the number of scratches in the compound-treated group compared to the vehicle group indicates target engagement.

Formalin-Induced Inflammatory Pain Model
  • Animals: Standard laboratory mice or rats are used.

  • Drug Administration: The test compound or vehicle is administered before the formalin injection.

  • Formalin Injection: A small volume of dilute formalin solution (e.g., 2.5%) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The amount of time the animal spends licking, flinching, or biting the injected paw is recorded. Observations are typically divided into two phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-60 minutes post-injection, representing inflammatory pain).

  • Data Analysis: A significant reduction in pain-related behaviors, particularly in Phase II, is indicative of the compound's anti-inflammatory and analgesic effects, and by extension, target engagement of NaV1.7.[8][9]

Signaling Pathways and Experimental Workflows

GDC0276_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV1_7 NaV1.7 Channel VSD4 Voltage-Sensing Domain 4 (VSD4) Action_Potential Action Potential Propagation NaV1_7->Action_Potential Initiates VSD4->NaV1_7 Inhibits channel opening Pain_Stimulus Pain Stimulus Pain_Stimulus->NaV1_7 Activates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal GDC0276 This compound GDC0276->VSD4 Binds to and stabilizes in inactivated state

Caption: this compound inhibits NaV1.7 by binding to the VSD4 domain.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., IEM Mice) Dosing Administer Compound or Vehicle Animal_Model->Dosing Compound_Prep Prepare this compound and Vehicle Compound_Prep->Dosing Challenge Induce Nociceptive Response (e.g., Aconitine Injection) Dosing->Challenge Observation Record Behavioral Endpoints Challenge->Observation Data_Quant Quantify Behavioral Responses Observation->Data_Quant Comparison Compare Compound vs. Vehicle Groups Data_Quant->Comparison Conclusion Determine Target Engagement & Efficacy Comparison->Conclusion

Caption: Workflow for in vivo validation of this compound target engagement.

Logical_Comparison GDC0276 This compound Target NaV1.7 Target GDC0276->Target Inhibits Efficacy Target Engagement & Efficacy GDC0276->Efficacy Performance Alternatives Alternative NaV1.7 Inhibitors (e.g., PF-05089771) Alternatives->Target Inhibits Alternatives->Efficacy Performance InVivo_Model In Vivo Model (e.g., Aconitine-Induced Pain) Target->InVivo_Model Is central to InVivo_Model->Efficacy Measures

Caption: Logical relationship for comparing this compound and alternatives.

References

GDC-0276: A Potent NaV1.7 Inhibitor with Favorable Selectivity Against Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of the voltage-gated sodium channel (NaV) 1.7 inhibitor, GDC-0276, against other ion channels. The data presented is compiled from preclinical studies and offers insights into the selectivity profile of this compound.

This compound is a potent and selective inhibitor of the NaV1.7 channel, a genetically validated target for the treatment of pain.[1][2] In the development of novel therapeutics, a thorough understanding of a compound's interaction with off-target molecules is crucial for predicting potential side effects and ensuring safety. This guide summarizes the available data on the selectivity of this compound against a panel of other voltage-gated sodium channels.

Comparative Selectivity of this compound

The inhibitory activity of this compound has been evaluated against a range of human NaV channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) and calculated selectivity ratios, providing a clear comparison of its potency at the primary target versus other related ion channels.

Ion Channel SubtypeIC50 (nM)Selectivity vs. hNaV1.7 (fold)
hNaV1.70.4-
hNaV1.1>1000>2500
hNaV1.28.621.5
hNaV1.3--
hNaV1.412003000
hNaV1.5180450
hNaV1.64801200

Data sourced from preclinical studies on this compound.

The data clearly indicates that this compound exhibits high selectivity for NaV1.7 over other tested sodium channel isoforms. Notably, it demonstrates a greater than 2500-fold selectivity against hNaV1.1 and a 3000-fold selectivity against hNaV1.4. The lowest selectivity observed is against hNaV1.2, with a 21.5-fold difference in potency.

Experimental Methodology

The determination of the inhibitory activity of this compound against various ion channels was conducted using whole-cell patch-clamp electrophysiology on HEK-293 cells stably expressing the human orthologs of the respective sodium channel subtypes.

Cell Culture and Electrophysiology

HEK-293 cells stably expressing individual human NaV channel subtypes (hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6, and hNaV1.7) were cultured under standard conditions. Whole-cell patch-clamp recordings were performed at room temperature (22-24 °C). The extracellular solution contained (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular solution consisted of (in mM): 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.

Voltage Clamp Protocols

To assess the potency of this compound, a state-dependent protocol was employed. Cells were held at a holding potential that induced a predominantly inactivated state of the channels. A depolarizing test pulse was then applied to elicit sodium currents. The effect of this compound was determined by measuring the reduction in the peak sodium current in the presence of the compound compared to the baseline current. Concentration-response curves were generated, and IC50 values were calculated by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound against a panel of ion channels using automated electrophysiology.

GDC0276_Selectivity_Workflow Workflow for Ion Channel Cross-Reactivity Screening cluster_prep Preparation cluster_assay Automated Patch-Clamp Electrophysiology cluster_analysis Data Analysis cell_culture HEK-293 cells expressing specific ion channel subtypes patch_clamp Whole-cell patch-clamp recording cell_culture->patch_clamp compound_prep This compound serial dilution compound_app Compound application compound_prep->compound_app voltage_protocol Application of state-dependent voltage protocol patch_clamp->voltage_protocol voltage_protocol->compound_app data_acq Data acquisition (sodium current measurement) compound_app->data_acq crc Concentration-response curve generation data_acq->crc ic50 IC50 value calculation crc->ic50 selectivity Selectivity ratio determination ic50->selectivity

Caption: Experimental workflow for assessing ion channel cross-reactivity.

References

A Comparative Analysis of GDC-0276 and Non-Sulfonamide NaV1.7 Blockers for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the acyl-sulfonamide NaV1.7 inhibitor, GDC-0276, and a selection of non-sulfonamide NaV1.7 blockers. The voltage-gated sodium channel NaV1.7 is a genetically validated, high-interest target for the development of novel, non-opioid analgesics. Understanding the comparative efficacy, selectivity, and pharmacokinetic profiles of different chemical scaffolds targeting this channel is crucial for advancing pain research and developing next-generation therapeutics.

Introduction to NaV1.7 Blockers

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. Its crucial role in pain signaling is highlighted by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain. This has spurred significant efforts to develop selective NaV1.7 inhibitors as a promising new class of analgesics.

This compound is a potent and selective acyl-sulfonamide inhibitor of NaV1.7. While it demonstrated a good pharmacokinetic profile, its development was halted after Phase 1 trials for undisclosed reasons. This has intensified the search for alternative, non-sulfonamide scaffolds that may offer different pharmacological properties and potentially overcome the challenges faced by sulfonamide-based inhibitors. This guide will compare this compound with several non-sulfonamide NaV1.7 blockers: TC-N 1752, vixotrigine, ralfinamide, and the peptide toxin ProTx-II.

Quantitative Data Comparison

The following tables summarize the in vitro potency, selectivity, and available pharmacokinetic data for this compound and the selected non-sulfonamide NaV1.7 blockers.

Table 1: In Vitro Potency (IC50) and Selectivity Profile of NaV1.7 Blockers

CompoundChemical ClasshNaV1.7 IC50hNaV1.1hNaV1.2hNaV1.3hNaV1.4hNaV1.5hNaV1.6hNaV1.8hNaV1.9
This compound Acyl-sulfonamide0.4 nM>21-fold selective>21-fold selective-~21-fold selective870 nM (18-fold selective)~1200-fold selective--
TC-N 1752 Triazine derivative0.17 µM--0.3 µM0.4 µM1.1 µM-2.2 µM (rat)1.6 µM
Vixotrigine Pyrrolidine carboxamide1.76 - 5.12 µM (use-dependent)Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7Use-dependent IC50 within one log unit of NaV1.7-
Ralfinamide α-aminoamideNot specified, but acts as a mixed NaV channel blocker--------
ProTx-II Peptide Toxin0.3 nM30-150 nM30-150 nM30-150 nM30-150 nM30-150 nM30-150 nM--

Table 2: Pharmacokinetic Properties of NaV1.7 Blockers

CompoundTmax (hours)Terminal Half-life (t1/2)BioavailabilityKey Notes
This compound --Orally activeWell-tolerated with a good pharmacokinetic profile. Development halted after Phase 1.
TC-N 1752 --Orally efficacious in animal modelsDisplays analgesic efficacy in the formalin pain model.
Vixotrigine 1-2~11 hoursOrally administeredWell-tolerated in single doses up to 825 mg and multiple doses up to 450 mg twice daily.
Ralfinamide --Orally availableIn Phase III clinical trials for neuropathic pain as of 2020.
ProTx-II Not applicable (peptide)-Lacks in vivo efficacy when administered systemicallyEffective in animal models when administered intrathecally.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NaV1.7 signaling pathway in nociception and a typical experimental workflow for characterizing NaV1.7 inhibitors.

NaV17_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_CNS Central Nervous System Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization NaV1.7 Activation NaV1.7 Activation Membrane Depolarization->NaV1.7 Activation Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Spinal Cord Spinal Cord Signal Propagation->Spinal Cord Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception Inhibitor Inhibitor Inhibitor->NaV1.7 Activation Blockade

NaV1.7 Signaling Pathway in Nociception

Benchmarking GDC-0276: A Comparative Analysis Against Clinically Approved Pain Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1][2] The development of selective NaV1.7 inhibitors like this compound has been a significant focus of pain research, aiming to provide a novel analgesic mechanism with a potentially improved side-effect profile compared to existing therapies. This guide provides a comparative overview of this compound against established, clinically approved pain medications, focusing on their mechanisms of action, preclinical evaluation, and the experimental protocols used to assess their efficacy. While direct head-to-head preclinical efficacy data for this compound against these comparators in standardized pain models is not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a valuable benchmarking resource.

Mechanism of Action: A Tale of Two Pathways

Clinically approved pain therapies and this compound operate through distinct molecular mechanisms to achieve analgesia.

This compound: As a selective NaV1.7 inhibitor, this compound targets the initiation of action potentials in nociceptive (pain-sensing) neurons.[1] NaV1.7 channels are predominantly expressed in the peripheral nervous system and play a crucial role in amplifying pain signals. By blocking these channels, this compound aims to reduce the transmission of pain signals from the periphery to the central nervous system.

Clinically Approved Therapies:

  • Gabapentinoids (e.g., Pregabalin, Gabapentin): These drugs bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P, which are involved in pain signaling.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): SNRIs increase the levels of serotonin and norepinephrine in the synaptic cleft. These neurotransmitters are key components of the descending inhibitory pain pathways, which act to dampen pain signals in the spinal cord.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs primarily work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are inflammatory mediators that sensitize peripheral nociceptors and contribute to inflammatory pain.

Data Presentation: A Qualitative Comparison

Due to the limited availability of direct comparative preclinical data for this compound, the following tables provide a qualitative summary and available quantitative data for this compound, alongside typical preclinical efficacy profiles for established pain therapies.

Table 1: In Vitro Profile of this compound

ParameterThis compoundReference
Target NaV1.7[1][2]
IC50 0.4 nM[1]
Selectivity High selectivity for NaV1.7 over other NaV subtypes

Table 2: Preclinical Efficacy Overview

Compound/ClassNeuropathic Pain Models (e.g., SNL, CCI)Inflammatory Pain Models (e.g., CFA)
This compound Efficacious in an inherited erythromelalgia mouse model (EC50 values of 1.7 µM and 1.1 µM for two compounds in the series). Data in standard neuropathic models is not publicly available.Data not publicly available.
Pregabalin Robust efficacy in reducing mechanical allodynia and thermal hyperalgesia.Moderate efficacy.
Duloxetine Demonstrates efficacy in reducing pain behaviors.Demonstrates efficacy in reducing pain behaviors.
NSAIDs (e.g., Ibuprofen) Generally considered ineffective.High efficacy in reducing inflammatory pain and hypersensitivity.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the efficacy of analgesic compounds.

In Vitro Electrophysiology: Patch-Clamp Assay for NaV1.7 Inhibition
  • Objective: To determine the potency (IC50) of a compound in blocking NaV1.7 channels.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.

  • Methodology:

    • Cells are cultured and prepared for whole-cell patch-clamp recording.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

    • Voltage protocols are applied to elicit NaV1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).

    • The baseline NaV1.7 current is recorded.

    • The test compound is perfused at increasing concentrations, and the resulting inhibition of the NaV1.7 current is measured.

    • The concentration-response data is fitted to a Hill equation to determine the IC50 value.

In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNL)
  • Objective: To assess the efficacy of a compound in reducing mechanical allodynia in a model of neuropathic pain.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb.

    • The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.

    • The muscle and skin are closed in layers.

  • Behavioral Testing (Mechanical Allodynia):

    • Animals are allowed to recover from surgery for a set period (e.g., 7 days) to allow for the development of neuropathic pain.

    • Animals are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the territory of the spared sural nerve.

    • The paw withdrawal threshold (the lowest force that elicits a brisk withdrawal response) is determined using the up-down method.

    • A baseline paw withdrawal threshold is established before drug administration.

    • The test compound or vehicle is administered (e.g., orally, intraperitoneally).

    • The paw withdrawal threshold is measured at various time points after dosing.

    • Efficacy is expressed as the percentage reversal of mechanical allodynia.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
  • Objective: To evaluate the efficacy of a compound in reducing thermal hyperalgesia in a model of inflammatory pain.

  • Animal Model: Adult male C57BL/6 mice.

  • Induction of Inflammation:

    • A baseline measurement of thermal sensitivity is taken.

    • A small volume of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. CFA is an emulsion containing heat-killed Mycobacterium tuberculosis that induces a robust and sustained inflammatory response.

  • Behavioral Testing (Thermal Hyperalgesia):

    • Inflammation and hyperalgesia are allowed to develop over a set period (e.g., 24 hours).

    • The Hargreaves test is used to measure thermal sensitivity. Animals are placed in a chamber with a glass floor. A radiant heat source is positioned under the glass and focused on the plantar surface of the inflamed paw.

    • The time taken for the animal to withdraw its paw from the heat source (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

    • A baseline paw withdrawal latency is established before drug administration.

    • The test compound or vehicle is administered.

    • The paw withdrawal latency is measured at various time points after dosing.

    • Efficacy is expressed as the percentage reversal of thermal hyperalgesia.

Mandatory Visualization

GDC0276_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Pain_Stimulus Painful Stimulus (Mechanical, Thermal, Chemical) NaV17 NaV1.7 Channel Pain_Stimulus->NaV17 Activates Action_Potential Action Potential Generation NaV17->Action_Potential Initiates Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation GDC0276 This compound GDC0276->NaV17 Inhibits

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Preclinical_Pain_Workflow cluster_Workflow Preclinical Efficacy Testing Workflow Model_Induction Induction of Pain Model (e.g., SNL or CFA) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Model_Induction->Baseline Dosing Compound Administration (this compound or Comparator) Baseline->Dosing Post_Dosing Post-Dose Behavioral Testing (Time-course) Dosing->Post_Dosing Data_Analysis Data Analysis and Comparison Post_Dosing->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of analgesic compounds.

References

GDC-0276 as a Reference Compound in NaV1.7 Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its key role in pain signaling pathways. The identification of potent and selective inhibitors of NaV1.7 is a primary objective for many drug discovery programs. To this end, the use of well-characterized reference compounds is essential for the validation and standardization of screening assays. This guide provides a comprehensive comparison of GDC-0276 with other notable NaV1.7 inhibitors, offering supporting experimental data and detailed protocols for key assays.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the NaV1.7 channel.[1][2][3] It belongs to the acyl-sulfonamide class of inhibitors and has been characterized in various preclinical studies.[4][5] Although its clinical development was halted, its well-defined pharmacological profile makes it a valuable tool for in vitro and in vivo studies of NaV1.7.[6][7][8]

Comparative Analysis of NaV1.7 Inhibitors

The selection of an appropriate reference compound depends on the specific requirements of the screening assay, including the desired potency, selectivity, and mechanism of action. This section provides a comparative overview of this compound and other commonly used NaV1.7 inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound and alternative compounds against human NaV1.7 and other NaV subtypes. This data is crucial for assessing the selectivity of the compounds.

CompoundClasshNaV1.7 IC50hNaV1.1 IC50hNaV1.2 IC50hNaV1.3 IC50hNaV1.4 IC50hNaV1.5 IC50hNaV1.6 IC50hNaV1.8 IC50
This compound Acyl-sulfonamide0.4 nM[4][6]>21-fold selective[4][6]>21-fold selective[4][6]--->21-fold selective[4][6]870 nM[1]~1200-fold selective[4][6]---
GDC-0310 Acyl-sulfonamide0.6 nM[6]>63-fold selective[6]>63-fold selective[6]---~6-fold selective[6]>63-fold selective[6]~330-fold selective[6]---
PF-05089771 Sulfonamide11 nM850 nM110 nM11,000 nM10,000 nM25,000 nM160 nM>1000-fold selective[9]
AMG8379 Sulfonamide8.5 nM[10]>100-fold selective[6][11]>100-fold selective[11]--->100-fold selective[6][11]>100-fold selective[6][11]>100-fold selective[11]---
Protoxin-II Peptide Toxin0.3 nM[12]30-150 nM[12]30-150 nM[12]30-150 nM[12]30-150 nM[12]30-150 nM[12]30-150 nM[12]---

Note: Selectivity is often presented as a fold-difference in IC50 values compared to NaV1.7. Direct IC50 values for all subtypes were not always available in the searched literature.

Signaling Pathway and Mechanism of Action

This compound and other sulfonamide-based inhibitors act by binding to the voltage-sensor domain (VSD) of the channel, specifically VSD4. This binding stabilizes the channel in a non-conducting state, thereby inhibiting the propagation of action potentials. Peptide toxins like Protoxin-II also act as gating modifiers but may interact with different sites on the channel.

NaV1_7_Signaling_Pathway cluster_membrane Cell Membrane NaV1_7 NaV1.7 Channel VSD4 Voltage-Sensor Domain 4 (VSD4) NaV1_7->VSD4 contains Pore Pore Domain NaV1_7->Pore contains Na_Influx Na+ Influx NaV1_7->Na_Influx mediates VSD4->NaV1_7 inhibits activation Pain_Stimulus Painful Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Depolarization->NaV1_7 activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0276 This compound (or other VSD4 inhibitor) GDC0276->VSD4 binds to & stabilizes inactivated state

Figure 1. Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory mechanism of VSD4-targeting compounds like this compound.

Experimental Protocols for NaV1.7 Screening

Accurate and reproducible experimental protocols are fundamental for the evaluation of NaV1.7 inhibitors. This section provides detailed methodologies for common screening assays.

Manual Patch-Clamp Electrophysiology

Manual patch-clamp is the gold standard for characterizing ion channel modulators, providing high-quality data on channel gating and pharmacology.

Objective: To determine the potency and mechanism of action of a test compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch pipettes (2-4 MΩ)

  • Patch-clamp amplifier and digitizer

  • Perfusion system

Procedure:

  • Culture NaV1.7-expressing HEK293 cells to 50-70% confluency.

  • Prepare fresh external and internal solutions.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ.

  • Fill the patch pipette with internal solution and mount it on the headstage.

  • Establish a giga-ohm seal (>1 GΩ) with a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline NaV1.7 currents using a voltage protocol that elicits both resting and inactivated state block. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to 0 mV.

  • Apply the test compound at various concentrations using a perfusion system.

  • Record NaV1.7 currents in the presence of the compound after steady-state inhibition is reached.

  • Wash out the compound to assess the reversibility of inhibition.

  • Analyze the data to determine the IC50 value and assess any voltage-dependent effects.

Manual_Patch_Clamp_Workflow Start Start Cell_Culture Culture NaV1.7-HEK293 Cells Start->Cell_Culture Prepare_Solutions Prepare External & Internal Solutions Cell_Culture->Prepare_Solutions Pull_Pipettes Pull Patch Pipettes Prepare_Solutions->Pull_Pipettes Establish_Seal Establish Giga-ohm Seal Pull_Pipettes->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline NaV1.7 Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound (Multiple Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited NaV1.7 Currents Apply_Compound->Record_Inhibition Washout Washout Compound Record_Inhibition->Washout Analyze_Data Analyze Data (IC50, Voltage-Dependence) Washout->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for manual patch-clamp electrophysiology.

Automated Patch-Clamp (e.g., SyncroPatch)

Automated patch-clamp systems offer higher throughput for screening large compound libraries while maintaining good data quality.

Objective: To perform medium- to high-throughput screening of compounds for NaV1.7 inhibition.

Materials:

  • NaV1.7-expressing cells (e.g., CHO, HEK293)

  • Automated patch-clamp system (e.g., Nanion SyncroPatch)

  • Planar patch chips

  • External and internal solutions as for manual patch-clamp

  • Compound plates

Procedure:

  • Prepare a single-cell suspension of NaV1.7-expressing cells at the optimal density.

  • Load the cell suspension, internal solution, external solution, and compound plates onto the automated patch-clamp system.

  • The system automatically performs cell capture, sealing, whole-cell formation, and liquid handling.

  • A pre-programmed voltage protocol is applied to each cell.[8][13]

  • Baseline currents are recorded, followed by the addition of the test compound.

  • Inhibited currents are recorded.

  • Data is automatically analyzed by the system's software to calculate percentage inhibition and, for concentration-response curves, IC50 values.

Fluorescence-Based Membrane Potential Assay

This is a high-throughput, non-invasive method to measure changes in membrane potential, which can be indicative of ion channel activity.

Objective: To rapidly screen large compound libraries for inhibitors of NaV1.7.

Materials:

  • NaV1.7-expressing cells

  • Membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye system)

  • NaV1.7 channel activator (e.g., veratridine)

  • Assay buffer (e.g., HBSS)

  • Microplate reader with a fluorescent detector

Procedure:

  • Plate NaV1.7-expressing cells in a multi-well plate (e.g., 384-well).

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Add the test compounds to the wells and incubate.

  • Add a NaV1.7 activator (e.g., veratridine) to depolarize the cells by opening the NaV1.7 channels.

  • Measure the change in fluorescence using a microplate reader. Inhibitors of NaV1.7 will prevent depolarization, resulting in a smaller change in fluorescence.

  • Calculate the percentage inhibition for each compound.

FMPA_Workflow Start Start Plate_Cells Plate NaV1.7-expressing cells in multi-well plate Start->Plate_Cells Load_Dye Load cells with membrane potential-sensitive dye Plate_Cells->Load_Dye Add_Compounds Add test compounds Load_Dye->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_Activator Add NaV1.7 activator (e.g., veratridine) Incubate->Add_Activator Measure_Fluorescence Measure fluorescence change Add_Activator->Measure_Fluorescence Analyze_Data Calculate % inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for a fluorescence-based membrane potential assay.

Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for the target receptor.

Objective: To measure the binding affinity (Ki) of a test compound to the NaV1.7 channel.

Materials:

  • Cell membranes prepared from cells expressing NaV1.7

  • A radiolabeled ligand that binds to NaV1.7 (e.g., [³H]-saxitoxin or a site-specific radiolabeled inhibitor)

  • Test compound

  • Binding buffer

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the amount of bound radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Conclusion

This compound serves as an excellent reference compound for NaV1.7 screening due to its high potency and well-documented selectivity profile. Its mechanism of action, targeting the VSD4, is also representative of a major class of NaV1.7 inhibitors. When selecting a reference compound, researchers should consider the specific aims of their study. For high-throughput screening, a compound with robust activity in a fluorescence-based assay may be preferred. For detailed mechanistic studies, a compound with well-characterized electrophysiological effects, such as this compound, is ideal. The alternative compounds discussed, including other sulfonamides and peptide toxins, offer a broader pharmacological toolbox for the comprehensive investigation of NaV1.7. The provided experimental protocols offer a starting point for establishing robust and reliable NaV1.7 screening assays.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of GDC-0276 in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the investigational drug GDC-0276 is critical for maintaining laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established protocols for the disposal of investigational pharmaceuticals and chemical waste provide a clear framework for its proper management.

As a potent, selective, and orally active NaV1.7 inhibitor, this compound should be handled as a hazardous chemical waste.[1][2] Researchers and laboratory personnel must adhere to their institution's chemical hygiene plan and consult with their Environmental Health and Safety (EHS) department for specific guidance.[3][4] The following procedures, based on general best practices for laboratory chemical waste disposal, should be followed.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process designed to ensure safety and regulatory compliance. This process begins with waste identification and segregation and concludes with collection by a certified hazardous waste vendor.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and empty containers), must be treated as hazardous waste.

    • This waste should be segregated from general laboratory trash and other waste streams to prevent cross-contamination and ensure proper handling.[5][6]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition, with no cracks or rust.[7]

    • Solid waste, such as contaminated gloves and vials, should be placed in a designated, lined container. Liquid waste, including solutions containing this compound, should be collected in a sealable, non-reactive container.[6]

    • Never overfill waste containers; a good practice is to fill them to no more than 80% capacity.[5]

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" tag as soon as the first item is placed inside.[4][8]

    • The label must include the full chemical name ("this compound"), the concentration (if applicable), and an indication of the hazard (e.g., "Toxic," "Chemical Waste"). Avoid using abbreviations or chemical formulas.[6][8]

    • Include the name of the principal investigator, the laboratory location, and the date of accumulation.[4]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

    • The storage area should be away from heat sources and incompatible chemicals.[5]

    • Ensure the container is kept closed at all times, except when adding waste.[6][7]

  • Disposal and Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[5][6]

    • EHS will coordinate with a licensed hazardous waste vendor for the final transport and disposal, which will likely involve incineration.[3]

Key Characteristics of this compound for Handling and Disposal

A summary of this compound's relevant properties is provided in the table below. This information underscores the need for careful handling and disposal.

PropertyValue/DescriptionCitation
Chemical Class Acyl-sulfonamide[9]
Biological Activity Potent and selective NaV1.7 inhibitor[1][2]
Physical Form Likely a solid powder as supplied for research[10]
Solubility Soluble in organic solvents such as DMSO.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

GDC_0276_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal start This compound Waste Generated (Solid or Liquid) segregate Segregate from General Waste start->segregate container Place in a Labeled, Compatible Waste Container segregate->container label_container Label with 'Hazardous Waste', Chemical Name, and PI Info container->label_container store Store in a Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.

References

Essential Safety and Logistical Information for Handling GDC-0276

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of GDC-0276, a potent and selective NaV1.7 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent pharmaceutical compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Purpose
Hand Protection Double-gloving with nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from splashes of solutions containing this compound.
Body Protection A fully fastened, knee-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 respirator or higher.Required when handling the powdered form of this compound to prevent inhalation.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.
Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk.

2.1. Engineering Controls

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood.

  • Weighing: Use a balance with a draft shield located within the fume hood.

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and decontaminated. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder on weighing paper or in a suitable container within the fume hood.

  • Solubilization: Add the appropriate solvent to the powder in a closed container. Gently swirl to dissolve.

  • Use in Experiments: Once in solution, the compound can be used in experiments. Always handle solutions with care to avoid splashes and aerosol generation.

  • Decontamination: After use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves, goggles, lab coat, respirator).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste (Solutions) Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE Place in a sealed bag and dispose of as hazardous waste.
Known Hazards and First Aid

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, clinical trial data has indicated potential adverse effects in humans at higher doses.

Potential Hazard First Aid Measures
Hypotension (Low Blood Pressure) In case of accidental ingestion or significant exposure leading to dizziness or fainting, seek immediate medical attention.
Elevated Liver Transaminases May indicate potential liver toxicity with repeated or high-dose exposure. In case of known significant exposure, inform occupational health and seek medical advice.
Skin/Eye Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: In Vitro Electrophysiology Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of this compound on the human NaV1.7 channel expressed in a mammalian cell line using an automated patch-clamp system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human NaV1.7 voltage-gated sodium channel.

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • External and internal recording solutions

  • Automated patch-clamp system and associated consumables

Methodology:

  • Cell Culture: Maintain the HEK293-hNaV1.7 cell line in a 37°C, 5% CO2 incubator. Passage the cells every 2-3 days to maintain optimal health.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the external recording solution to achieve the desired final concentrations for the concentration-response curve.

  • Automated Patch-Clamp Electrophysiology:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cell suspension and the compound dilutions onto the automated patch-clamp system.

    • The system will perform whole-cell patch-clamp recordings.

    • Voltage Protocol:

      • Hold the cells at a resting potential of -120 mV.

      • Elicit sodium currents by depolarizing the cells to 0 mV for 20 ms.

    • Apply the different concentrations of this compound to the cells and record the resulting inhibition of the sodium current.

  • Data Analysis:

    • Measure the peak sodium current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

GDC0276_Mechanism_of_Action cluster_Neuron Nociceptive Neuron NaV17 NaV1.7 Channel NaIon Na+ Influx NaV17->NaIon Opens upon stimulation ActionPotential Action Potential Propagation PainSignal Pain Signal Transmission ActionPotential->PainSignal PainPerception Pain Perception (Brain) PainSignal->PainPerception Depolarization Membrane Depolarization Depolarization->ActionPotential NaIon->Depolarization GDC0276 This compound GDC0276->NaV17 Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cell Culture (HEK293-hNaV1.7) Patch_Clamp 3. Automated Patch-Clamp Recording Cell_Culture->Patch_Clamp Compound_Prep 2. Compound Preparation (this compound Dilutions) Compound_Prep->Patch_Clamp Data_Analysis 4. Data Analysis (% Inhibition) Patch_Clamp->Data_Analysis IC50_Determination 5. IC50 Determination Data_Analysis->IC50_Determination

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